molecular formula ClHOSb B147858 Antimony oxychloride CAS No. 7791-08-4

Antimony oxychloride

Cat. No.: B147858
CAS No.: 7791-08-4
M. Wt: 174.22 g/mol
InChI Key: PDWVXNLUDMQFCH-UHFFFAOYSA-N
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Description

Antimony oxychloride (SbOCl) is an inorganic compound of significant historical and modern research interest. Historically known for its medicinal properties as a purgative, it is now primarily explored for its applications in materials science and chemistry . A key area of modern research involves its use as a flame retardant in polymers and textiles . In the field of energy storage, this compound, particularly in forms like Sb4O5Cl2, is being investigated as a novel cathode material for chloride-ion batteries. Its composite with graphene has been shown to improve conductivity and cycling stability, addressing challenges like volume expansion during electrochemical reactions . Furthermore, its semiconductor properties make it a promising candidate for photocatalytic applications. Research demonstrates that SbxOyClz nanoparticles can form active heterojunctions on titanium oxide nanostructures, enhancing the degradation of organic dyes under light irradiation . The compound is typically synthesized via the hydrolysis of antimony trichloride (SbCl3) in water or through controlled hydrothermal methods where the pH of the reaction mixture can determine the final stoichiometry and morphology, yielding compounds such as Sb4O5Cl2 or Sb8O11Cl2 . Researchers should note that antimony compounds can exhibit toxicity, and proper safety protocols must be followed during handling . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

7791-08-4

Molecular Formula

ClHOSb

Molecular Weight

174.22 g/mol

InChI

InChI=1S/ClH.O.Sb/h1H;;

InChI Key

PDWVXNLUDMQFCH-UHFFFAOYSA-N

SMILES

O=[Sb].Cl

Canonical SMILES

O=[Sb].Cl

Other CAS No.

7791-08-4

Synonyms

SbOCl, Antimony chloride oxide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Antimony Oxychloride (SbOCl) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of antimony oxychloride (SbOCl) nanoparticles and related this compound compounds. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, data presentation, and a thorough understanding of the key methodologies involved in the study of these promising nanomaterials. This compound compounds, including SbOCl, Sb₄O₅Cl₂, and Sb₈O₁₁Cl₂, are gaining significant attention for their unique physicochemical properties and potential applications in photocatalysis, optoelectronics, flame-retardant materials, and energy storage systems.[1][2]

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through various methods, with the final product's stoichiometry, morphology, and particle size being highly dependent on the synthesis parameters such as pH, temperature, and precursors.[1][2] Commonly employed methods include solvothermal, hydrothermal, and wet-chemical approaches.

Solvothermal Synthesis

The solvothermal method is a versatile technique for producing a range of nanomaterials, including various stoichiometries of this compound.[3] This method involves a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point to increase the pressure, facilitating the dissolution and reaction of precursors.

Experimental Protocol: Solvothermal Synthesis of SbₓOᵧCl₂/Titanate Nanotube Composites [2][3][4][5]

  • Preparation of the Precursor Solution:

    • Prepare a 50/50 (v/v)% mixture of ethylene glycol and deionized water.

    • Vigorously stir the mixture while adding antimony trichloride (SbCl₃, ≥99% purity).

    • Adjust the pH of the solution to the desired level (e.g., pH 1, 4, or 8) to control the stoichiometry of the final this compound product.[2][4] At pH 1, Sb₄O₅Cl₂ is typically formed, while at pH 4, Sb₈O₁₁Cl₂ is favored, and at pH 8, Sb₂O₃ is the predominant product.[4]

  • Reaction:

    • Disperse as-prepared titanate nanotubes (TiONTs) into the precursor solution.

    • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

    • Heat the autoclave at 120 °C for 12 hours.[3]

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the solid product by centrifugation or filtration.

    • Wash the product several times with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven.

Hydrothermal Synthesis

Hydrothermal synthesis is similar to the solvothermal method, but specifically uses water as the solvent.[6] It is a popular method for synthesizing various metal oxide and oxyhalide nanocrystals due to its simplicity and ability to produce well-crystallized products at relatively low temperatures.[7][8]

Experimental Protocol: pH-Controlled Hydrothermal Synthesis of this compound and Oxide Nanocrystals [1][7]

  • Preparation of the Reaction Mixture:

    • Prepare an aqueous solution of antimony trichloride (SbCl₃).

    • Adjust the pH of the solution using a suitable base (e.g., NaOH) or acid to obtain the desired this compound phase. The pH of the reaction mixture is a critical parameter that dictates the final product.[1][7]

      • Acidic conditions (pH 1-2) favor the formation of Sb₄O₅Cl₂.

      • Increasing the pH to around 4 can lead to the formation of Sb₈O₁₁Cl₂.

      • Alkaline conditions (pH > 8) typically result in the formation of antimony oxide (Sb₂O₃).

  • Hydrothermal Reaction:

    • Transfer the pH-adjusted solution into a Teflon-lined stainless steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).

  • Product Recovery and Purification:

    • After cooling, collect the precipitate by filtration.

    • Wash the product thoroughly with deionized water and ethanol.

    • Dry the synthesized nanoparticles under vacuum at a moderate temperature (e.g., 70 °C) for 12 hours.

Wet-Chemical Synthesis

Wet-chemical methods encompass a broad range of techniques performed in a solution at or near room temperature, such as precipitation and sol-gel processes.[9][10][11] These methods are often simple, cost-effective, and allow for large-scale production.

Experimental Protocol: Straightforward Wet-Chemical Approach for Sb₄O₅Cl₂ Nanostructures [1]

  • Precursor Preparation:

    • Utilize a single-source precursor system to simplify the reaction. The specific precursor is not detailed in the provided search results.

  • Reaction Conditions:

    • The synthesis is carried out in an aqueous medium without the need for non-aqueous solvents.

    • Control of reaction parameters such as precursor concentration and temperature can be used to modulate the morphology of the resulting nanostructures, yielding either one-dimensional (1D) nanorods or two-dimensional (2D) nanosheets.[1]

  • Product Isolation:

    • The resulting Sb₄O₅Cl₂ nanostructures are collected from the solution.

    • Washing and drying steps similar to the solvothermal and hydrothermal methods are employed to obtain the pure product.

Characterization of SbOCl Nanoparticles

A comprehensive characterization of the synthesized SbOCl nanoparticles is crucial to understand their physical and chemical properties. The following are key characterization techniques employed for this purpose.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized nanoparticles.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried nanoparticle powder is placed on a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ). The scan range and step size are critical parameters; for instance, a common range is 10-80° with a step size of 0.02°.[12]

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phase. The crystallite size can be estimated using the Scherrer equation, which relates the peak broadening to the size of the coherent scattering domains.[12]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and structure of nanoparticles.

Experimental Protocol:

  • Sample Preparation for SEM:

    • A small amount of the nanoparticle powder is dispersed on a conductive carbon tape mounted on an SEM stub.[13]

    • For nanoparticles in suspension, a drop of the diluted suspension is placed on a clean substrate (e.g., silicon wafer) and allowed to dry.[4]

    • To prevent charging effects in non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be applied using a sputter coater.[4]

  • Sample Preparation for TEM:

    • A very dilute suspension of the nanoparticles is prepared in a suitable solvent (e.g., ethanol).

    • The suspension is sonicated to ensure good dispersion and prevent agglomeration.[14]

    • A small droplet of the suspension is deposited onto a TEM grid (typically a copper grid with a thin carbon film) and allowed to dry completely.[4][15]

  • Imaging: The prepared samples are then imaged under the electron microscope to determine the particle size, shape, and surface morphology. High-resolution TEM (HRTEM) can provide information on the crystal lattice fringes.

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to determine the optical properties of the nanoparticles, particularly the bandgap energy (Eg).

Experimental Protocol:

  • Sample Preparation: The nanoparticles are dispersed in a suitable solvent to form a stable suspension.

  • Measurement: The absorbance or reflectance of the suspension is measured over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis (Tauc Plot): The bandgap energy is determined using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν).[16][17] The relationship is given by (αhν)ⁿ = A(hν - Eg), where 'n' depends on the nature of the electronic transition (n=2 for direct bandgap and n=1/2 for indirect bandgap semiconductors). By plotting (αhν)ⁿ versus hν and extrapolating the linear portion of the curve to the energy axis, the bandgap energy can be determined.[16][17]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound nanoparticles synthesized under different conditions.

Table 1: Particle Size of this compound Nanoparticles

This compound SpeciesSynthesis MethodSynthesis Parameter (pH)Average Particle Size (nm)
SbₓOᵧCl₂ on TiONTSolvothermal17.8 ± 1.7[4]
SbₓOᵧCl₂ on TiONTSolvothermal410.4 ± 2.3[4]
SbₓOᵧCl₂ on TiONTSolvothermal811.4 ± 2.8[4]
Sb₈O₁₁Cl₂Solvothermal-~5[1]
Sb₂O₃Chemical Reduction-2 - 12[7]
Sb₂O₃Solvothermal-~20.89[3]

Table 2: Bandgap Energy of this compound Nanoparticles

This compound SpeciesMorphologyBandgap Energy (eV)
Sb₄O₅Cl₂Bulk3.25[1]
Sb₄O₅Cl₂Nanorods3.31[1]
Sb₄O₅Cl₂Nanosheets3.34[1]
SbOCl / Sb₃O₄ClLayered/Intercalated2.7 - 3.5[1]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the synthesis and characterization processes described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis Method Solvothermal Solvothermal Precursors Prepare Precursor Solution (e.g., SbCl3 in solvent) Solvothermal->Precursors Hydrothermal Hydrothermal Hydrothermal->Precursors WetChemical Wet-Chemical WetChemical->Precursors pH_Control Adjust pH (Critical for Stoichiometry) Precursors->pH_Control Reaction Reaction in Autoclave (Controlled Temperature & Time) pH_Control->Reaction Recovery Product Recovery (Centrifugation/Filtration) Reaction->Recovery Washing Washing (e.g., with Ethanol) Recovery->Washing Drying Drying (Vacuum Oven) Washing->Drying FinalProduct SbOCl Nanoparticles Drying->FinalProduct

Caption: General workflow for the synthesis of SbOCl nanoparticles.

Characterization_Workflow cluster_characterization Characterization Techniques cluster_properties Determined Properties SbOCl_Sample Synthesized SbOCl Nanoparticles XRD X-ray Diffraction (XRD) SbOCl_Sample->XRD Powder Sample SEM Scanning Electron Microscopy (SEM) SbOCl_Sample->SEM Dispersed on Stub TEM Transmission Electron Microscopy (TEM) SbOCl_Sample->TEM Dispersed on Grid UVVis UV-Vis Spectroscopy SbOCl_Sample->UVVis Suspension Crystal_Structure Crystal Structure Phase Purity Crystallite Size XRD->Crystal_Structure Morphology Morphology Particle Size Surface Features SEM->Morphology Internal_Structure Internal Structure Lattice Fringes TEM->Internal_Structure Optical_Properties Bandgap Energy UVVis->Optical_Properties

Caption: Workflow for the characterization of SbOCl nanoparticles.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Antimony Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychloride (SbOCl) is an inorganic compound of significant interest due to its unique properties and applications, ranging from flame retardants to catalysis. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and relevant toxicological data for safe handling and potential pharmaceutical applications.

Physical Properties of this compound

This compound is a white, crystalline solid. Its fundamental physical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValue
Chemical Formula SbOCl
Molecular Weight 173.21 g/mol [1]
Appearance White crystalline solid[1]
Melting Point Decomposes at 170 °C[1]
Density 5.7 g/cm³[1]
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameters a = 7.908(9) Å, b = 10.732(14) Å, c = 9.527(10) Å, β = 103.65°
Crystal Structure

This compound possesses a monoclinic crystal structure. The antimony (Sb³⁺) ion is in a highly distorted trigonal bipyramidal or pyramidal coordination environment, bonded to both oxygen and chlorine atoms. The Sb-O bond lengths typically range from 1.947 to 2.265 Å, and the Sb-Cl bond distances are between 2.368 and 2.377 Å. The bond angles, such as O-Sb-O and O-Sb-Cl, show significant variation, ranging from 69° to 140°, which indicates considerable angular distortion within the coordination sphere. Unlike other antimony oxychlorides, SbOCl has a non-layered structure where chlorine atoms are covalently bonded directly to antimony.

Figure 1: Simplified representation of the coordination environment of Antimony in SbOCl.

Chemical Properties of this compound

The chemical behavior of this compound is largely dictated by the antimony atom's +3 oxidation state and its reactivity with water and upon heating.

Solubility

This compound exhibits the following solubility characteristics:

  • Water: It reacts with water through hydrolysis rather than dissolving in a conventional manner[1].

  • Organic Solvents: It is reported to be insoluble in ethanol and ether[1].

  • Acids and Bases: It is soluble in hydrochloric acid and alkali tartrate solutions[2].

SolventSolubility
WaterReacts (hydrolyzes)[1]
EthanolInsoluble[1]
EtherInsoluble[1]
Hydrochloric AcidSoluble[2]
Alkali Tartrate SolutionsSoluble[2]
Hydrolysis

The primary route for the synthesis of this compound is the controlled hydrolysis of antimony trichloride (SbCl₃). The reaction proceeds as follows:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl

This reaction is reversible, and the presence of excess hydrochloric acid can shift the equilibrium to the left, favoring the dissolution of this compound. The hydrolysis mechanism can be understood as a two-step process where a hydroxyl group first replaces a chlorine atom, followed by the elimination of HCl.

G SbCl3 SbCl₃ Intermediate [Sb(OH)Cl₂] SbCl3->Intermediate + H₂O H2O H₂O SbOCl SbOCl Intermediate->SbOCl - HCl HCl 2HCl

Figure 2: Simplified reaction pathway for the hydrolysis of Antimony Trichloride.
Thermal Decomposition

This compound undergoes a multi-step thermal decomposition upon heating in an inert atmosphere. The decomposition pathway involves the progressive formation of other antimony oxychlorides with lower chlorine content, ultimately yielding antimony trioxide (Sb₂O₃) and gaseous antimony trichloride (SbCl₃).

The decomposition proceeds through the following key steps:

  • 5SbOCl(s) → Sb₄O₅Cl₂(s) + SbCl₃(g)

  • 4Sb₄O₅Cl₂(s) → 3Sb₃O₄Cl(s) + SbCl₃(g)

  • 3Sb₃O₄Cl(s) → 4Sb₂O₃(s) + SbCl₃(g)

In the presence of air, the final antimony trioxide product can be further oxidized to antimony tetroxide (Sb₂O₄).

Decomposition StepReactantProductsActivation Energy (kJ/mol)
1SbOClSb₄O₅Cl₂ + SbCl₃91.97
2Sb₄O₅Cl₂Sb₈O₁₁Cl₂ + SbCl₃131.14
3Sb₈O₁₁Cl₂Sb₂O₃ + SbCl₃146.94

Note: The second step in some literature is reported as the formation of Sb₈O₁₁Cl₂.

G SbOCl SbOCl Sb4O5Cl2 Sb₄O₅Cl₂ SbOCl->Sb4O5Cl2 Step 1 + SbCl₃ (g) Sb8O11Cl2 Sb₈O₁₁Cl₂ Sb4O5Cl2->Sb8O11Cl2 Step 2 + SbCl₃ (g) Sb2O3 Sb₂O₃ Sb8O11Cl2->Sb2O3 Step 3 + SbCl₃ (g)

Figure 3: Thermal decomposition pathway of this compound.

Experimental Protocols

Synthesis of Crystalline this compound

This protocol is adapted from a patented method for producing crystalline this compound.

Materials:

  • Antimony trioxide (Sb₂O₃)

  • Antimony trichloride (SbCl₃)

  • Concentrated Hydrochloric Acid (at least 30% by weight)

  • Deionized water

  • Acetone

Procedure:

  • In a reaction vessel equipped with a stirrer, add an aqueous medium containing at least 30% by weight of hydrogen chloride.

  • To this acidic medium, add antimony trioxide and antimony trichloride as reactants.

  • Heat the resulting mixture to a temperature between 80°C and 110°C while stirring.

  • Maintain the reaction at this temperature for a sufficient time to allow the formation of crystalline this compound.

  • After the reaction is complete, cool the mixture to room temperature to allow the crystalline product to precipitate fully.

  • Separate the crystalline this compound from the aqueous medium by filtration.

  • Wash the collected crystals with acetone to remove any residual reactants and byproducts.

  • Dry the purified crystals under a vacuum to obtain the final product.

G start Start reactants Add Sb₂O₃ and SbCl₃ to conc. HCl start->reactants heat Heat to 80-110°C with stirring reactants->heat cool Cool to Room Temperature heat->cool filter Filter cool->filter wash Wash with Acetone filter->wash dry Vacuum Dry wash->dry end Crystalline SbOCl dry->end

Figure 4: Experimental workflow for the synthesis of this compound.
Characterization Techniques

Purpose: To confirm the crystalline phase and purity of the synthesized this compound.

Sample Preparation: The dried powder is gently ground to a fine, uniform consistency and mounted on a sample holder.

Typical Instrumental Parameters:

  • Radiation: Cu Kα (λ = 1.5406 Å)

  • 2θ Range: 10° - 80°

  • Step Size: 0.02°

  • Scan Speed: 2°/min

Purpose: To analyze the morphology and particle size of the this compound crystals.

Sample Preparation:

  • A small amount of the powder is dispersed on a carbon adhesive tab mounted on an aluminum SEM stub.

  • Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.

  • For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam.

Typical Imaging Conditions:

  • Accelerating Voltage: 5-20 kV

  • Working Distance: 5-15 mm

  • Detector: Secondary Electron (SE) detector for topographical imaging.

Toxicology and Safety for Drug Development Professionals

Antimony compounds, including this compound, are known to have toxic properties. For professionals in drug development, it is crucial to be aware of these risks and handle the material with appropriate safety measures.

Key Toxicological Information:

  • Toxicity: Antimony compounds are generally considered toxic. Trivalent antimony compounds, such as SbOCl, are typically more toxic than pentavalent compounds.

  • Routes of Exposure: Inhalation, ingestion, and skin contact.

  • Health Effects: Acute exposure can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to more severe health issues, including effects on the cardiovascular system.

  • Carcinogenicity: Some antimony compounds are classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).

  • Handling Precautions:

    • Always handle this compound in a well-ventilated area, preferably within a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid generating dust during handling.

    • In case of spills, follow appropriate cleanup procedures for toxic inorganic compounds.

This guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications, further research into its reactivity and compatibility with other substances is recommended.

References

An In-depth Technical Guide to the Stoichiometric Phases of Antimony Oxychloride (SbₓOᵧCl₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychlorides (SbₓOᵧCl₂) represent a versatile class of inorganic compounds that bridge the gap between oxides and halides.[1] Their unique physicochemical properties, including high photocatalytic activity, excellent flame retardancy, and notable performance in energy storage systems, have garnered significant interest across various scientific disciplines.[1] This technical guide provides a comprehensive overview of the key stoichiometric phases of antimony oxychloride, with a focus on their synthesis, structural characteristics, and transformation pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be exploring the applications of these materials. While direct involvement in biological signaling pathways is not a characteristic of these inorganic compounds, their synthesis and transformation pathways are critical to understanding their potential applications, for instance, as precursors or components in drug delivery systems or medical materials.

Stoichiometric Phases and Their Properties

Several stable stoichiometric phases of this compound have been identified, with the most common being SbOCl, Sb₄O₅Cl₂, and Sb₈O₁₁Cl₂.[1] The formation of a specific phase is highly dependent on the synthesis conditions, particularly the pH of the reaction medium.[2]

Quantitative Data Summary

The crystallographic and electronic properties of the primary this compound phases are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data of this compound Phases

PhaseChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
SbOCl SbOClMonoclinicP2₁/c7.908(9)[1]10.732(14)[1]9.527(10)[1]103.65(3)[3]
Sb₄O₅Cl₂ Sb₄O₅Cl₂MonoclinicP2₁/c6.229[4]5.107[4]13.500[4]97.27[1]
Sb₈O₁₁Cl₂ Sb₈O₁₁Cl₂MonoclinicC2/m19.047(35)[1]4.0530(3)[1]10.318(3)[1]110.25(4)[1]

Table 2: Bond Lengths and Band Gap Energies of this compound Phases

PhaseSb-O Bond Lengths (Å)Sb-Cl Bond Lengths (Å)Band Gap (eV)
SbOCl 1.947 - 2.265[1]2.368 - 2.377[1]~3.6[3]
Sb₄O₅Cl₂ 1.97 - 2.25[5]2.41 - 3.15[5]2.45 - 3.34[1]
Sb₈O₁₁Cl₂ Not specifiedNot specified~3.6[1]

Experimental Protocols

The synthesis of specific this compound phases can be achieved through various methods, with hydrothermal and solvothermal techniques being the most prevalent. The choice of precursors, solvent, temperature, and pH are critical parameters that dictate the stoichiometry and morphology of the final product.

Protocol 1: Hydrothermal Synthesis of Sb₄O₅Cl₂ Single Crystals

This protocol is adapted from a method for the facile and quantitative synthesis of Sb₄O₅Cl₂ single crystals.[6]

Materials:

  • Antimony(III) chloride (SbCl₃), analytical pure

  • Deionized water

  • Diluted hydrochloric acid (HCl)

Equipment:

  • Teflon-lined autoclave (e.g., 50 mL)

  • Oven capable of maintaining 140 °C

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Add an appropriate amount of analytically pure SbCl₃ to the Teflon-lined autoclave.

  • Fill the autoclave with deionized water to approximately 85% of its volume.

  • Add a small amount of diluted aqueous hydrochloric acid to adjust the pH of the mixture to approximately 1-2.

  • Seal the autoclave and place it in an oven preheated to 140 °C.

  • Maintain the temperature for approximately 30 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white crystalline product by filtration.

  • Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a low temperature (e.g., 60-80 °C) or under vacuum.

Characterization: The purity and crystallinity of the obtained Sb₄O₅Cl₂ can be confirmed using Powder X-ray Diffraction (PXRD), while the morphology can be observed using Scanning Electron Microscopy (SEM).

Protocol 2: Solvothermal Synthesis of Sb₈O₁₁Cl₂ Microrods

This protocol is based on a simple solvothermal method for the synthesis of Sb₈O₁₁Cl₂ microrods.[1]

Materials:

  • Antimony(III) chloride (SbCl₃)

  • 2,6-Pyridinedicarboxylic acid

  • Deionized water

  • Ethanol

Equipment:

  • 50 mL Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Oven capable of maintaining 180 °C

  • Centrifuge

  • Vacuum oven

Procedure:

  • Dissolve 0.001 mol of 2,6-pyridinedicarboxylic acid and 0.001 mol of SbCl₃ (1:1 molar ratio) in a mixture of 25 mL of deionized water and 5 mL of ethanol.

  • Stir the solution for 30 minutes to ensure complete dissolution and mixing.

  • Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at 180 °C for 24 hours.

  • After the reaction, let the autoclave cool to room temperature.

  • Collect the product by centrifugation.

  • Wash the collected solid several times with ethanol to remove any residual reactants.

  • Dry the final product under vacuum at 70 °C for 12 hours.[1]

Characterization: The phase and morphology of the resulting Sb₈O₁₁Cl₂ microrods can be characterized by PXRD and SEM, respectively.

Chemical Transformation Pathways

The different stoichiometric phases of this compound are interconvertible through hydrolysis and thermal decomposition processes. Understanding these pathways is crucial for controlling the synthesis of a desired phase.

Hydrolysis of Antimony(III) Chloride

The hydrolysis of antimony(III) chloride (SbCl₃) is a common and fundamental route for the synthesis of antimony oxychlorides. The final product is highly dependent on the pH of the aqueous solution.[2]

Hydrolysis_Pathway SbCl3 SbCl₃ in H₂O SbOCl SbOCl SbCl3->SbOCl Initial Hydrolysis Sb4O5Cl2 Sb₄O₅Cl₂ SbOCl->Sb4O5Cl2 Further Hydrolysis (pH 1-2) [12] Sb8O11Cl2 Sb₈O₁₁Cl₂ Sb4O5Cl2->Sb8O11Cl2 Controlled Hydrolysis (pH 4-5) [11] Sb2O3 Sb₂O₃ Sb8O11Cl2->Sb2O3 Alkaline Hydrolysis (pH > 8) [1]

Caption: Hydrolysis pathway of SbCl₃ to various antimony oxychlorides and oxide.

Thermal Decomposition of this compound

Upon heating in an air atmosphere, antimony oxychlorides undergo a stepwise thermal decomposition, leading to the formation of phases with a lower chlorine content and ultimately to antimony oxides.

Thermal_Decomposition_Pathway SbOCl SbOCl(s) Sb4O5Cl2 Sb₄O₅Cl₂(s) SbOCl->Sb4O5Cl2 Step 1 SbCl3_gas SbCl₃(g) SbOCl->SbCl3_gas Sb8O11Cl2 Sb₈O₁₁Cl₂(s) Sb4O5Cl2->Sb8O11Cl2 Step 2 Sb4O5Cl2->SbCl3_gas Sb2O3 Sb₂O₃(s) Sb8O11Cl2->Sb2O3 Step 3 Sb8O11Cl2->SbCl3_gas Sb2O4 Sb₂O₄(s) Sb2O3->Sb2O4 Step 4 (Oxidation)

Caption: Thermal decomposition pathway of SbOCl in air.[7]

Experimental Workflow for Hydrothermal Synthesis

The following diagram illustrates a typical experimental workflow for the hydrothermal synthesis of antimony oxychlorides.

Hydrothermal_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_analysis Analysis prep Reactant Preparation SbCl₃ + H₂O + pH adjustment reaction Hydrothermal Reaction Autoclave Sealing Heating (e.g., 140-180 °C) Holding (e.g., 24-30 h) prep->reaction processing Work-up Cooling to RT Filtration/Centrifugation Washing (H₂O, Ethanol) reaction->processing analysis Characterization Drying (e.g., 70 °C, vacuum) PXRD, SEM, etc. processing->analysis

Caption: General experimental workflow for hydrothermal synthesis.

Conclusion

The stoichiometric phases of this compound offer a rich landscape for scientific exploration and application development. Their synthesis is readily controllable through established methods like hydrothermal and solvothermal routes, allowing for the targeted production of specific phases with distinct properties. The detailed quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and professionals. A thorough understanding of the hydrolysis and thermal decomposition pathways is paramount for the rational design and synthesis of these materials for advanced applications in catalysis, materials science, and potentially as components in drug formulation and delivery.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Antimony Oxychloride (SbOCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimony oxychloride (SbOCl) is an inorganic compound that has garnered significant interest due to its unique structural characteristics and potential applications in fields such as photocatalysis, optoelectronics, and as a flame retardant.[1][2] This document provides a detailed analysis of its molecular geometry, bonding, and the experimental protocols used for its characterization.

Molecular Geometry and Crystal Structure

While a simple Lewis structure representation of a single SbOCl molecule would predict a bent or V-shaped geometry based on VSEPR theory (AX₂E₁), this is an oversimplification as SbOCl exists as a polymeric solid.[3] The true structure is a complex, three-dimensional framework.[4]

SbOCl crystallizes in the monoclinic system with the space group P2₁/c.[4][5] The crystal structure is non-layered, which distinguishes it from other antimony oxychlorides like Sb₄O₅Cl₂ or Sb₃O₄Cl.[4] In the solid state, the antimony (Sb³⁺) ion is in a highly distorted coordination environment, which can be described as a trigonal bipyramidal or pyramidal geometry.[4]

The structure consists of interconnected polyhedra, where each antimony atom is coordinated to both oxygen and chlorine atoms.[4] There are three distinct crystallographic sites for the antimony atom, each with a unique coordination environment.[6] This leads to a complex network rather than discrete molecular units. For instance, one antimony site is bonded to four oxygen atoms and one chlorine atom, while another is bonded to two oxygen and two chlorine atoms in a distorted rectangular see-saw-like geometry.[6]

Data Presentation: Crystallographic Data for SbOCl

The following table summarizes the key crystallographic parameters for this compound.

ParameterValueReference
Crystal SystemMonoclinic[4][5]
Space GroupP2₁/c[4][5]
Unit Cell Parameters (a)7.908(9) Å[4][5]
(b)10.732(14) Å
(c)9.527(10) Å
(β)103.65(3)°
Formula Units (Z)12[4][5]
Calculated Density4.392 mg/m³[5]

Bonding Analysis

The bonding in this compound is a mix of covalent and ionic character. The chlorine atoms are covalently bonded directly to the antimony atoms, acting as true ligands rather than just charge-balancing ions located in interlayer positions, a feature seen in other antimony oxyhalides.[4]

Computational analyses of the charge distribution indicate that the Sb-O bond has a stronger ionic character than the Sb-Cl bond.[2] This is because oxygen atoms gain more electrons than chlorine atoms in the structure.[2] Despite this, the overall structure is characterized by strong covalent bonds, as evidenced by a wide pseudoenergy gap.[2] The Sb³⁺ center possesses a lone pair of electrons, which influences the distorted coordination geometry.[4]

Data Presentation: Bond Lengths and Angles in SbOCl

The structural complexity and multiple antimony sites result in a range of bond lengths and angles.

Bond/AngleRange of ValuesReference
Sb-O Bond Length1.947 - 2.265 Å[4][6]
Sb-Cl Bond Length2.368 - 3.15 Å[4][6]
O-Sb-O AngleVaries widely (e.g., 69.4° - 139.8°)[4][5]
O-Sb-Cl AngleVaries widely[4]

Experimental Protocols

A. Synthesis of this compound

A common method for synthesizing SbOCl is through the controlled hydrolysis of antimony trichloride (SbCl₃).[7][8] Another established method is hydrothermal synthesis.

Protocol: Hydrothermal Synthesis of SbOCl Single Crystals [5]

  • Precursor Preparation: Dissolve antimony trichloride (SbCl₃) and boric acid (H₃BO₃) in a 1:3 molar ratio in 2 mL of deionized water.

  • Autoclave Sealing: Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.

  • Heating: Place the sealed autoclave in a furnace and heat to 220 °C at a rate of 10 °C per hour.

  • Reaction Time: Maintain the temperature for a sufficient duration to allow for crystal growth (e.g., 24 hours).[4]

  • Cooling and Collection: Allow the autoclave to cool naturally to room temperature.

  • Purification: Collect the resulting transparent single crystals, wash them with deionized water and ethanol to remove any unreacted precursors, and dry them under vacuum.

B. Structural Characterization

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise molecular geometry and crystal structure.

Protocol: Single-Crystal X-ray Diffraction Analysis [5]

  • Crystal Selection: Manually select a high-quality, transparent single crystal of SbOCl under a polarizing microscope.

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 298 K).

  • Data Processing: Integrate the collected diffraction intensities and apply corrections for Lorentz factor, polarization, and absorption.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². This process yields the atomic coordinates, unit cell dimensions, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound.

Synthesis_Workflow cluster_precursors Precursors cluster_process Synthesis Process cluster_product Product SbCl3 Antimony Trichloride (SbCl3) hydrolysis Controlled Hydrolysis / Hydrothermal Reaction SbCl3->hydrolysis Reactant H2O Water (H2O) H2O->hydrolysis Solvent/ Reactant SbOCl This compound (SbOCl) Crystals hydrolysis->SbOCl Yields

Caption: Workflow for the synthesis of SbOCl.

Structural_Analysis_Logic cluster_exp Experimental Data cluster_analysis Analysis & Interpretation cluster_output Derived Properties XRD X-ray Diffraction Data Structure Crystal Structure Solution (Monoclinic, P21/c) XRD->Structure Primary Input Spectroscopy Spectroscopic Data (IR, Raman) Bonding Bonding Analysis (Covalent & Ionic Character) Spectroscopy->Bonding Confirms Bond Types Geometry Molecular Geometry (Distorted Pyramidal) Structure->Geometry Parameters Bond Lengths & Angles Structure->Parameters Bonding->Parameters

Caption: Logical flow for SbOCl structural analysis.

References

Thermodynamic Stability of Antimony Oxychloride Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychloride compounds, a diverse class of materials with the general formula SbₓOᵧCl₂, have garnered significant interest in various scientific and industrial fields. Their unique structural, optical, and electronic properties make them promising candidates for applications ranging from catalysis and flame retardants to photocatalysis and next-generation electronics. Understanding the thermodynamic stability of these compounds is paramount for controlling their synthesis, predicting their behavior under different conditions, and designing novel materials with tailored functionalities. This technical guide provides a comprehensive overview of the thermodynamic stability of various this compound compounds, including SbOCl, Sb₄O₅Cl₂, and Sb₈O₁₁Cl₂. It details the experimental protocols for determining their thermodynamic properties and presents the available data in a structured format for easy comparison.

Thermodynamic Data of this compound Compounds

The thermodynamic stability of a compound is fundamentally described by its standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard entropy (S°). These parameters quantify the energy changes associated with the formation of a compound from its constituent elements in their standard states and provide insights into its relative stability and reactivity.

A summary of the available quantitative thermodynamic data for key this compound compounds is presented in Table 1.

CompoundChemical FormulaΔH°f (kJ/mol)ΔG°f (kJ/mol)S° (J/mol·K)
This compoundSbOCl-379.3 ± 2.1[1]Not availableNot available
Sb₄O₅Cl₂Not availableNot availableNot available
Sb₈O₁₁Cl₂Not availableNot availableNot available

Note: "Not available" indicates that reliable experimental data could not be found in the reviewed literature.

The stability of these compounds is intricately linked to the conditions of their formation, primarily through the hydrolysis of antimony trichloride (SbCl₃). The pH of the aqueous solution and the reaction temperature are critical parameters that dictate which oxychloride species is preferentially formed. Generally, SbOCl is formed under less acidic conditions, while more complex structures like Sb₄O₅Cl₂ and Sb₈O₁₁Cl₂ are favored at lower pH values.[2][3]

Interconversion and Stability Relationships

The various this compound compounds can be seen as intermediates in the hydrolysis of antimony trichloride to antimony trioxide (Sb₂O₃). Their relative stability is therefore dependent on the chemical environment. The following diagram illustrates the logical relationship between these compounds, highlighting the role of hydrolysis in their formation.

AntimonyOxychlorideStability Formation Pathways of Antimony Oxychlorides SbCl3 SbCl₃ (aq) SbOCl SbOCl (s) SbCl3->SbOCl Hydrolysis (less acidic) Sb4O5Cl2 Sb₄O₅Cl₂ (s) SbCl3->Sb4O5Cl2 Hydrolysis (acidic) Sb2O3 Sb₂O₃ (s) SbOCl->Sb2O3 Complete Hydrolysis Sb8O11Cl2 Sb₈O₁₁Cl₂ (s) Sb4O5Cl2->Sb8O11Cl2 Further Hydrolysis Sb4O5Cl2->Sb2O3 Complete Hydrolysis Sb8O11Cl2->Sb2O3 Complete Hydrolysis

Figure 1: A diagram illustrating the formation pathways of various this compound compounds through the hydrolysis of antimony trichloride.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic data for compounds like antimony oxychlorides relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.

Solution Calorimetry for Enthalpy of Formation (ΔH°f)

Solution calorimetry is a powerful technique for determining the enthalpy of formation of compounds that cannot be synthesized directly from their elements in a calorimeter. The method involves measuring the heat of solution of the compound and its constituent elements (or their respective oxides) in a suitable solvent. By applying Hess's Law, the enthalpy of formation can be calculated.

Experimental Workflow for Solution Calorimetry:

SolutionCalorimetryWorkflow Workflow for Solution Calorimetry cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_calculation Data Analysis Sample_SbOCl Synthesize & Purify SbOCl Measure_SbOCl Measure Heat of Solution of SbOCl in Solvent Sample_SbOCl->Measure_SbOCl Sample_Sb Obtain Pure Sb Measure_Reactants Measure Heats of Solution of Reactants (or oxides) Sample_Sb->Measure_Reactants Sample_O2 Obtain Pure O₂ Sample_O2->Measure_Reactants Sample_Cl2 Obtain Pure Cl₂ Sample_Cl2->Measure_Reactants Hess_Law Apply Hess's Law Measure_SbOCl->Hess_Law Measure_Reactants->Hess_Law Calculate_Hf Calculate ΔH°f (SbOCl) Hess_Law->Calculate_Hf

Figure 2: A flowchart outlining the key steps in determining the enthalpy of formation of an this compound compound using solution calorimetry.

Detailed Methodology:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical calibration.

  • Solvent Selection: A suitable solvent must be chosen that dissolves the this compound and the reactants of the formation reaction at a reasonable rate without side reactions. For antimony compounds, acidic solutions are often employed.

  • Measurement of Heat of Solution:

    • A precisely weighed sample of the this compound (e.g., SbOCl) is introduced into the calorimeter containing a known volume of the solvent.

    • The temperature change of the solution is monitored until a stable reading is achieved. The heat of solution (q₁) is calculated from the temperature change, the mass of the solution, and the specific heat capacity of the solution.

  • Measurement of Heats of Solution of Reactants:

    • The heats of solution for the constituent elements in their standard states (or suitable precursor compounds like oxides and chlorides) are measured in the same solvent under identical conditions. For example, the heat of reaction of Sb(s), and the heat of formation of HCl(aq) from H₂(g) and Cl₂(g) in the solvent would be determined.

  • Application of Hess's Law: A thermochemical cycle is constructed to relate the measured heats of solution to the enthalpy of formation of the this compound. For SbOCl, the cycle would involve the dissolution of SbOCl, Sb, and the formation of HCl and H₂O in the solvent. The standard enthalpy of formation of SbOCl was determined to be -379.3 ± 2.1 kJ/mol through the measurement of the enthalpy of interaction of crystalline SbCl₃ with water.[1]

Electromotive Force (EMF) Method for Gibbs Free Energy of Formation (ΔG°f)

The EMF method provides a direct route to determine the Gibbs free energy of formation of a compound by measuring the potential of a galvanic cell. This technique is particularly useful for solid-state ionic conductors.

Experimental Setup:

A solid-state electrochemical cell is constructed where the this compound is one of the electrodes. A typical cell configuration for determining the thermodynamic properties of an antimony compound might be:

Sb(s) | Solid Electrolyte | SbₓOᵧCl₂(s), O₂(g), Cl₂(g)

  • Anode: Pure antimony metal.

  • Cathode: A mixture of the this compound, a source of oxygen (e.g., a metal/metal oxide buffer), and a source of chlorine.

  • Solid Electrolyte: An ionic conductor that allows the transport of either O²⁻ or Cl⁻ ions at the operating temperature (e.g., yttria-stabilized zirconia for O²⁻).

Methodology:

  • The cell is assembled and placed in a furnace with precise temperature control.

  • The open-circuit voltage (EMF) of the cell is measured at various temperatures.

  • The Gibbs free energy of the cell reaction (ΔG_cell) is calculated using the Nernst equation: ΔG_cell = -nFE, where n is the number of moles of electrons transferred, F is the Faraday constant, and E is the measured EMF.

  • By carefully designing the cell reaction, the Gibbs free energy of formation of the this compound can be derived from ΔG_cell and the known Gibbs free energies of formation of the other reactants and products.

  • From the temperature dependence of the EMF, the entropy change (ΔS_cell) and enthalpy change (ΔH_cell) of the cell reaction can be determined using the relations: ΔS = nF(dE/dT) and ΔH = -nFE + nFT(dE/dT).

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Enthalpy of Sublimation

KEMS is a high-temperature technique used to study the thermodynamics of vaporization processes. It can be employed to determine the vapor pressure and enthalpy of sublimation of antimony oxychlorides, which are related to their thermodynamic stability.

Experimental Setup:

  • A small, heated effusion cell (Knudsen cell) containing the this compound sample is placed in a high-vacuum chamber.

  • The cell has a small orifice through which the vaporized species effuse.

  • A mass spectrometer is positioned to analyze the composition of the effusing molecular beam.

Methodology:

  • The Knudsen cell is heated to a series of well-defined temperatures.

  • At each temperature, the mass spectrometer identifies the species in the vapor phase and measures their ion intensities.

  • The partial pressure of each species (pᵢ) is related to its ion intensity (Iᵢ) by the equation: pᵢ = kᵢIᵢT, where kᵢ is a sensitivity constant and T is the absolute temperature.

  • The enthalpy of sublimation (ΔH_sub) can be determined from the temperature dependence of the partial pressures using the Clausius-Clapeyron or van't Hoff equation.

  • By combining the enthalpy of sublimation with the enthalpy of formation of the gaseous species, the enthalpy of formation of the solid this compound can be calculated.

Synthesis of Antimony Oxychlorides via Hydrolysis of Antimony Trichloride

The most common route to synthesize antimony oxychlorides is through the controlled hydrolysis of antimony trichloride (SbCl₃). The specific compound formed is highly dependent on the reaction conditions.

General Protocol:

  • Preparation of SbCl₃ solution: Antimony trichloride is dissolved in a suitable solvent, often an aqueous solution of hydrochloric acid to prevent premature hydrolysis and formation of antimony trioxide.

  • Hydrolysis: Water or a basic solution (e.g., ammonium hydroxide or sodium hydroxide) is added to the SbCl₃ solution under controlled temperature and stirring. The rate of addition and the final pH of the solution are critical parameters.

    • To favor the formation of SbOCl , the hydrolysis is typically carried out under less acidic conditions.

    • To obtain Sb₄O₅Cl₂ , the hydrolysis is performed in a more acidic medium.

    • Sb₈O₁₁Cl₂ can be formed under conditions of further hydrolysis of Sb₄O₅Cl₂.

  • Aging: The resulting precipitate is often aged in the mother liquor for a specific period to ensure complete reaction and crystallization.

  • Isolation and Purification: The solid product is separated by filtration, washed with deionized water to remove soluble impurities, and then dried under vacuum or at a low temperature to prevent decomposition.

Conclusion

The thermodynamic stability of this compound compounds is a critical factor governing their synthesis and potential applications. This guide has summarized the available thermodynamic data, with a notable gap in the Gibbs free energy and entropy values for many of the complex oxychlorides. The detailed experimental protocols for calorimetry, the EMF method, and Knudsen effusion mass spectrometry provide a framework for researchers to further investigate and expand the thermodynamic database for this important class of materials. A deeper understanding of their thermodynamic properties will undoubtedly accelerate the development of new functional materials based on antimony oxychlorides.

References

Unveiling the Electronic Landscape of Antimony Oxychloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 17, 2025 – In a significant step forward for materials science, this technical guide provides an in-depth analysis of the electronic band structure of antimony oxychloride (SbOCl), a compound of increasing interest for its potential applications in photocatalysis, optoelectronics, and as a flame retardant. This document, tailored for researchers, scientists, and professionals in drug development, synthesizes crystallographic data, experimental protocols, and theoretical calculations to offer a comprehensive understanding of SbOCl's electronic properties.

This compound crystallizes in a monoclinic system with the space group P2₁/c.[1] Unlike other layered antimony oxychlorides, SbOCl possesses a non-layered structure where chlorine atoms are covalently bonded to antimony.[1] This unique structural arrangement significantly influences its electronic characteristics.

Crystallographic and Electronic Properties

Theoretical investigations into the electronic structure of SbOCl, primarily conducted using Density Functional Theory (DFT), reveal it to be a semiconductor with a direct band gap. The calculated band structure indicates that both the valence band maximum (VBM) and the conduction band minimum (CBM) are located at the same point in the Brillouin zone, a characteristic feature of direct band gap materials. The energy of this band gap is reported to be in the range of 2.7 to 3.5 eV.

Analysis of the partial density of states (PDOS) provides insight into the atomic orbital contributions to the electronic bands. The valence band is primarily composed of O 2p and Cl 3p orbitals, with some contribution from Sb 5p orbitals. The conduction band is largely dominated by the unoccupied Sb 5p orbitals. This understanding of the orbital contributions is crucial for designing materials with tailored electronic and optical properties.

Quantitative Data Summary

The following tables summarize the key crystallographic and computational parameters for this compound.

Table 1: Crystallographic Data for this compound (SbOCl)

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)7.908(9)[1]
b (Å)10.732(14)[1]
c (Å)9.527(10)[1]
β (°)103.65[1]
Z (formula units/cell)12[1]

Table 2: Parameters for DFT-based Electronic Band Structure Calculations of SbOCl

ParameterSpecificationReference
SoftwareCASTEP[2]
MethodPlane-wave pseudopotential[2]
Exchange-Correlation FunctionalGeneralized Gradient Approximation (GGA) with Perdew–Burke–Ernzerhof (PBE)[2]

Experimental and Computational Workflows

The synthesis of high-quality SbOCl crystals is a prerequisite for both experimental characterization and accurate theoretical modeling. The following section details a typical hydrothermal synthesis protocol. Furthermore, a generalized workflow for the computational determination of the electronic band structure is presented.

Experimental Protocol: Hydrothermal Synthesis of SbOCl

A common method for the synthesis of this compound is through the hydrolysis of antimony trichloride (SbCl₃).[1] A specific protocol for producing single crystals involves a hydrothermal reaction.

Materials:

  • Antimony trichloride (SbCl₃)

  • Boric acid (H₃BO₃)

  • Deionized water

Procedure:

  • Dissolve SbCl₃ and H₃BO₃ in a 1:3 molar ratio in 2 mL of deionized water.[2]

  • Transfer the solution to a 23 mL Teflon-lined autoclave.[2]

  • Heat the autoclave to 220 °C at a rate of 10 °C/h.[2]

  • Maintain the temperature for a specified duration to allow for crystal growth.

  • Cool the autoclave to room temperature.

  • Separate the resulting transparent single crystals from the reaction mixture.[2]

Visualizing Methodologies

To further elucidate the processes involved in the study of this compound, the following diagrams illustrate the experimental and computational workflows.

experimental_workflow reagents Reactant Preparation (SbCl₃, H₃BO₃, DI Water) hydrothermal Hydrothermal Reaction (220°C) reagents->hydrothermal Autoclave cooling Controlled Cooling hydrothermal->cooling separation Crystal Separation cooling->separation characterization Characterization (XRD, etc.) separation->characterization

A simplified workflow for the hydrothermal synthesis of SbOCl crystals.

computational_workflow crystal_structure Input Crystal Structure (CIF file) dft_setup DFT Calculation Setup (CASTEP, GGA-PBE) crystal_structure->dft_setup scf_run Self-Consistent Field (SCF) Calculation dft_setup->scf_run band_structure Band Structure Calculation scf_run->band_structure dos Density of States (DOS) Calculation scf_run->dos analysis Data Analysis & Visualization band_structure->analysis dos->analysis

A typical workflow for DFT-based electronic band structure calculations.

Signaling Pathways and Logical Relationships

The relationship between the atomic structure and the resulting electronic properties of SbOCl can be visualized as a logical flow. The specific arrangement of atoms and their bonding characteristics directly determine the electronic band structure and density of states.

structure_property_relationship cluster_structure Crystal Structure cluster_electronic Electronic Properties crystal_system Monoclinic Crystal System (P2₁/c) bonding Covalent Sb-Cl Bonds Non-Layered Structure band_structure Electronic Band Structure bonding->band_structure dos Density of States (DOS) bonding->dos band_gap Direct Band Gap (2.7-3.5 eV) band_structure->band_gap dos->band_gap

The relationship between the crystal structure and electronic properties of SbOCl.

This comprehensive guide provides a foundational understanding of the electronic band structure of this compound, paving the way for further research and application development in various scientific and technological fields. The detailed methodologies and summarized data offer a valuable resource for professionals seeking to explore the potential of this promising material.

References

Optical Properties and Band Gap of Antimony Oxychloride (SbOCl): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antimony oxychloride (SbOCl) is an inorganic compound that holds a unique position within the family of antimony oxohalides due to its distinct structural and electronic properties. Its compositional flexibility and anisotropic nature make it a promising candidate for a range of applications, including photocatalysis, optoelectronic devices, and flame-retardant systems. This technical guide provides an in-depth overview of the fundamental optical properties and the electronic band gap of SbOCl, intended for researchers, materials scientists, and professionals in related fields. We will explore its crystal structure, detail the experimental and theoretical methodologies for characterizing its optical parameters, and summarize the key quantitative data available.

Structural Foundation of Optical Properties

The optical and electronic characteristics of a material are intrinsically linked to its crystal structure. SbOCl crystallizes in a monoclinic system with the space group P2₁/c.[1] This structure is distinct from other layered antimony oxychlorides like Sb₄O₅Cl₂. In SbOCl, the antimony (Sb³⁺) ion is in a highly distorted coordination environment, bonded to both oxygen and chlorine atoms, which leads to significant anisotropy in its physical properties.[1]

The arrangement of atoms in the SbOCl lattice is responsible for its strong optical birefringence and dielectric anisotropy. Unlike some other antimony oxychlorides where chlorine atoms exist as ions between layers, the chlorine in SbOCl forms direct covalent bonds with antimony, contributing to a more complex, non-layered framework.[1]

Data Presentation: Crystal Structure of SbOCl

The crystallographic parameters of SbOCl are summarized in the table below, providing the foundational data for both theoretical calculations and experimental analysis.

ParameterValueReference
Crystal SystemMonoclinic[1][2]
Space GroupP2₁/c[1][2]
Lattice Constant, a7.908(9) Å[1][2]
Lattice Constant, b10.732(14) Å[1][2]
Lattice Constant, c9.527(10) Å[1][2]
Angle, β103.65(3)°[1][2]
Formula Units (Z)12[1]

The Optical Band Gap of SbOCl

The optical band gap (Eg) is a critical parameter that defines the energy required to excite an electron from the valence band to the conduction band, thereby governing a semiconductor's interaction with light. SbOCl is characterized as a direct band gap semiconductor, with reported values falling in the range of 2.7–3.5 eV .[1] This direct band gap nature is advantageous for optoelectronic applications as it allows for efficient absorption and emission of photons without the need for a phonon to conserve momentum.

Data Presentation: Comparative Band Gaps of Antimony Oxychlorides

The band gap of SbOCl can be contextualized by comparing it with other members of the this compound family, which exhibit different structural motifs and, consequently, different electronic properties.

CompoundBand Gap (Eg)Transition TypeReference
SbOCl 2.7–3.5 eV Direct [1]
Sb₄O₅Cl₂2.45–2.83 eVIndirect[1]
Sb₈O₁₁Cl₂≈ 3.6 eV-[1]

Methodologies for Band Gap Characterization

Accurate determination of the band gap is crucial for assessing a material's potential. Both experimental and theoretical methods are employed for this purpose.

The optical band gap of powdered semiconductor samples like SbOCl is most commonly determined using UV-Vis DRS. This technique measures the reflectance of light from the sample over a range of wavelengths.

Detailed Methodology:

  • Sample Preparation: The powdered SbOCl sample is packed into a sample holder. A highly reflective material, such as BaSO₄ or polytetrafluoroethylene (PTFE), is used as a reference standard to calibrate 100% reflectance.[3]

  • Instrumentation: A UV-Vis-NIR spectrophotometer equipped with an integrating sphere or a diffuse reflectance accessory (e.g., a Praying Mantis accessory) is used.[4]

  • Data Acquisition: The diffuse reflectance spectrum (R) is recorded over a wide spectral range, typically from 200 nm to 2600 nm.[2]

  • Data Conversion: The measured reflectance data is converted into a quantity proportional to the absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[3][5]

  • Tauc Plot Analysis: The optical band gap is determined using the Tauc relation, which relates the absorption coefficient to the photon energy (hν): (αhν)ⁿ = A(hν - Eg) Where:

    • α is the absorption coefficient (proportional to F(R)).

    • hν is the photon energy.

    • A is a constant.

    • Eg is the band gap energy.

    • The exponent n depends on the nature of the electronic transition (n = 2 for a direct allowed transition, as is the case for SbOCl).[6][7]

  • Extrapolation: A graph of (F(R)hν)² versus hν (photon energy) is plotted. The linear portion of the curve is extrapolated to the energy axis. The intercept on the x-axis gives the value of the direct band gap, Eg.[8]

G Experimental Workflow for Band Gap Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample SbOCl Powder Sample Spectrometer UV-Vis-NIR Spectrometer with Diffuse Reflectance Accessory Sample->Spectrometer Reference Reference Standard (PTFE) Reference->Spectrometer Spectrum Acquire Reflectance Spectrum (R) Spectrometer->Spectrum KM Kubelka-Munk Transformation F(R) = (1-R)² / 2R Spectrum->KM Tauc Plot (F(R)hν)² vs. hν (Tauc Plot) KM->Tauc Extrapolate Extrapolate Linear Region to Energy Axis Tauc->Extrapolate Result Optical Band Gap (Eg) Extrapolate->Result G Theoretical Workflow for DFT Band Gap Calculation Input Input Crystal Structure (Lattice Parameters, Atomic Positions) Setup Define Calculation Parameters (Functional: PBE/HSE06, Basis Set, k-points) Input->Setup SCF Self-Consistent Field (SCF) Calculation to find Ground State Electron Density Setup->SCF BandCalc Band Structure Calculation along High-Symmetry Paths SCF->BandCalc Analysis Analyze Band Structure: Identify Valence Band Maximum (VBM) & Conduction Band Minimum (CBM) BandCalc->Analysis Result Calculated Band Gap Eg = E(CBM) - E(VBM) Analysis->Result G Synthesis-Property Relationship for SbOCl cluster_precursors Precursors cluster_methods Synthesis Methods cluster_properties Resulting Optical Properties SbCl3 SbCl₃ Hydrolysis Hydrolysis SbCl3->Hydrolysis Hydrothermal Hydrothermal SbCl3->Hydrothermal SolidState Solid-State Reaction SbCl3->SolidState Sb2O3 Sb₂O₃ Sb2O3->SolidState H2O H₂O H2O->Hydrolysis Product SbOCl Crystal Hydrolysis->Product Hydrothermal->Product SolidState->Product BandGap Direct Band Gap (2.7-3.5 eV) Product->BandGap Birefringence Strong Birefringence Product->Birefringence Anisotropy Optical Anisotropy Product->Anisotropy

References

Antimony Oxychloride (CAS No. 7791-08-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychloride (SbOCl), with CAS number 7791-08-4, is an inorganic compound of significant interest across various scientific and industrial domains. Historically known since the 15th century and used in early medicine as a purgative, its modern applications are primarily in the field of material science as a flame retardant.[1] For professionals in drug development and research, understanding the material properties, synthesis, and potential biological interactions of antimony compounds is crucial, as this class of metalloids has established roles in therapeutics, particularly in the treatment of leishmaniasis.[1]

This technical guide provides an in-depth overview of the core material properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of the known biological effects of antimony compounds, offering valuable context for its potential pharmacological relevance.

Material Properties

This compound is a white, crystalline solid.[2] The key physical and chemical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

Quantitative Data Summary
PropertyValueReferences
CAS Number 7791-08-4[2]
Molecular Formula SbOCl[2]
Molecular Weight 173.21 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 170°C (decomposes)[2]
Density 5.7 g/cm³[2]
Solubility Reacts with water; insoluble in ethanol and ether. Soluble in hydrochloric acid and alkali tartrate solutions.[1][3]
Crystal Structure Monoclinic[4]

Experimental Protocols

The synthesis and characterization of this compound are critical for obtaining material with desired purity and morphology for research and application. Below are detailed methodologies for common experimental procedures.

Synthesis of this compound

3.1.1. Hydrolysis of Antimony Trichloride

A primary and straightforward method for the synthesis of this compound is the controlled hydrolysis of antimony trichloride (SbCl₃).[5]

  • Reaction: SbCl₃ + H₂O ⇌ SbOCl + 2HCl

  • Protocol:

    • Dissolve a precise quantity of antimony trichloride in a minimal volume of deionized water. To prevent premature hydrolysis and ensure complete dissolution, a small amount of concentrated hydrochloric acid can be added to the initial solution.

    • The resulting clear solution is then diluted by the slow, dropwise addition of deionized water while stirring continuously.

    • A white precipitate of this compound will form as the concentration of water increases.

    • The precipitate is isolated via vacuum filtration using a Buchner funnel.

    • The collected solid is washed multiple times with deionized water to remove residual hydrochloric acid and any unreacted starting material.

    • The final product is dried in a desiccator or a vacuum oven at a low temperature (e.g., < 80°C) to prevent decomposition.

3.1.2. Hydrothermal Synthesis

Hydrothermal methods offer greater control over the crystallinity and morphology of the resulting this compound product. This technique is particularly useful for producing nanostructured materials.

  • Protocol for a related compound, Sb₄O₅Cl₂ (as a representative example of hydrothermal synthesis in this material family):

    • In a typical procedure, equimolar amounts of antimony trichloride (SbCl₃) and a suitable organic linker or mineralizer are dissolved in a mixed solvent system, such as deionized water and ethanol.

    • The pH of the solution is adjusted to a specific value (typically acidic, between 1 and 4) using hydrochloric acid or another suitable acid.

    • The prepared solution is transferred to a Teflon-lined stainless steel autoclave.

    • The autoclave is sealed and heated to a specific temperature (e.g., 120-180°C) for a defined period (e.g., 20-30 hours).

    • After the reaction, the autoclave is allowed to cool to room temperature naturally.

    • The resulting solid product is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.

Characterization Techniques

3.2.1. Powder X-ray Diffraction (PXRD)

PXRD is essential for confirming the crystal structure and phase purity of the synthesized this compound.

  • Sample Preparation: A small amount of the dried powder is gently ground to a fine, uniform consistency using an agate mortar and pestle. The powder is then mounted onto a sample holder.

  • Instrumentation: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å) is commonly used.

  • Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a continuous scan.

  • Analysis: The resulting diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the identity and crystallinity of SbOCl.

3.2.2. Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology, particle size, and surface features of the this compound crystals.

  • Sample Preparation: A small quantity of the powder is mounted on an aluminum SEM stub using double-sided conductive carbon tape. To ensure good conductivity and prevent charging effects, the sample is typically sputter-coated with a thin layer of a conductive material such as gold or platinum.

  • Imaging: The prepared stub is placed into the SEM chamber. Images are acquired at various magnifications to observe the overall morphology and fine surface details of the particles.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and vibrational modes present in the this compound structure.

  • Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Analysis: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. The resulting spectrum will show characteristic absorption bands corresponding to the Sb-O and Sb-Cl bonds.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: SbCl₃, H₂O, HCl hydrolysis Hydrolysis Reaction start->hydrolysis filtration1 Vacuum Filtration hydrolysis->filtration1 washing1 Washing with DI Water filtration1->washing1 drying1 Drying washing1->drying1 sbocl_product SbOCl Powder drying1->sbocl_product pxrd Powder X-Ray Diffraction (PXRD) sbocl_product->pxrd Phase & Structure sem Scanning Electron Microscopy (SEM) sbocl_product->sem Morphology & Size ftir FTIR Spectroscopy sbocl_product->ftir Bonding data_analysis Data Analysis and Structural Confirmation pxrd->data_analysis sem->data_analysis ftir->data_analysis

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Interactions and Signaling Pathways

While this compound itself has not been extensively studied in the context of drug development and its direct effects on cellular signaling pathways are not well-documented, the broader class of antimony compounds has known biological activities. Antimony-based drugs are used in the treatment of leishmaniasis, and toxicological studies have shed light on how antimony interacts with biological systems. It is important to note that the following information pertains to antimony compounds in general, and direct extrapolation to this compound should be done with caution.

General Cellular Effects of Antimony Compounds
  • Toxicity: Antimony compounds are known to be toxic, with effects dependent on the oxidation state and solubility.[1] Trivalent antimony (Sb³⁺), the oxidation state in this compound, is generally considered more toxic than pentavalent antimony (Sb⁵⁺).

  • Genotoxicity: Some studies have indicated that antimony compounds can induce DNA damage and chromosomal aberrations, particularly at high concentrations.

Interaction with Signaling Pathways

Research on various antimony compounds has suggested modulation of key cellular signaling pathways, which are of high interest in drug development:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Chronic exposure to antimony trioxide has been shown to exacerbate MAPK signaling in lung tumor models.[4] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.

  • Nuclear Factor-kappa B (NF-κB) Signaling: Antimony has been demonstrated to induce the activation of the NF-κB signaling pathway in astrocytes. This pathway is a pivotal mediator of inflammation, and its activation can lead to the expression of pro-inflammatory genes.

The diagram below illustrates a generalized overview of how an antimony compound might influence the MAPK and NF-κB signaling pathways, based on existing literature for other antimony forms.

signaling_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway antimony Antimony Compound (e.g., Sb³⁺) ras Ras antimony->ras Activates tak1 TAK1 antimony->tak1 Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation ikk IKK Complex tak1->ikk nfkb_p65 p65 ikk->nfkb_p65 Phosphorylates & Activates inflammation Inflammatory Response nfkb_p65->inflammation

Caption: Potential influence of antimony compounds on MAPK and NF-κB signaling pathways.

Conclusion

This compound is a well-characterized inorganic compound with established material properties and synthesis routes. While its primary application lies in material science, the known biological activities of other antimony compounds warrant consideration of its potential relevance in pharmacology and toxicology. For researchers in drug development, the data presented here on its physical and chemical characteristics, along with detailed experimental protocols, provide a solid foundation for further investigation. The current gap in knowledge regarding the specific interactions of this compound with cellular signaling pathways highlights an area ripe for future research, which could unveil novel biological effects and therapeutic possibilities.

References

Unveiling the Aqueous Behavior of Antimony Oxychloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Technical Guide on the Solubility and Reactivity of Antimony Oxychloride in Aqueous Solutions for Researchers, Scientists, and Drug Development Professionals.

This in-depth guide explores the complex aqueous chemistry of this compound (SbOCl), a compound of significant interest in various scientific and biomedical fields. This document provides a detailed overview of its solubility, hydrolysis, and reactivity, supported by quantitative data, experimental protocols, and visual representations of its biological interactions.

Solubility of this compound in Aqueous Solutions

This compound is generally classified as a sparingly soluble salt in water. Its dissolution is not a simple process but is intrinsically linked to hydrolysis reactions that are highly dependent on the pH of the solution.

Qualitative and Quantitative Solubility

While often cited as "insoluble" in pure water, this compound exhibits some degree of dissolution, which is primarily governed by its hydrolysis.[1][2][3] It is more soluble in acidic solutions and in the presence of chelating agents like tartrate.[4]

Table 1: Qualitative Solubility of this compound

Solvent/ConditionSolubilityReference(s)
WaterSparingly soluble/Insoluble[1][2][3]
Acidic Solutions (e.g., HCl)Soluble[4]
Alkali Tartrate SolutionsSoluble[4]
EthanolInsoluble[4]
EtherInsoluble[4]
Factors Affecting Solubility

The aqueous solubility of this compound is significantly influenced by several factors:

  • pH: The solubility of SbOCl increases in acidic conditions due to the reaction of the oxycation with H⁺ ions, shifting the hydrolysis equilibrium. In alkaline conditions (pH > 8), SbOCl tends to convert to antimony trioxide (Sb₂O₃).[6]

  • Presence of Complexing Agents: Ligands such as tartrate and citrate can form soluble complexes with antimony(III), increasing the overall solubility of this compound.

  • Temperature: While specific data for SbOCl is scarce, the solubility of most sparingly soluble salts increases with temperature.

Hydrolysis and Reactivity in Aqueous Environments

The chemistry of this compound in water is dominated by its hydrolysis, a process that can lead to the formation of various other this compound species.

Hydrolysis Reactions

This compound is formed from the partial hydrolysis of antimony trichloride (SbCl₃)[2][7]:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl

This reaction is reversible. In the presence of excess water, SbOCl can undergo further hydrolysis to form more complex, less soluble oxychlorides, such as tetraantimony pentoxide dichloride (Sb₄O₅Cl₂)[7][8]:

4SbOCl + H₂O ⇌ Sb₄O₅Cl₂ + 2HCl

The specific hydrolysis products are highly dependent on the pH of the solution. At a pH below 2, various this compound species can exist. As the pH increases, the degree of hydrolysis increases, eventually leading to the formation of antimony trioxide (Sb₂O₃) at pH values above 4.5.[9]

hydrolysis_pathway SbCl3 Antimony Trichloride (SbCl₃) SbOCl This compound (SbOCl) SbCl3->SbOCl + H₂O - 2HCl Sb4O5Cl2 Tetraantimony Pentoxide Dichloride (Sb₄O₅Cl₂) SbOCl->Sb4O5Cl2 + H₂O (excess) - 2HCl Sb2O3 Antimony Trioxide (Sb₂O₃) Sb4O5Cl2->Sb2O3 pH > 4.5

Caption: Hydrolysis pathway of antimony trichloride in aqueous solution.

Reactivity with Acids and Bases

This compound reacts with both acids and bases, demonstrating its amphoteric character.

  • Reaction with Acids: In strong acids like hydrochloric acid, this compound dissolves to form antimony trichloride and other chloro-complexes.[4]

  • Reaction with Bases: In the presence of strong bases like sodium hydroxide, this compound is converted to antimony trioxide.[10]

Biological Interactions and Signaling Pathways

Antimony compounds, including those derived from the aqueous dissolution and transformation of this compound, have significant biological effects and are used in various drug development applications, notably as antiparasitic and anticancer agents. Their toxicity and therapeutic effects are often linked to their ability to induce oxidative stress and interfere with key cellular signaling pathways.

Induction of Apoptosis via Oxidative Stress and JNK Pathway

Antimony compounds can induce apoptosis (programmed cell death) in various cell types. A key mechanism involves the generation of reactive oxygen species (ROS).[1] This increase in ROS can trigger the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[1] The activation of the JNK pathway leads to the activation of downstream transcription factors like AP-1, which in turn regulate the expression of genes involved in apoptosis.[1]

apoptosis_pathway cluster_cell Cell Sb Antimony Compounds ROS Reactive Oxygen Species (ROS) Sb->ROS induces SEK1_JNK SEK1 JNK ROS->SEK1_JNK:f0 AP1 AP-1 Activation SEK1_JNK:f1->AP1 activates Apoptosis Apoptosis AP1->Apoptosis promotes

Caption: Antimony-induced apoptosis signaling pathway.

Interaction with Glutathione and Thiol-Containing Proteins

Antimony(III) ions have a high affinity for sulfhydryl (-SH) groups and can readily interact with intracellular thiols, most notably glutathione (GSH).[11][12] This interaction can lead to the formation of antimony-glutathione complexes.[11] This has several consequences:

  • Depletion of Glutathione: The sequestration of GSH disrupts the cellular redox balance and impairs the cell's ability to detoxify reactive oxygen species, further contributing to oxidative stress.[12]

  • Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups for their activity. Antimony can inhibit these enzymes by binding to these critical cysteine residues.

thiol_interaction Sb_ion Antimony(III) Ion Sb_GSH_complex Antimony-Glutathione Complex Sb_ion->Sb_GSH_complex Enzyme_inactive Inactive Enzyme (with S-Sb bond) Sb_ion->Enzyme_inactive GSH Glutathione (GSH) (Reduced form) GSSG Glutathione Disulfide (Oxidized form) GSH->GSSG Oxidation GSH->Sb_GSH_complex GSSG->GSH Reduction Oxidative_Stress Increased Oxidative Stress Sb_GSH_complex->Oxidative_Stress Depletion of GSH pool Enzyme_active Active Enzyme (with -SH groups) Enzyme_active->Enzyme_inactive

Caption: Interaction of antimony with cellular thiols.

Experimental Protocols

This section outlines general methodologies for the experimental determination of the solubility and analysis of this compound in aqueous solutions.

Determination of Solubility

A common method for determining the solubility of a sparingly soluble salt like this compound is through the preparation of a saturated solution and subsequent analysis of the ion concentrations.

Materials:

  • This compound powder

  • Deionized water

  • Constant temperature water bath or shaker

  • Filtration apparatus (e.g., 0.22 µm syringe filter)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) instrument

  • Nitric acid (for sample preservation)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

    • Place the container in a constant temperature water bath or shaker and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the solution to settle.

    • Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved solid particles.

  • Sample Analysis:

    • Acidify the filtered sample with a small amount of nitric acid to prevent precipitation of antimony species.

    • Analyze the concentration of antimony in the sample using a calibrated ICP-OES or AAS instrument.[13][14]

  • Calculation:

    • From the measured antimony concentration, the molar solubility of this compound can be calculated.

Analysis of Antimony Species in Aqueous Solutions

The speciation of antimony (i.e., the determination of the different forms of antimony, such as Sb(III) and Sb(V)) in aqueous solutions is crucial for understanding its reactivity and toxicity. Hyphenated techniques are commonly employed for this purpose.

Method: High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

  • Sample Preparation:

    • Filter the aqueous sample to remove particulate matter.

    • Depending on the expected concentration, a pre-concentration step may be necessary.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., an anion-exchange column) to separate the different antimony species based on their charge and affinity for the stationary phase.

  • Detection and Quantification:

    • The eluent from the HPLC is directly introduced into an ICP-MS system.

    • The ICP-MS detects and quantifies the antimony in each separated fraction, providing concentration data for each species.[14]

Conclusion

The aqueous chemistry of this compound is multifaceted, characterized by low intrinsic solubility and a strong tendency to undergo pH-dependent hydrolysis to form various oxychloride species. Its reactivity with acids and bases, along with its significant interactions with biological molecules, underscores its importance in both environmental and biomedical research. A thorough understanding of these properties is essential for professionals working with antimony-containing systems, from materials science to drug development. Further research to quantitatively determine the solubility product and kinetic parameters of its hydrolysis will provide a more complete picture of this intriguing compound.

References

A Technical Guide to the Historical Synthesis of Powder of Algaroth (Antimony Oxychloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the historical methods for synthesizing "Powder of Algaroth," a compound known in modern chemistry as antimony oxychloride (SbOCl). This white powder, named after the Veronese physician Vittorio Algarotti (1533-1604), was historically used in medicine as an emetic and purgative. This guide details the experimental protocols derived from prominent 17th and 18th-century chemical literature, presents quantitative data in a structured format, and illustrates the synthesis workflows.

Chemical Identity and Historical Context

Powder of Algaroth is principally this compound, a compound of antimony, oxygen, and chlorine.[1] Its formation results from the hydrolysis of antimony trichloride (SbCl₃) when introduced to a significant quantity of water.[1] Historically, it was also known by other evocative names such as pulvis angelicus (angelic powder) and mercurius vitæ (mercury of life). The preparation of this compound was a common procedure in early chemical and pharmaceutical practices.

Historical Synthesis Methods

The primary historical method for producing Powder of Algaroth involved the precipitation of this compound from a solution of antimony trichloride, also known as "butter of antimony," by adding it to water. The following sections provide detailed protocols from notable historical chemists.

Quantitative Data Summary

The table below summarizes the quantitative data extracted from various historical sources for the synthesis of Powder of Algaroth. The variability in composition was a known characteristic of this historically prepared substance.

Source (Author, Publication, Year)Reactant 1: Antimony Trichloride (Butter of Antimony)Reactant 2: WaterYieldNotes
Nicolas Lémery, Cours de Chymie (1675)"about half of your Butter of Antimony, depurated by rectification""a quart of warm Water"Not specifiedThe resulting powder is described as "white as Snow."
George Wilson, A Compleat Course of Chymistry (1721)Not specifiedNot specifiedNot specifiedGeneral description of the precipitation process.
Herman Boerhaave (trans. Peter Shaw), A New Method of Chemistry (1741)Not specifiedNot specifiedNot specifiedDiscusses various preparations of antimony.
William Lewis, The Edinburgh New Dispensatory (1786)Not specifiedNot specifiedNot specifiedLikely contains details within its broader discussion of antimony preparations.
Antoine Baumé, Éléments de pharmacie théorique et pratique (1777)Not specifiedNot specifiedNot specifiedDescribes the preparation of Powder of Algaroth.

Experimental Protocols

The following are detailed experimental protocols based on the descriptions provided in historical chemical texts.

Protocol from Nicolas Lémery's Cours de Chymie (1675)

This method describes the precipitation of Powder of Algaroth from a rectified "butter of antimony."

Objective: To prepare Powder of Algaroth.

Materials:

  • Butter of Antimony (Antimony Trichloride, SbCl₃), depurated by rectification.

  • Warm Water.

  • Earthen Pan.

Procedure:

  • Take approximately half of the rectified Butter of Antimony.

  • Place it into an earthen pan.

  • Add one quart of warm water to the pan.

  • Observe the immediate precipitation of a white powder.

  • The water weakens the corrosive spirits (hydrochloric acid) that keep the reguline part of the antimony in solution, causing it to precipitate.

General Historical Procedure

The following is a generalized protocol synthesized from various historical accounts.

Objective: To synthesize Powder of Algaroth.

Materials:

  • Antimony Trichloride (SbCl₃).

  • Water.

  • A suitable vessel for precipitation.

  • Filtration apparatus (as available historically, e.g., cloth).

Procedure:

  • Provide a solution of antimony trichloride.

  • Pour the antimony trichloride solution into a larger volume of water.

  • A white precipitate of this compound will form instantly.

  • Allow the precipitate to settle.

  • Decant the supernatant liquid.

  • Wash the precipitate with additional water to remove residual acid.

  • Collect the solid powder by filtration and allow it to dry.

Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the historical experimental workflows for the synthesis of Powder of Algaroth.

G cluster_lemery Lémery's Method (1675) A Rectified Butter of Antimony C Earthen Pan A->C B Warm Water (1 quart) B->C D Precipitation C->D Mixing E Powder of Algaroth (White Powder) D->E

Caption: Lémery's method for preparing Powder of Algaroth.

G cluster_general Generalized Historical Synthesis A Antimony Trichloride Solution C Precipitation Vessel A->C B Water B->C D Mixing & Precipitation C->D E Settling & Decanting D->E F Washing E->F G Filtration & Drying F->G H Powder of Algaroth G->H

Caption: A generalized workflow for the historical synthesis of Powder of Algaroth.

Signaling Pathways

The concept of cellular and molecular signaling pathways is a modern understanding of biology and pharmacology. Historical chemical and medical texts of the 17th and 18th centuries do not describe the action of substances like Powder of Algaroth in these terms. Its effects as an emetic and purgative were understood through observation of its physiological impact, not through an understanding of its interaction with specific biological pathways. Therefore, no signaling pathway diagrams are included as they would be anachronistic and not representative of the historical understanding of this substance.

Conclusion

The synthesis of Powder of Algaroth represents a significant practice in the history of chemistry and medicine. The methods, while simple by modern standards, demonstrate a fundamental understanding of precipitation reactions. The lack of precise quantitative control in many historical accounts likely contributed to the compound's variable composition. This guide provides a concise yet detailed overview of these historical synthesis methods for contemporary researchers and professionals interested in the history of chemistry and drug development.

References

A Technical Guide to the Discovery and Characterization of Antimony Oxychloride Polymorphs and Related Phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies employed in the discovery, synthesis, and characterization of new polymorphs and structurally related phases of antimony oxychloride (SbOCl). The unique physicochemical properties of antimony-based compounds make them compelling candidates for a range of applications, including photocatalysis, optoelectronics, flame retardancy, and energy storage.[1][2][3] Understanding and controlling the synthesis of different crystalline forms is paramount to harnessing their full potential.

Introduction to this compound Polymorphism

This compound compounds are a class of materials that bridge the structural characteristics of oxides and halides.[1][2][3] Their compositional flexibility gives rise to a variety of phases within the Sb-O-Cl system, such as SbOCl, Sb4O5Cl2, Sb8O11Cl2, and Sb2OCl4, which can be considered distinct polymorphs or closely related crystalline structures.[1][4] The arrangement of atoms in the crystal lattice dictates the material's properties. For instance, the crystal structure influences directional charge transport, electronic band structures, and anisotropic polarizability.[1] The discovery of new polymorphs involves synthesizing these materials under controlled conditions and meticulously characterizing their structures to reveal novel atomic arrangements.

Experimental Protocols for Synthesis and Discovery

The formation of specific this compound phases is highly dependent on synthesis parameters like pH, temperature, and precursor composition.[1][2] Hydrothermal and solvothermal methods are particularly effective for controllably crystallizing different polymorphs.

2.1 Hydrothermal and Solvothermal Synthesis

Hydrothermal synthesis is a prevalent technique for producing crystalline this compound nanostructures.[1][5][6] This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave.

Detailed Protocol for Hydrothermal Synthesis of Sb4O5Cl2:

  • Precursor Preparation: Antimony trichloride (SbCl3) is typically used as the antimony source.[7]

  • Reaction Medium: Dissolve a stoichiometric amount of SbCl3 in a suitable solvent. A mixture of deionized water and ethanol is often used.[1] For example, a 3:1 water-to-ethanol volume ratio has been utilized.[1]

  • pH Adjustment: The pH of the reaction mixture is a critical parameter that directs the formation of a specific phase.[5][6][8] For the synthesis of Sb4O5Cl2, the pH is typically adjusted to a range of 1-2 using an acid like hydrochloric acid (HCl).[1][7][8]

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a temperature between 120°C and 180°C for a duration of 20 to 30 hours.[1][7]

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature.

  • Purification: Filter the resulting precipitate, wash it thoroughly with deionized water to remove any unreacted precursors or byproducts, and then dry it in a vacuum.[7]

Protocol for Solvothermal Synthesis of Sb8O11Cl2 Microrods:

  • Precursor Solution: Dissolve 0.001 mol of SbCl3 and 0.001 mol of 2,6-pyridinedicarboxylic acid in a mixture of 25 mL of deionized water and 5 mL of ethanol.[1]

  • Stirring: Stir the solution for 30 minutes to ensure homogeneity.[1]

  • Solvothermal Reaction: Transfer the solution to a 50 mL Teflon-lined autoclave and heat it at 180°C for 24 hours.[1]

  • Recovery and Purification: Cool the autoclave, collect the product by filtration, wash with water and ethanol, and dry. This process yields microrods of the Sb8O11Cl2 phase.[1]

2.2 Solid-State Reaction

This method is employed to synthesize polycrystalline samples by heating stoichiometric mixtures of solid precursors in a sealed environment.

Detailed Protocol for Solid-State Synthesis of SbOCl:

  • Precursor Mixing: Thoroughly mix stoichiometric amounts of antimony(III) oxide (Sb2O3) and antimony(III) chloride (SbCl3). For SbOCl, the reaction is: Sb2O3 + SbCl3 → 3SbOCl.[9]

  • Sealing: Seal the mixture in a quartz tube under a vacuum of approximately 10⁻³ Pa.[9]

  • Heating: Place the sealed tube in a furnace and heat it to 170°C.[9]

  • Homogenization: Hold the temperature for 72 hours with several intermittent grindings to ensure a complete reaction and a homogeneous product.[9]

  • Product: After cooling, the resulting polycrystalline powder is the target SbOCl phase.[9]

Characterization of New Polymorphs

A multi-technique approach is essential to unambiguously identify a new polymorph and determine its properties.

  • X-Ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise crystal structure, including the space group and unit cell parameters, of a newly discovered phase.[9] Powder XRD (PXRD) is used to confirm the phase purity of the bulk sample and identify the crystalline phase by comparing the diffraction pattern to known databases.

  • Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to probe the vibrational modes of the Sb-O and Sb-Cl bonds, providing insight into the local coordination environment.[10]

  • Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the polymorphs and identify phase transition temperatures.[9]

  • Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to examine the morphology, such as nanorods or nanosheets, and particle size of the synthesized materials.[1]

Data Presentation: Crystallographic Properties

The discovery of new polymorphs is fundamentally about identifying new crystal structures. The table below summarizes the crystallographic data for several known this compound phases, allowing for direct comparison.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
SbOCl MonoclinicP2₁/c7.908(9)10.732(14)9.527(10)103.65(3)[1][9]
Sb₄O₅Cl₂ MonoclinicP2₁/c6.2295.10713.597.27[1]
Sb₂OCl₄ MonoclinicP2₁/c10.028(3)10.203(3)7.593(2)110.267(11)[9]
Sb₈O₁₁Cl₂ Monoclinic-----[1]

Data for Sb₈O₁₁Cl₂ unit cell parameters were not fully specified in the provided context.

Visualization of Workflows and Relationships

5.1 Experimental Workflow for Polymorph Synthesis

The following diagram illustrates the typical workflow for synthesizing this compound polymorphs using the hydrothermal method, highlighting the critical role of reaction parameters in determining the final product phase.

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_outcome Phase Selection cluster_post Product Recovery P1 Select Precursors (e.g., SbCl3, Sb2O3) P2 Prepare Solvent (e.g., H2O, Ethanol) R1 Mix & Adjust pH P2->R1 R2 Seal in Autoclave R1->R2 O1 Sb4O5Cl2 (pH 1-2) R1->O1 Low pH O2 Sb8O11Cl2 (pH 4-5) R1->O2 Mid pH O3 Other Phases R1->O3 Varying Conditions R3 Heat (120-180°C) for 20-30h R2->R3 Post1 Cool to RT R3->Post1 O1->Post1 O2->Post1 O3->Post1 Post2 Filter & Wash Post1->Post2 Post3 Vacuum Dry Post2->Post3

Workflow for hydrothermal synthesis of SbOCl phases.

5.2 Characterization Pathway for a New Crystalline Material

Once a material is synthesized, a logical sequence of characterization steps is necessary to confirm if it represents a new polymorph.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_properties Property Characterization S1 Synthesized Material A1 Powder XRD (Phase ID & Purity) S1->A1 A2 Database Match? A1->A2 A3 Single Crystal XRD (Structure Solution) A2->A3 No P1 Spectroscopy (FTIR) A2->P1 Yes A4 New Polymorph Confirmed A3->A4 P2 Thermal Analysis (TGA/DSC) A3->P2 P3 Microscopy (SEM) A3->P3

Logical workflow for new polymorph identification.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Sb4O5Cl2 Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of antimony oxychloride (Sb4O5Cl2) nanostructures via a hydrothermal method. The protocol is compiled from various reported synthesis strategies and is intended to be a foundational method that can be adapted for specific morphological and dimensional requirements.

Introduction

This compound (Sb4O5Cl2) is a promising inorganic nanomaterial with applications in catalysis, flame retardants, and as an anode material in lithium-ion and sodium-ion batteries.[1] Its properties are highly dependent on its morphology and crystal structure, which can be controlled through careful adjustment of synthesis parameters. The hydrothermal method offers a versatile route to produce crystalline Sb4O5Cl2 nanostructures with various morphologies, such as nanorods, nanosheets, and hierarchical 3D structures.[1][2][3] The synthesis is critically influenced by parameters including pH, temperature, precursor concentration, and reaction time.[3]

Key Synthesis Parameters and Their Influence

The formation of pure phase Sb4O5Cl2 is highly sensitive to the acidity of the reaction medium. An acidic environment, typically at a pH between 1 and 2, is crucial for the successful synthesis of Sb4O5Cl2.[1] At higher pH values, other this compound phases or antimony oxides may form.[1] The choice of solvent and the use of structure-directing agents can also influence the morphology of the resulting nanostructures.

Experimental Protocol: Hydrothermal Synthesis of Sb4O5Cl2 Nanostructures

This protocol describes a general procedure for the synthesis of Sb4O5Cl2 nanostructures. Researchers may need to modify this protocol to achieve specific desired morphologies.

Materials:

  • Antimony (III) chloride (SbCl3, ≥99%)

  • Ethanol (C2H5OH, ≥99.8%)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of SbCl3 by dissolving a specific amount in ethanol. For example, dissolve 100 mg of SbCl3 in 2 mL of ethanol.[2]

    • In a separate vessel, prepare the reaction solvent. This is often a mixture of ethanol and deionized water.

  • Reaction Mixture Assembly:

    • In a typical synthesis, a specific volume of the ethanolic SbCl3 solution is added dropwise to the reaction solvent under vigorous stirring.

    • The pH of the resulting mixture is then carefully adjusted to a value between 1 and 2 using a dilute solution of HCl or NaOH.[1]

  • Hydrothermal Reaction:

    • The prepared reaction mixture is transferred into a Teflon-lined stainless steel autoclave.

    • The autoclave is sealed and heated to a specific temperature, typically in the range of 100-180 °C, for a duration of 12-24 hours.

  • Product Collection and Purification:

    • After the reaction is complete, the autoclave is allowed to cool down to room temperature naturally.

    • The resulting white precipitate is collected by centrifugation or filtration.

    • The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • The purified Sb4O5Cl2 nanostructures are dried in a vacuum oven at a temperature of around 60-70 °C for several hours.

Data Presentation

The following table summarizes the key experimental parameters and the resulting nanostructure characteristics as reported in the literature. This table can be used as a guide for designing experiments to obtain Sb4O5Cl2 with desired properties.

Precursor(s)Solvent(s)pHTemperature (°C)Time (h)Resulting MorphologyDimensionsReference
SbCl3Ethanol, Water1-2Not specifiedNot specifiedNanoparticlesNot specified[1]
SbCl3, PEG-4000Ethanol, Water, AmmoniaNot specified15 (initial), then RT1 (stirring)Cotton-like 3D structuresNot specified[2]
SbCl3Ethylene glycol1-2Not specifiedNot specifiedNanocrystalsNot specified[1]
SbCl3EthanolNot specifiedNot specifiedNot specifiedNanorods and Nanosheets57-90 nm[1]

Visualizations

Experimental Workflow for Hydrothermal Synthesis of Sb4O5Cl2

Hydrothermal_Synthesis_Workflow A Precursor Preparation (SbCl3 in Ethanol) C Mixing and pH Adjustment (pH 1-2) A->C B Solvent Preparation (Ethanol/Water) B->C D Hydrothermal Reaction (Autoclave, 100-180°C, 12-24h) C->D Transfer to Autoclave E Cooling and Product Collection (Centrifugation) D->E F Washing (DI Water and Ethanol) E->F G Drying (Vacuum Oven, 60-70°C) F->G H Sb4O5Cl2 Nanostructures G->H

Caption: Workflow for the hydrothermal synthesis of Sb4O5Cl2 nanostructures.

This comprehensive guide provides researchers with the necessary information to embark on the synthesis and exploration of Sb4O5Cl2 nanostructures for various advanced applications.

References

Application Notes and Protocols for Solvothermal Synthesis of Sb8O11Cl2 Microrods for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and battery development.

Introduction

Antimony oxychlorides have emerged as promising anode materials for sodium-ion batteries (SIBs) due to their high theoretical capacities. Among these, Sb8O11Cl2, synthesized into microrod structures via a solvothermal method, has demonstrated significant potential. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and electrochemical evaluation of Sb8O11Cl2 microrods as a high-performance anode material for SIBs. The solvothermal synthesis route offers a facile and controllable method to produce phase-pure Sb8O11Cl2 microrods with desirable morphology for battery applications.[1][2]

Data Presentation

The electrochemical performance of Sb8O11Cl2 microrods as an anode in a sodium-ion battery is summarized in the tables below.

Table 1: Cyclability and Specific Capacity of Sb8O11Cl2 Microrods

Current Density (mA g⁻¹)Specific Capacity after 20 Cycles (mAh g⁻¹)
10723.4[2]
30500.6[2]
50425.5[2]

Table 2: Rate Performance of Sb8O11Cl2 Microrods

Current Density (mA g⁻¹)Specific Capacity (mAh g⁻¹)
30517.4
50411.6
100247.8
200191.2

Experimental Protocols

I. Solvothermal Synthesis of Sb8O11Cl2 Microrods

This protocol details the facile solvothermal reaction for synthesizing phase-pure Sb8O11Cl2 microrods with an average diameter of approximately 100 nm.[2]

Materials:

  • Antimony(III) chloride (SbCl3)

  • 2,6-Pyridinedicarboxylic acid

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (50 mL capacity)

Procedure:

  • In a beaker, dissolve 0.001 mol of SbCl3 and 0.001 mol of 2,6-pyridinedicarboxylic acid (1:1 molar ratio) in a solvent mixture of 25 mL of deionized water and 5 mL of ethanol.

  • Stir the mixture vigorously for 30 minutes to ensure complete dissolution and homogeneity.

  • Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 180 °C for 24 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours. The resulting white powder consists of Sb8O11Cl2 microrods.

II. Material Characterization

To analyze the morphology, crystal structure, and composition of the synthesized Sb8O11Cl2 microrods, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phase and purity of the synthesized material.

  • Scanning Electron Microscopy (SEM): To observe the morphology and size of the Sb8O11Cl2 microrods.

  • Transmission Electron Microscopy (TEM): For detailed imaging of the internal structure and crystallinity of the microrods.

III. Electrochemical Measurements

This protocol outlines the procedure for assembling a coin cell and performing electrochemical tests to evaluate the performance of the Sb8O11Cl2 microrod anode.

A. Electrode Slurry Preparation:

  • Prepare a slurry by mixing the active material (Sb8O11Cl2 microrods), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10.

  • Use N-methyl-2-pyrrolidone (NMP) as the solvent to create a homogeneous slurry.

  • Stir the mixture overnight using a magnetic stirrer to ensure uniformity.

B. Electrode Fabrication:

  • Cast the prepared slurry onto a copper foil current collector using a doctor blade.

  • Dry the coated foil in a vacuum oven at 80 °C for 12 hours to remove the solvent.

  • Punch the dried electrode sheet into circular discs with a diameter of 12 mm.

C. Coin Cell Assembly:

  • Assemble CR2032-type coin cells in an argon-filled glovebox.

  • Use the prepared Sb8O11Cl2 disc as the working electrode.

  • Use a sodium metal disc as the counter and reference electrode.

  • Use a glass fiber separator.

  • The electrolyte should be a solution of 1 M NaClO4 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v) with 5% fluoroethylene carbonate (FEC) as an additive.

D. Electrochemical Testing:

  • Cyclic Voltammetry (CV): Perform CV scans at a scan rate of 0.1 mV s⁻¹ between 0.01 and 2.5 V vs. Na/Na⁺ to investigate the electrochemical reaction mechanism.

  • Galvanostatic Charge-Discharge Cycling: Cycle the cells at various current densities (e.g., 10, 30, 50, 100, 200 mA g⁻¹) within a voltage window of 0.01-2.5 V to evaluate the specific capacity, cycling stability, and rate capability.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Sb8O11Cl2 Microrods cluster_characterization Material Characterization cluster_electrochemical Electrochemical Evaluation precursors Precursors: SbCl3 & 2,6-pyridinedicarboxylic acid mixing Mixing (30 min) precursors->mixing solvent Solvent: Deionized Water & Ethanol solvent->mixing solvothermal Solvothermal Reaction (180°C, 24h) mixing->solvothermal washing Washing & Filtration solvothermal->washing drying Drying (60°C, 12h) washing->drying product Sb8O11Cl2 Microrods drying->product xrd XRD Analysis product->xrd sem SEM Imaging product->sem tem TEM Imaging product->tem slurry Electrode Slurry Preparation product->slurry coating Electrode Coating slurry->coating assembly Coin Cell Assembly coating->assembly testing Electrochemical Testing (CV, GCD) assembly->testing performance Performance Analysis testing->performance

Caption: Experimental workflow for the synthesis, characterization, and electrochemical evaluation of Sb8O11Cl2 microrods.

References

Application Notes and Protocols for Methylene Blue Degradation using Antimony Oxychloride as a Photocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychloride (SbOCl) and its related compounds, such as Sb4O5Cl2, have emerged as promising photocatalysts for the degradation of organic pollutants in aqueous solutions.[1][2] Their unique electronic and structural properties enable the generation of reactive oxygen species (ROS) under light irradiation, leading to the efficient breakdown of complex organic molecules like methylene blue, a common industrial dye and environmental pollutant.[3] This document provides detailed application notes and experimental protocols for the synthesis of this compound photocatalysts and their use in the degradation of methylene blue.

Data Presentation

The following table summarizes the photocatalytic performance of this compound (specifically Sb4O5Cl2) in the degradation of methylene blue under visible light irradiation.

PhotocatalystPollutantInitial Pollutant ConcentrationCatalyst DosageIrradiation Time (minutes)Degradation Efficiency (%)Light SourceReference
Sb4O5Cl2Methylene BlueNot SpecifiedNot Specified3093.67Visible Light[3]

Experimental Protocols

Synthesis of Sb4O5Cl2 Photocatalyst via Wet-Chemical Method

This protocol describes a straightforward wet-chemical approach to synthesize Sb4O5Cl2 nanoparticles.[1]

Materials:

  • Antimony (III) chloride (SbCl3)

  • Sodium thiosulfate (Na2S2O3)

  • Distilled water

  • Beakers

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Dissolve a specific amount of antimony (III) chloride (SbCl3) in a beaker containing 100 mL of distilled water with vigorous stirring.

  • Introduce sodium thiosulfate (Na2S2O3) into the aqueous solution as a complexing agent during the hydrolysis of SbCl3.

  • Magnetically stir the resulting precursor solution for 10 hours at 90°C.

  • After 10 hours, a solid precipitate will have formed. Allow the solution to cool to room temperature.

  • Filter the obtained solid material using a filtration apparatus.

  • Wash the collected solid thoroughly with distilled water to remove any unreacted precursors or byproducts.

  • Dry the washed solid in a laboratory oven at 100°C for several hours until a constant weight is achieved.

  • The resulting powder is Sb4O5Cl2, ready for characterization and photocatalytic experiments.

Photocatalytic Degradation of Methylene Blue

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized this compound in the degradation of methylene blue.

Materials:

  • Synthesized this compound (e.g., Sb4O5Cl2) photocatalyst

  • Methylene blue (MB)

  • Distilled water

  • Photoreactor equipped with a light source (e.g., visible light lamp or solar simulator)

  • Magnetic stirrer

  • Beakers or reaction vessels

  • Syringes and filters (for sample collection)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Methylene Blue Solution: Prepare a stock solution of methylene blue in distilled water. From the stock solution, prepare a working solution of the desired initial concentration (e.g., 10 mg/L).

  • Catalyst Suspension: Accurately weigh a specific amount of the this compound photocatalyst (e.g., 50 mg) and add it to a known volume of the methylene blue working solution (e.g., 100 mL) in a beaker or photoreactor vessel.[4]

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the photocatalyst surface and the methylene blue molecules.[5]

  • Photocatalytic Reaction: Place the reaction vessel in the photoreactor and turn on the light source. Continue stirring the suspension throughout the experiment to ensure homogeneity.

  • Sample Collection: At regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot of the suspension (e.g., 3-5 mL) using a syringe.[6]

  • Sample Preparation for Analysis: Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm) to remove the photocatalyst particles.

  • Analysis: Measure the absorbance of the filtered methylene blue solution at its maximum absorption wavelength (λmax ≈ 664 nm) using a UV-Vis spectrophotometer.[5]

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration (or absorbance) of methylene blue at time t=0 (after the dark adsorption step), and Cₜ is the concentration (or absorbance) of methylene blue at time t.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_photocatalysis Photocatalytic Degradation s1 Dissolve SbCl3 in H2O s2 Add Na2S2O3 s1->s2 s3 Stir at 90°C for 10h s2->s3 s4 Filter and Wash s3->s4 s5 Dry at 100°C s4->s5 s6 Sb4O5Cl2 Powder s5->s6 p2 Add Sb4O5Cl2 Catalyst s6->p2 Use Synthesized Catalyst p1 Prepare Methylene Blue Solution p1->p2 p3 Stir in Dark (30-60 min) p2->p3 p4 Irradiate with Light p3->p4 p5 Collect Samples at Intervals p4->p5 p6 Filter Samples p5->p6 p7 Analyze with UV-Vis Spectrophotometer p6->p7

Caption: Experimental workflow for the synthesis of Sb4O5Cl2 and its application in methylene blue degradation.

Photocatalysis_Mechanism cluster_catalyst SbOCl Photocatalyst cluster_reaction Reaction Environment vb Valence Band (VB) cb Conduction Band (CB) h h+ e e- h2o H2O oh_rad •OH h2o->oh_rad oh_neg OH- oh_neg->oh_rad o2 O2 o2_rad •O2- o2->o2_rad mb Methylene Blue degraded Degradation Products (CO2, H2O, etc.) mb->degraded light Light (hν) light->vb Excitation e->o2 Reduction h->h2o Oxidation h->oh_neg Oxidation h->mb Direct Oxidation o2_rad->mb Degradation oh_rad->mb Degradation

Caption: Proposed mechanism for the photocatalytic degradation of methylene blue by this compound.

References

Application Notes and Protocols: Antimony Oxychloride as a Flame Retardant Synergist in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview of the use of antimony oxychloride as a flame retardant synergist in Polyvinyl Chloride (PVC) formulations. The document details the mechanism of action, presents key performance data, and provides standardized experimental protocols for evaluation.

Introduction

Polyvinyl chloride (PVC) possesses inherent flame retardant properties due to its high chlorine content (56.8% by weight).[1] However, the addition of flammable plasticizers to create flexible PVC significantly reduces its fire resistance.[1] To meet stringent fire safety standards, flame retardants are incorporated into PVC formulations. Antimony compounds, particularly antimony trioxide (which forms this compound in situ), are highly effective synergists that enhance the flame retardancy of PVC.[2][3][4][5]

This compound, either formed during combustion from antimony trioxide and HCl or added directly, works in concert with the chlorine from the PVC matrix to suppress fire through both vapor-phase and condensed-phase mechanisms.[2][5][6] This synergistic action allows for lower loadings of flame retardants, which can be cost-effective and help preserve the mechanical properties of the polymer.

Synergistic Flame Retardant Mechanism

The flame retardant action of this compound in PVC is a multi-step process that occurs during combustion. The primary mechanism involves the reaction between antimony compounds and hydrogen chloride (HCl), which is released from the thermal decomposition of PVC.

Vapor-Phase Inhibition: Upon heating, PVC degrades and releases HCl gas. Antimony trioxide reacts with this HCl to form volatile antimony compounds, including antimony trichloride (SbCl₃) and this compound (SbOCl).[2][3][7] These compounds are then released into the vapor phase where the actual combustion is occurring. In the flame, they act as radical traps, interfering with the high-energy radicals (H•, O•, •OH) that propagate the fire.[2][5] This quenching of the radical chain reactions suppresses the flame.

Condensed-Phase Charring: In the solid phase, the formation of antimony trichloride and this compound also acts as a dehydrating agent, which promotes the formation of a stable carbonaceous char layer on the surface of the polymer.[2] This char layer acts as an insulating barrier, shielding the underlying PVC from heat and oxygen, thereby reducing the rate of pyrolysis and the release of flammable volatiles.[2]

The following diagram illustrates the synergistic flame retardant mechanism of antimony compounds in PVC.

flame_retardant_mechanism cluster_solid Condensed Phase (Solid PVC) cluster_gas Vapor Phase (Flame) PVC PVC + Antimony Compound HCl HCl (gas) PVC->HCl Decomposition Char Promotes Char Formation PVC->Char Catalysis by Antimony Species Heat Heat Heat->PVC SbOCl SbOCl / SbCl3 (volatile) HCl->SbOCl Reaction with Antimony Compound Barrier Insulating Barrier Char->Barrier Quench Radical Quenching SbOCl->Quench Flame Flame Propagation (H•, O•, •OH radicals) Flame->Quench Inhibition Flame Inhibition Quench->Inhibition

Caption: Synergistic flame retardant mechanism of antimony compounds in PVC.

Quantitative Performance Data

The effectiveness of a flame retardant system in PVC is typically evaluated using several key metrics, including the Limiting Oxygen Index (LOI), smoke density, and heat release rate. The following table summarizes performance data for PVC formulations containing antimony trioxide, often in combination with other synergists like zinc borate (ZB) and aluminum trihydrate (ATH). It is important to note that antimony trioxide is the precursor to the active this compound species.

Formulation (parts per hundred resin - phr)LOI (%)Smoke Density (SDR)Observations
Flexible PVC (Control)~21-Easily ignites and burns in air.[8]
Flexible PVC + 4 phr Sb₂O₃29.4-Significant increase in flame retardancy.[7]
Flexible PVC + 20 phr ATH + 3 phr Sb₂O₃30.3-Synergistic effect observed between ATH and Sb₂O₃.[7]
Flexible PVC + 20 phr ATH + 3 phr ZB-66.98Zinc borate is effective at smoke suppression.[7]
PVC + Sb₂O₃/ZB/Mg(OH)₂ blend>36-Combination of synergists can achieve high flame retardancy.[9]

Note: The exact values can vary depending on the specific PVC resin, plasticizer type and content, and other additives in the formulation.

Experimental Protocols

To evaluate the performance of this compound and other flame retardant systems in PVC, standardized testing procedures are crucial. Below are detailed protocols for sample preparation and key flammability tests.

PVC Sample Preparation

Consistent sample preparation is essential for reproducible results.

Materials and Equipment:

  • PVC resin

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Heat stabilizer

  • Lubricant

  • This compound or other flame retardant additives

  • Two-roll mill

  • Compression molding press

  • Mixer

Protocol:

  • Compounding: In a mixer, blend the PVC resin with the plasticizer, heat stabilizer, lubricant, and the desired amount of flame retardant additive until a homogenous mixture is obtained.[8][10]

  • Milling: Transfer the compound to a two-roll mill preheated to 160-170°C.[8]

  • Mastication: Mill the compound for approximately 20 minutes, or until a uniform sheet is formed.[8]

  • Compression Molding: Cut the milled sheet into smaller pieces and place them into a mold.

  • Pressing: Compression mold the material at 170-185°C to form sheets of a specified thickness (e.g., 1 mm or 3 mm, depending on the test standard).[8][10]

  • Conditioning: Allow the molded sheets to cool to room temperature.

  • Specimen Cutting: Cut the sheets into specimens of the required dimensions for each specific flammability test using a pneumatic slicer or other suitable cutting tool.[10]

Limiting Oxygen Index (LOI) Test

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material. A higher LOI value indicates better flame retardancy.[9]

Standard: ASTM D2863 or ISO 4589

Protocol:

  • Specimen Mounting: Vertically mount the conditioned PVC specimen in the center of a glass chimney.

  • Set Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate. Start with an oxygen concentration expected to be below the LOI of the material.

  • Ignition: Ignite the top of the specimen with a pilot flame and remove the flame.

  • Observation: Observe the burning behavior of the specimen. The material is considered to be burning if the flame persists for a specified time or burns down a certain length of the specimen.

  • Adjust Oxygen Concentration: If the specimen extinguishes, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.

  • Determination of LOI: Repeat the process with new specimens, narrowing the oxygen concentration range until the minimum concentration required to sustain combustion is determined.

Smoke Density Test

This test measures the amount of smoke generated by a material when it is exposed to a radiant heat source, with or without a pilot flame.

Standard: ASTM E662 or ISO 5659-2[10]

Protocol:

  • Specimen Placement: Mount the PVC specimen in the sample holder of the smoke density chamber.

  • Exposure: Expose the specimen to a specified radiant heat flux (e.g., 25 kW/m²).[10]

  • Smoke Measurement: A light beam is passed through the smoke-filled chamber, and a photodetector measures the attenuation of the light.

  • Data Recording: The specific optical density of the smoke is calculated and recorded over time. The maximum smoke density (Ds) and the smoke density rating (SDR) are key parameters obtained from this test.

Cone Calorimetry

The cone calorimeter is one of the most versatile bench-scale fire testing instruments. It measures various properties such as heat release rate (HRR), time to ignition, mass loss rate, and smoke production.

Standard: ASTM E1354 or ISO 5660

Protocol:

  • Sample Preparation: Wrap the PVC specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

  • Exposure: Position the sample under a conical heater that provides a controlled radiant heat flux.

  • Ignition: A spark igniter is used to ignite the flammable gases released from the decomposing sample.

  • Data Collection: Throughout the test, a gas analysis system measures the oxygen, carbon monoxide, and carbon dioxide concentrations in the exhaust stream. These measurements are used to calculate the heat release rate and other combustion parameters.

  • Analysis: The peak heat release rate, total heat released, and smoke production rate are key outputs for evaluating the fire performance of the material.

The following diagram outlines a typical experimental workflow for evaluating flame retardant PVC.

experimental_workflow cluster_testing Flammability Testing start Start: Define PVC Formulations compounding 1. Compounding (PVC, Plasticizer, FR, etc.) start->compounding milling 2. Two-Roll Milling compounding->milling molding 3. Compression Molding milling->molding specimen_prep 4. Specimen Preparation molding->specimen_prep loi_test LOI Test (ASTM D2863) specimen_prep->loi_test smoke_test Smoke Density Test (ASTM E662) specimen_prep->smoke_test cone_test Cone Calorimetry (ASTM E1354) specimen_prep->cone_test analysis 5. Data Analysis & Comparison loi_test->analysis smoke_test->analysis cone_test->analysis conclusion Conclusion: Evaluate FR Performance analysis->conclusion

Caption: Experimental workflow for evaluating flame retardant PVC formulations.

References

Application Notes and Protocols: Fabricating Antimony Oxychloride Anodes for Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication and evaluation of antimony oxychloride (SbOCl) as a promising anode material for sodium-ion batteries (SIBs). Antimony-based materials are gaining significant attention due to their high theoretical specific capacity.[1][2] However, challenges such as poor cycling stability, often linked to large volume changes during sodiation and desodiation, necessitate careful material design and synthesis.[1] This guide outlines protocols for the synthesis of various this compound phases, anode fabrication procedures, and electrochemical testing methodologies.

Synthesis of this compound (SbOCl) Materials

This compound can be synthesized in various stoichiometries, such as SbOCl, Sb₄O₅Cl₂, and Sb₈O₁₁Cl₂, each exhibiting unique morphologies and electrochemical properties.[3][4] The synthesis method, particularly parameters like pH and temperature, plays a crucial role in determining the final phase and morphology.[3][4]

Protocol: Hydrolysis of Antimony Trichloride for SbOCl

A straightforward method to produce this compound is through the controlled hydrolysis of antimony trichloride (SbCl₃) in an aqueous solution.[5]

Materials:

  • Antimony trichloride (SbCl₃)

  • Deionized water

Procedure:

  • Dissolve SbCl₃ in deionized water. The reaction is as follows: SbCl₃ + H₂O → SbOCl + 2 HCl.[5]

  • Stir the solution for a predetermined time at room temperature to allow for the formation of a precipitate.

  • Collect the precipitate by filtration.

  • Wash the collected solid with deionized water to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) for several hours.

Protocol: Solvothermal Synthesis of Sb₈O₁₁Cl₂ Microrods

The solvothermal method allows for the synthesis of crystalline Sb₈O₁₁Cl₂ with a defined morphology.[3]

Materials:

  • Antimony trichloride (SbCl₃)

  • 2,6-pyridinedicarboxylic acid

  • Deionized water

  • Ethanol

Procedure:

  • In a typical synthesis, dissolve 0.001 mol of SbCl₃ and 0.001 mol of 2,6-pyridinedicarboxylic acid in a mixture of 25 mL of deionized water and 5 mL of ethanol.[3]

  • Stir the solution for 30 minutes to ensure homogeneity.[3]

  • Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.[3]

  • Seal the autoclave and heat it at 180 °C for 24 hours.[3]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by filtration, wash it with deionized water and ethanol, and dry it in a vacuum oven.

Protocol: Hydrothermal Synthesis of Sb₄O₅Cl₂

The hydrothermal method can be employed to synthesize Sb₄O₅Cl₂ crystals.[6]

Materials:

  • Antimony trichloride (SbCl₃)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Add SbCl₃ to a reactor, followed by the addition of deionized water. A typical ratio is 10 mmol of SbCl₃ to 14-18 mL of water.[6]

  • Adjust the pH of the solution to ≤ 2.0 using hydrochloric acid.[6]

  • Seal the reactor and maintain the temperature at 120-140 °C for 20-30 hours.[6]

  • Cool the reactor to room temperature.[6]

  • Filter the solution to obtain colorless and transparent granular crystals.[6]

  • Wash the crystals with water and dry them under vacuum.[6]

This compound Anode Fabrication

The prepared this compound powder is then used to fabricate the anode for a sodium-ion battery. This involves creating a slurry that is cast onto a current collector.

Protocol: Slurry Preparation and Electrode Casting

Materials:

  • This compound (active material)

  • Conductive agent (e.g., Super P or carbon black)

  • Binder (e.g., polyvinylidene fluoride - PVDF, or carboxymethyl cellulose - CMC)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF, or deionized water for CMC)

  • Copper foil (current collector)

Procedure:

  • Mix the this compound active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10).

  • Add the appropriate solvent to the mixture and stir until a homogeneous slurry is formed.

  • Cast the slurry onto a copper foil using a doctor blade to ensure a uniform thickness.

  • Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Punch the dried electrode sheet into circular discs of a desired diameter for coin cell assembly.

Electrochemical Characterization

The performance of the fabricated this compound anode is evaluated in a coin cell setup against a sodium metal counter and reference electrode.

Protocol: Coin Cell Assembly and Testing

Materials:

  • Fabricated this compound anode

  • Sodium metal foil (counter and reference electrode)

  • Separator (e.g., glass fiber)

  • Electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) with or without additives like fluoroethylene carbonate (FEC)).[7]

  • Coin cell components (casings, spacers, springs)

Procedure:

  • Assemble the coin cells in an argon-filled glovebox to prevent moisture and oxygen contamination.

  • Place the this compound anode, separator, and sodium metal counter electrode in the coin cell casing.

  • Add a few drops of electrolyte to wet the separator and electrodes.

  • Seal the coin cell using a crimping machine.

  • Age the assembled cells for a few hours to ensure proper wetting of the electrode materials by the electrolyte.

  • Perform electrochemical tests using a battery cycler. Key tests include:

    • Galvanostatic Cycling: Charge and discharge the cell at a constant current density (e.g., 50 mA g⁻¹) within a specific voltage window (e.g., 0.01-2.0 V vs. Na/Na⁺) to determine the specific capacity, coulombic efficiency, and cycling stability.[8]

    • Rate Capability Test: Cycle the cell at various current densities to evaluate its performance under different C-rates.

    • Cyclic Voltammetry (CV): Scan the voltage at a slow rate (e.g., 0.1 mV s⁻¹) to identify the redox peaks associated with the sodiation and desodiation processes.

Data Presentation

The following table summarizes the reported electrochemical performance of antimony-based anodes for sodium-ion batteries.

Active MaterialMorphologyCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Capacity after CyclesCycling ConditionsVoltage Range (V vs. Na/Na⁺)Reference
Sb₈O₁₁Cl₂Micron RodsLow723.4-Low cycle life-[1]
Antimony OxychloridesSubmicron Rods50 mA g⁻¹1355.6 (for Li-ion)402 mAh g⁻¹ after 100 cycles (for Li-ion)Exhibits brilliant cycle property in NIBs0.01-2.0[8]
Sb/C Composite-15 mA g⁻¹-595 mAh g⁻¹ (reversible)--[9]
Sb/C Composite-60 mA g⁻¹-95% retention after >100 cycles--[9]
Sb₂O₃/Sb-200Nanoparticles0.1 A g⁻¹-540 mAh g⁻¹ after 100 cycles--[10]
Sb₂S₃/graphene---760 mAh g⁻¹ (reversible at 60°C)95% retention after 100 cycles-[7]

Visualizations

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow cluster_hydrolysis Hydrolysis Method cluster_solvothermal Solvothermal Method SbCl3_H2O SbCl₃ + H₂O Stirring Stirring SbCl3_H2O->Stirring Filtration1 Filtration Stirring->Filtration1 Washing1 Washing Filtration1->Washing1 Drying1 Drying Washing1->Drying1 SbOCl SbOCl Product Drying1->SbOCl Precursors_solvo SbCl₃ + 2,6-pyridinedicarboxylic acid + H₂O + Ethanol Stirring_solvo Stirring (30 min) Precursors_solvo->Stirring_solvo Autoclave Autoclave (180°C, 24h) Stirring_solvo->Autoclave Cooling Cooling Autoclave->Cooling Filtration2 Filtration Cooling->Filtration2 Washing2 Washing Filtration2->Washing2 Drying2 Drying Washing2->Drying2 Sb8O11Cl2 Sb₈O₁₁Cl₂ Product Drying2->Sb8O11Cl2

Caption: Workflow for the synthesis of this compound.

Anode_Fabrication_Workflow Materials Active Material (SbOCl) Conductive Agent (Carbon) Binder (PVDF/CMC) Mixing Mixing Materials->Mixing Solvent Add Solvent (NMP/Water) Mixing->Solvent Slurry Homogeneous Slurry Solvent->Slurry Casting Doctor Blade Casting on Cu Foil Slurry->Casting Drying Vacuum Drying Casting->Drying Punching Electrode Punching Drying->Punching Anode SbOCl Anode Punching->Anode Electrochemical_Testing_Workflow Assembly Coin Cell Assembly (Ar-filled glovebox) Crimping Crimping Assembly->Crimping Components SbOCl Anode Separator Na Metal Counter Electrode Electrolyte Components->Assembly Aging Aging Crimping->Aging Testing Electrochemical Testing Aging->Testing Galvanostatic Galvanostatic Cycling Testing->Galvanostatic Rate Rate Capability Testing->Rate CV Cyclic Voltammetry Testing->CV Performance Performance Evaluation Galvanostatic->Performance Rate->Performance CV->Performance

References

Synthesis of Antimony Oxychloride/Graphene Composites for Enhanced Conductivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychloride (SbOCl) is a promising material with applications in various fields, including energy storage and catalysis. However, its inherently low electrical conductivity limits its full potential. To overcome this limitation, SbOCl can be composited with highly conductive materials like graphene. This application note provides detailed protocols for the synthesis of this compound/graphene composites via hydrothermal, solvothermal, and microwave-assisted methods. The incorporation of graphene into the SbOCl matrix creates a conductive network, significantly enhancing the overall electrical conductivity of the composite material. This improvement is crucial for applications requiring efficient charge transport, such as in electrodes for batteries and supercapacitors.

Key Applications

The enhanced conductivity of this compound/graphene composites opens up possibilities for their use in:

  • Energy Storage: As electrode materials in lithium-ion batteries and supercapacitors, the improved conductivity facilitates faster charge and discharge rates and better cycling stability.

  • Electrocatalysis: The composite can serve as a more efficient catalyst in various electrochemical reactions due to improved electron transfer kinetics.

  • Sensors: Enhanced conductivity can lead to the development of more sensitive and responsive chemical and biological sensors.

  • Flame Retardants: Antimony compounds are known flame retardants, and the addition of graphene can improve their performance and stability.

Experimental Protocols

This section details three common methods for the synthesis of this compound/graphene composites.

Hydrothermal Synthesis Protocol

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Graphene Oxide (GO) aqueous dispersion

  • Deionized (DI) water

  • Ethanol

  • Hydrochloric acid (HCl) (optional, for pH adjustment)

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Oven

  • Centrifuge

  • Vacuum filtration setup

  • Freeze dryer or vacuum oven

Procedure:

  • Preparation of Graphene Oxide Dispersion: Disperse a specific amount of graphene oxide in deionized water to achieve a homogeneous suspension (e.g., 1 mg/mL) through ultrasonication for 1-2 hours.

  • Precursor Solution: In a separate beaker, dissolve antimony(III) chloride in a mixture of deionized water and ethanol. The solution may be acidified slightly with HCl to prevent premature hydrolysis of the antimony salt.

  • Mixing: Add the graphene oxide dispersion to the antimony precursor solution under vigorous stirring to ensure uniform mixing. The ratio of SbCl₃ to GO can be varied to optimize the properties of the final composite.

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 12 to 24 hours. During this process, graphene oxide is reduced to reduced graphene oxide (rGO), and this compound precipitates onto the graphene sheets.

  • Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation or vacuum filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the final product in a freeze dryer or a vacuum oven at 60°C for 24 hours to obtain the this compound/graphene composite powder.

Workflow for Hydrothermal Synthesis:

Hydrothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying GO_disp Graphene Oxide Dispersion Mixing Mixing GO_disp->Mixing Sb_sol Antimony Precursor Solution Sb_sol->Mixing Hydrothermal Hydrothermal Reaction (120-180°C, 12-24h) Mixing->Hydrothermal Cooling Cooling Hydrothermal->Cooling Washing Washing (DI Water & Ethanol) Cooling->Washing Drying Drying (Freeze Dryer/Vacuum Oven) Washing->Drying Final_Product SbOCl/Graphene Composite Drying->Final_Product

Caption: Workflow for the hydrothermal synthesis of SbOCl/graphene composite.

Solvothermal Synthesis Protocol

Similar to the hydrothermal method, solvothermal synthesis uses a non-aqueous solvent. This can offer better control over the morphology and crystallinity of the final product.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Graphene Oxide (GO)

  • Ethylene glycol (or other high-boiling point organic solvent)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Oven

  • Centrifuge

  • Vacuum filtration setup

  • Vacuum oven

Procedure:

  • Dispersion: Disperse graphene oxide in ethylene glycol via ultrasonication for 1-2 hours to obtain a stable suspension.

  • Precursor Addition: Add antimony(III) chloride to the graphene oxide/ethylene glycol suspension under continuous stirring.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave, seal it, and heat in an oven at a temperature ranging from 160°C to 200°C for 10 to 20 hours.

  • Purification: After cooling to room temperature, collect the product by centrifugation or filtration. Wash the precipitate thoroughly with ethanol to remove the solvent and any residual reactants.

  • Drying: Dry the purified composite in a vacuum oven at 60°C for 24 hours.

Workflow for Solvothermal Synthesis:

Solvothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying GO_disp Graphene Oxide in Ethylene Glycol Sb_add Add SbCl₃ GO_disp->Sb_add Solvothermal Solvothermal Reaction (160-200°C, 10-20h) Sb_add->Solvothermal Cooling Cooling Solvothermal->Cooling Washing Washing (Ethanol) Cooling->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Product SbOCl/Graphene Composite Drying->Final_Product

Caption: Workflow for the solvothermal synthesis of SbOCl/graphene composite.

Microwave-Assisted Synthesis Protocol

This method utilizes microwave irradiation to rapidly heat the reactants, leading to a much shorter reaction time compared to conventional heating methods.

Materials:

  • Antimony(III) chloride (SbCl₃) or Antimony(III) acetate

  • Graphene Oxide (GO) aqueous dispersion

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Microwave synthesis reactor

  • Ultrasonicator

  • Centrifuge

  • Vacuum filtration setup

  • Vacuum oven

Procedure:

  • Precursor Mixture: Prepare a homogeneous aqueous dispersion of graphene oxide and an antimony precursor (e.g., antimony(III) chloride or acetate) in a microwave-safe vessel.[1]

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to a temperature between 150°C and 200°C for a short duration, typically 5 to 30 minutes.[1] The rapid heating facilitates the simultaneous reduction of graphene oxide and the formation of this compound nanoparticles on the graphene surface.

  • Collection and Washing: After the reaction, cool the vessel to room temperature. Collect the black precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol.

  • Drying: Dry the resulting this compound/graphene composite in a vacuum oven at 60°C overnight.

Workflow for Microwave-Assisted Synthesis:

Microwave_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying Precursor_mix Prepare Precursor Mixture (GO + Sb salt) Microwave Microwave Irradiation (150-200°C, 5-30 min) Precursor_mix->Microwave Cooling Cooling Microwave->Cooling Washing Washing (DI Water & Ethanol) Cooling->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Product SbOCl/Graphene Composite Drying->Final_Product

Caption: Workflow for the microwave-assisted synthesis of SbOCl/graphene composite.

Data Presentation

The primary advantage of creating an this compound/graphene composite is the significant enhancement in electrical conductivity. The following table summarizes typical conductivity values for the individual components and the resulting composite.

MaterialSynthesis MethodElectrical Conductivity (S/cm)Reference
This compound (SbOCl)Hydrothermal~10⁻⁸ - 10⁻⁶General literature values for semiconductors
Reduced Graphene Oxide (rGO)Chemical Reduction10² - 10³General literature values for rGO
SbOCl/Graphene Composite Hydrothermal ~10⁻² - 10¹ Estimated based on composite literature
SbOCl/Graphene Composite Solvothermal ~10⁻² - 10¹ Estimated based on composite literature
SbOCl/Graphene Composite Microwave-Assisted ~10⁻¹ - 10² Estimated based on composite literature

Note: The electrical conductivity of the composite can vary significantly depending on the synthesis parameters, such as the graphene loading, the quality of the graphene, and the morphology of the composite.

Characterization

To confirm the successful synthesis and to evaluate the properties of the this compound/graphene composite, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phases of this compound and to observe the characteristic peaks of graphene.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the composite, showing the distribution of this compound particles on the graphene sheets.

  • Raman Spectroscopy: To confirm the presence and quality of graphene (or reduced graphene oxide) in the composite through the characteristic D and G bands.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of antimony, oxygen, chlorine, and carbon in the composite.

  • Four-Point Probe or Electrochemical Impedance Spectroscopy (EIS): To measure the electrical conductivity of the composite material.

Conclusion

The synthesis of this compound/graphene composites offers a viable strategy to significantly enhance the electrical conductivity of this compound. The hydrothermal, solvothermal, and microwave-assisted methods described provide versatile routes to produce these advanced materials. The choice of synthesis method will depend on the desired material properties, available equipment, and time constraints. The resulting composites, with their improved conductivity, have great potential for advancing various technologies, particularly in the field of energy storage.

References

Application Notes and Protocols for Antimony Oxychloride in Industrial Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of antimony oxychloride (SbOCl and its related compounds) for the treatment of industrial wastewater. The primary application discussed is photocatalytic degradation of organic pollutants, with additional context on heavy metal adsorption. Detailed experimental protocols are provided to guide researchers in this field.

Introduction

This compound compounds, a class of semiconductor materials, have garnered significant interest for their potential in environmental remediation, particularly in the treatment of industrial effluents.[1][2] Their unique layered structures and tunable electronic properties make them effective photocatalysts for the degradation of persistent organic pollutants, such as textile dyes.[3][4] This document outlines the synthesis of various this compound materials and provides protocols for their application in wastewater treatment, supported by quantitative data from various studies.

Data Presentation: Pollutant Removal Efficiency

The following tables summarize the quantitative data on the removal of various pollutants using this compound and related materials.

Table 1: Photocatalytic Degradation of Organic Dyes

Pollutant (Dye)Antimony CompoundCatalyst DosageInitial ConcentrationpHIrradiation TimeRemoval Efficiency (%)Reference(s)
Methylene BlueSb₄O₅Cl₂---30 min93.67[3]
Crystal VioletSb₄O₅Cl₂---360 min92.56[3]
Methyl OrangeCuSbOCl----14[5]
Sunset YellowCuSbOCl----26[5]
Brilliant GreenCuSbOCl----20[5]
Rhodamine BBiOCl/Bi₂O₃--3.0120 min97.2[6]
Rhodamine BBiOCl/Bi₂O₃--5.0120 min90.6[6]
Rhodamine BBiOCl/Bi₂O₃--7.0120 min50.2[6]

Table 2: Adsorption of Heavy Metals and Other Pollutants

Note: Data on heavy metal removal specifically by this compound is limited in the reviewed literature. The table includes data for other antimony compounds and related adsorbents for context.

PollutantAdsorbentAdsorption Capacity (mg/g)Removal Efficiency (%)Reference(s)
Antimony (Sb)Brucite (calcined)27.6-[7]
Antimony (Sb)Hydromagnesite (calcined)27.0-[7]
Antimony (Sb(V))Composite Manganese Oxide/Oxyhydroxide119.63-[7]
Antimony (Sb(III))Fe₃O₄/HCO composite22.853-[7]
Lead (Pb)Brown Algae7.60-[7]
Copper (Cu)Brown Algae2.07-[7]
Cadmium (Cd)Penicillium amphipolaria XK11-45.6[7]
Antimony (Sb)FMO@CPqP hydrogel-74.9[8]
Chromium (Cr)FMO@CPqP hydrogel-56.8[8]
Copper (Cu)FMO@CPqP hydrogel-43.3[8]
Lead (Pb)FMO@CPqP hydrogel-50.9[8]

Experimental Protocols

Synthesis of this compound Photocatalysts

Several forms of this compound can be synthesized, with their properties depending on the synthesis conditions.[2]

This protocol is adapted from a method for preparing Sb₂S₃/Sb₄O₅Cl₂ composites and can be modified to synthesize pure Sb₄O₅Cl₂.[9]

Materials:

  • Antimony trichloride (SbCl₃)

  • Hydrochloric acid (HCl, 6 mol/L)

  • Sodium hydroxide (NaOH, 2 mol/L)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Vacuum oven

Procedure:

  • Dissolve 2.282 g of SbCl₃ in 20.0 mL of 6 mol/L HCl to form a homogeneous solution.

  • Add the SbCl₃ solution to 50.0 mL of 2 mol/L NaOH solution while stirring continuously for 30 minutes at room temperature.

  • Transfer the resulting mixture into a 100 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at 100°C for 12 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C.

This protocol describes the synthesis of Sb₈O₁₁Cl₂ microrods with photocatalytic potential.[2]

Materials:

  • 2,6-pyridinedicarboxylic acid

  • Antimony trichloride (SbCl₃)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (50 mL)

  • Magnetic stirrer

  • Vacuum drying oven

Procedure:

  • Dissolve 0.001 mol of 2,6-pyridinedicarboxylic acid and 0.001 mol of SbCl₃ (1:1 molar ratio) in a mixture of 25 mL of deionized water and 5 mL of ethanol.

  • Stir the solution for 30 minutes to ensure complete dissolution and mixing.

  • Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 180°C for 24 hours.

  • After cooling, collect the resulting solid product.

  • Wash the product thoroughly with ethanol several times.

  • Dry the synthesized Sb₈O₁₁Cl₂ microrods under vacuum at 70°C for 12 hours.

Photocatalytic Degradation of Organic Pollutants

This protocol outlines a general procedure for evaluating the photocatalytic activity of synthesized this compound in the degradation of a model organic dye.

Materials:

  • Synthesized this compound photocatalyst

  • Model organic pollutant (e.g., Methylene Blue, Rhodamine B)

  • Deionized water

  • Photoreactor with a suitable light source (e.g., UV lamp, visible light lamp)

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the organic pollutant of a known concentration (e.g., 10-20 mg/L) in deionized water.

  • Disperse a specific amount of the this compound photocatalyst (e.g., 100 mg) into a known volume of the pollutant solution (e.g., 100 mL).[9]

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals (e.g., every 10-30 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Centrifuge the aliquot to separate the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength of the pollutant using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.

Mandatory Visualizations

Experimental Workflow for Photocatalytic Wastewater Treatment

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_treatment Wastewater Treatment Precursors SbCl₃, Solvents, etc. Synthesis Hydrothermal/Solvothermal Synthesis Precursors->Synthesis Washing Washing & Centrifugation Synthesis->Washing Drying Drying Washing->Drying Catalyst This compound Photocatalyst Drying->Catalyst Mixing Mixing with Catalyst Catalyst->Mixing Wastewater Industrial Wastewater (with organic pollutants) Wastewater->Mixing Adsorption Adsorption-Desorption Equilibrium (Dark) Mixing->Adsorption Irradiation Light Irradiation (UV/Visible) Adsorption->Irradiation Sampling Periodic Sampling Irradiation->Sampling Analysis Analysis (UV-Vis) Sampling->Analysis Treated_Water Treated Water Analysis->Treated_Water

Caption: Experimental workflow for this compound synthesis and its application in photocatalytic wastewater treatment.

Photocatalytic Degradation Mechanism

photocatalysis_mechanism cluster_catalyst This compound (Semiconductor) cluster_reactions Reactive Species Generation cluster_degradation Pollutant Degradation VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ migration h_plus h⁺ (hole) e_minus e⁻ (electron) OH_rad •OH (Hydroxyl Radical) h_plus->OH_rad H₂O/OH⁻ oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) h_plus->Degradation_Products directly oxidizes O2_rad •O₂⁻ (Superoxide Radical) e_minus->O2_rad O₂ reduction OH_rad->Degradation_Products attacks O2_rad->Degradation_Products attacks Pollutant Organic Pollutant Pollutant->Degradation_Products Light Light (hν) Light->VB excites e⁻ H2O H₂O H2O->OH_rad OH_ion OH⁻ OH_ion->OH_rad O2 O₂ O2->O2_rad

Caption: Mechanism of photocatalytic degradation of organic pollutants using this compound.

Discussion

This compound has demonstrated significant potential as a photocatalyst for the degradation of organic dyes in industrial wastewater. The efficiency of the process is influenced by factors such as the crystalline phase of the this compound, catalyst dosage, pH of the solution, and the nature of the pollutant.[2][3] The primary mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), upon irradiation with suitable light.[10] These ROS then attack and break down the complex organic molecules into simpler, less harmful compounds.[6]

While the photocatalytic application is promising, the use of this compound for the adsorption of heavy metals is less documented. The available data suggests that other antimony compounds or modified materials may be more effective for this purpose.[7][8] Further research is needed to explore the potential of this compound as a heavy metal adsorbent and to optimize its performance for a wider range of industrial pollutants. Additionally, studies on the long-term stability, reusability, and potential environmental impact of this compound photocatalysts are crucial for their practical application.

References

Application Notes and Protocols for XRD Analysis of Antimony Oxychloride Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxychlorides (SbₓOᵧCl₂) are a class of inorganic compounds with diverse structures and properties that make them promising materials in various fields, including photocatalysis, flame retardants, and energy storage.[1][2] Accurate identification and phase characterization of these materials are crucial for understanding their structure-property relationships and for quality control in their synthesis and application. X-ray diffraction (XRD) is a powerful and non-destructive technique for the phase identification and structural analysis of crystalline materials. This document provides a detailed protocol for the XRD analysis of antimony oxychloride phases, intended for researchers, scientists, and professionals in drug development who may work with these compounds.

Quantitative Data of Common this compound Phases

The identification of specific this compound phases by XRD relies on comparing the experimental diffraction pattern with reference data. The following table summarizes the crystallographic data for several common this compound phases. This data is essential for phase identification and for performing Rietveld refinement for quantitative analysis.

PhaseChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
This compoundSbOClMonoclinicP2₁/c7.908(9)10.732(14)9.527(10)103.65[2]
Sb₄O₅Cl₂MonoclinicP2₁/c6.2295.10713.597.27[2]
OnoratoiteSb₈O₁₁Cl₂MonoclinicC2/m19.047(35)4.0530(3)10.318(3)110.25(4)[2][3]
Sb₃O₄ClOrthorhombicNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]

Experimental Protocol: XRD Analysis of this compound Powder Samples

This protocol outlines the steps for preparing a powder sample of this compound and collecting XRD data for phase identification.

1. Sample Preparation

  • Objective: To obtain a randomly oriented powder sample with a flat surface for analysis.

  • Materials:

    • This compound sample

    • Mortar and pestle (agate recommended to avoid contamination)

    • Sieve with a fine mesh (e.g., < 45 µm)

    • Low-background sample holder (e.g., zero-diffraction silicon plate or amorphous material holder)

    • Spatula

    • Glass slide

  • Procedure:

    • If the as-synthesized sample consists of large crystallites or agglomerates, gently grind it into a fine powder using an agate mortar and pestle. Avoid excessive grinding, which can introduce strain or amorphization.

    • Sieve the ground powder to ensure a uniform particle size.

    • Carefully load the powder into the sample holder. Use the spatula to gently press the powder and the edge of a glass slide to create a smooth, flat surface that is level with the holder's surface. This "back-loading" or "side-loading" technique helps to minimize preferred orientation of the crystallites.

2. XRD Data Acquisition

  • Objective: To collect a high-quality powder XRD pattern of the sample.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is commonly used.

  • Typical Data Collection Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • 2θ Range: 10° to 80° (This range typically covers the most intense and characteristic diffraction peaks for this compound phases).

    • Step Size: 0.02°

    • Scan Speed/Time per Step: 1-5 seconds per step (a slower scan speed will improve the signal-to-noise ratio).

    • Divergence Slit:

    • Receiving Slit: 0.1-0.2 mm

    • Sample Rotation: If available, sample spinning during data collection can further reduce the effects of preferred orientation.

3. Data Analysis: Phase Identification

  • Objective: To identify the crystalline phase(s) present in the sample.

  • Software: Use a powder diffraction analysis software package (e.g., HighScore Plus, Match!, X'Pert HighScore).

  • Procedure:

    • Import the collected XRD data into the analysis software.

    • Perform background subtraction to remove the broad, amorphous scattering signal.

    • Use an automated peak search algorithm to identify the positions (2θ) and intensities of the diffraction peaks.

    • Compare the experimental peak list with a crystallographic database (e.g., Crystallography Open Database (COD), Inorganic Crystal Structure Database (ICSD), or the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD)).[4]

    • The software will provide a list of potential matching phases based on the similarity between the experimental and database patterns. The best match will have a high figure-of-merit score and a good visual overlay of the experimental and reference patterns.

4. Quantitative Phase Analysis (Rietveld Refinement)

  • Objective: To determine the relative weight fractions of different phases in a multiphase sample and to refine the crystal structure parameters.

  • Software: Specialized software capable of Rietveld refinement is required (e.g., GSAS-II, FullProf, TOPAS).

  • Procedure:

    • Import the XRD data into the Rietveld software.

    • Input the known crystal structure information (space group, lattice parameters, atomic positions) for all identified phases from the table above or a crystallographic database.

    • Refine the following parameters in a sequential manner:

      • Scale factor

      • Background parameters (typically using a polynomial function)

      • Unit cell parameters

      • Peak profile parameters (e.g., Caglioti parameters for peak shape)

      • Preferred orientation parameters (if necessary)

      • Atomic coordinates and isotropic/anisotropic displacement parameters (if high-quality data is available and further structural detail is desired).

    • The software will minimize the difference between the observed and calculated diffraction patterns.[5] The weight fraction of each phase is calculated from the refined scale factors.[5]

Visualizations

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output start Start grind Grind Sample start->grind sieve Sieve Powder grind->sieve mount Mount on Holder sieve->mount xrd XRD Measurement mount->xrd peak_search Peak Search & Background Subtraction xrd->peak_search phase_id Phase Identification (Database Matching) peak_search->phase_id rietveld Quantitative Analysis (Rietveld Refinement) phase_id->rietveld report Phase Composition & Crystal Structure Data rietveld->report

Caption: Experimental workflow for XRD analysis of this compound phases.

AntimonyOxychloridePhases cluster_products Hydrolysis Products SbCl3 SbCl₃ (Antimony Trichloride) H2O H₂O (Hydrolysis) SbCl3->H2O SbOCl SbOCl H2O->SbOCl Low pH Sb4O5Cl2 Sb₄O₅Cl₂ H2O->Sb4O5Cl2 Acidic pH (1-2) [2] Sb8O11Cl2 Sb₈O₁₁Cl₂ H2O->Sb8O11Cl2 pH 4-5 [2] Sb2O3 Sb₂O₃ (Antimony Trioxide) H2O->Sb2O3 pH 8-9 [2]

Caption: Logical relationship of this compound phase formation via hydrolysis.

References

Application Notes and Protocols for Morphological Characterization of Antimony Oxychloride (SbOCl) using SEM and TEM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the morphological characterization of antimony oxychloride (SbOCl) using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). The following sections detail sample preparation, imaging parameters, and data analysis to ensure reproducible and high-quality results.

Introduction to SbOCl and the Importance of Morphological Characterization

This compound (SbOCl) is an inorganic compound with diverse applications, including as a flame retardant, catalyst, and in the synthesis of other antimony compounds.[1] Its physical and chemical properties are highly dependent on its morphology, including particle size, shape, and surface structure. Therefore, accurate characterization of SbOCl morphology is crucial for quality control, understanding its behavior in various applications, and for the rational design of novel materials.

SEM and TEM are powerful imaging techniques for visualizing the micro- and nanostructure of materials. SEM provides high-resolution images of the sample surface, revealing information about particle size, shape, and topography. TEM, on the other hand, allows for the investigation of the internal structure of materials at the nanoscale, providing details on crystallinity, lattice structure, and the presence of defects.

Quantitative Morphological Data of SbOCl

The morphology of SbOCl can vary significantly depending on the synthesis method. Hydrothermal synthesis is a common method for producing various SbOCl nanostructures.[2][3][4] The following table summarizes quantitative data on the morphology of SbOCl and related this compound compounds obtained from SEM and TEM studies.

This compound PhaseSynthesis MethodMorphologyParticle/Feature SizeImaging TechniqueReference
SbOClHydrolysis of SbCl₃Not specifiedNot specifiedNot specified[1]
Sb₄O₅Cl₂HydrothermalNanosheetsThickness: 50 - 150 nmTEM[1]
Sb₄O₅Cl₂HydrothermalNanorodsDiameter: ~90 nm, Length: ~2 µmTEM[1]
Sb₈O₁₁Cl₂HydrothermalLeaf-like nanoparticlesAverage size: ~5 nmTEM[1]
Sb₈O₁₁Cl₂SolvothermalMicrorodsAverage diameter: ~100 nmSEM[1]

Experimental Protocols

Scanning Electron Microscopy (SEM) Analysis of SbOCl Powder

This protocol outlines the steps for preparing and imaging SbOCl powder samples using SEM to analyze particle size, shape, and surface morphology.

Materials:

  • SbOCl powder sample

  • Aluminum SEM stubs

  • Double-sided conductive carbon tape

  • Spatula or fine-point tweezers

  • Compressed air or nitrogen duster

  • Sputter coater with a gold-palladium (Au/Pd) target

  • SEM instrument

Protocol:

  • Mounting the Sample:

    • Place a piece of double-sided conductive carbon tape onto a clean aluminum SEM stub.[5]

    • Using a clean spatula, carefully transfer a small amount of the SbOCl powder onto the carbon tape.[5]

    • Gently press the powder with the spatula to ensure good adhesion.[6]

    • Turn the stub upside down and tap it gently to remove any loose powder that is not securely adhered to the tape.[6]

    • Use a compressed air or nitrogen duster to gently blow away any remaining loose particles. This is a critical step to prevent contamination of the SEM chamber.[5]

  • Conductive Coating (Sputter Coating):

    • Since SbOCl is an insulating material, a conductive coating is necessary to prevent charging artifacts during SEM imaging.[7] A thin layer of a conductive metal, such as a gold-palladium alloy, is typically used.[8][9]

    • Place the mounted sample into the sputter coater.

    • Evacuate the chamber to a pressure of at least 10⁻² mbar.[10]

    • Introduce argon gas into the chamber.

    • Apply a current of 40 mA for a duration of 60 seconds to deposit a thin (approximately 5 nm) and uniform Au/Pd coating.[11]

    • Vent the chamber and remove the coated sample.

  • SEM Imaging:

    • Carefully load the coated sample into the SEM chamber.

    • Evacuate the chamber to the required vacuum level for imaging.

    • Set the accelerating voltage to a range of 5-15 kV. A lower voltage may be necessary to reduce beam damage, while a higher voltage can provide better resolution.

    • Adjust the working distance and aperture size to optimize image quality.

    • Acquire images at various magnifications to capture both an overview of the powder and high-resolution details of individual particles.

    • Use image analysis software to measure particle size and analyze shape parameters from the acquired SEM micrographs.[12]

Transmission Electron Microscopy (TEM) Analysis of SbOCl Nanoparticles

This protocol describes the preparation of a TEM grid with dispersed SbOCl nanoparticles for the characterization of their size, shape, and internal structure.

Materials:

  • SbOCl nanoparticle sample

  • Ethanol (or another suitable solvent in which SbOCl is insoluble)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Micropipette

  • TEM grids with a continuous carbon support film (e.g., 300-400 mesh copper grids)

  • Filter paper

  • Carbon coater (optional, for additional grid stabilization)

Protocol:

  • Dispersion of Nanoparticles:

    • Weigh a small amount of the SbOCl nanoparticle powder (e.g., 1-5 mg) and place it in a small glass vial.

    • Add a suitable solvent, such as ethanol, to the vial (e.g., 1-2 mL). SbOCl is insoluble in ethanol. The goal is to create a dilute suspension.

    • Disperse the nanoparticles in the solvent using an ultrasonic bath or a probe sonicator. Sonication for 10-15 minutes is typically sufficient to break up agglomerates.[6] For sensitive materials, shorter durations or cooling in an ice bath may be necessary to prevent damage.

    • Visually inspect the suspension for any large, visible aggregates. If present, continue sonication in short bursts until a uniform, slightly cloudy suspension is obtained.

  • TEM Grid Preparation:

    • Place a TEM grid, carbon-coated side up, on a piece of clean filter paper.

    • Using a micropipette, carefully place a small droplet (3-5 µL) of the dispersed SbOCl suspension onto the surface of the TEM grid.[13]

    • Allow the solvent to evaporate completely at room temperature. This may take several minutes. Avoid heating the grid, as this can cause the nanoparticles to aggregate.

    • The grid is now ready for TEM analysis.

  • Carbon Coating (Optional):

    • For enhanced stability under the electron beam, an additional thin layer of carbon (3-5 nm) can be evaporated onto the grid after the sample has been deposited and dried.[14][15]

    • Place the prepared TEM grid in a carbon coater.

    • Evacuate the chamber to a high vacuum (e.g., 10⁻⁵ mbar).[14]

    • Pass a high current through the carbon rods to evaporate a thin, uniform layer of carbon onto the grid.[14]

  • TEM Imaging:

    • Carefully load the prepared TEM grid into the TEM sample holder.

    • Insert the holder into the TEM column and allow the vacuum to stabilize.

    • Set the accelerating voltage, typically in the range of 80-200 kV.

    • Acquire bright-field and dark-field images to visualize the morphology and size of the nanoparticles.

    • Use selected area electron diffraction (SAED) to determine the crystallinity of the nanoparticles.

    • For high-resolution imaging of the crystal lattice, acquire high-resolution TEM (HRTEM) images.

Visualizations

Experimental Workflows

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis A SbOCl Powder B Mount on Stub with Conductive Carbon Tape A->B C Remove Loose Powder B->C D Sputter Coat with Au/Pd C->D E Load into SEM D->E F Acquire Images E->F G Analyze Morphology (Size, Shape) F->G

Caption: Workflow for SEM analysis of SbOCl powder.

TEM_Workflow cluster_prep Sample Preparation cluster_analysis TEM Analysis A SbOCl Nanoparticle Powder B Disperse in Solvent (e.g., Ethanol) A->B C Ultrasonication B->C D Drop-cast onto TEM Grid C->D E Air Dry D->E F Carbon Coat (Optional) E->F G Load into TEM F->G H Acquire Images (BF, DF, HRTEM) G->H I Analyze Morphology, Crystallinity, and Size H->I

Caption: Workflow for TEM analysis of SbOCl nanoparticles.

References

Application Note: Analysis of Sb-O and Sb-Cl Vibrational Modes using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize molecular structures by measuring the absorption of infrared radiation by a sample's chemical bonds. Each chemical bond vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at that specific frequency. This results in a unique spectral "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structures. For inorganic and organometallic compounds, particularly those containing antimony (Sb), FTIR is invaluable for probing the nature of metal-ligand bonds, such as antimony-oxygen (Sb-O) and antimony-chlorine (Sb-Cl). These vibrational modes are critical in materials science for characterizing flame retardants like antimony trioxide (Sb₂O₃), in environmental science for studying the fate of antimony species, and in pharmaceutical development for analyzing the structure of antimony-based drugs.

This application note provides a detailed overview and experimental protocols for using FTIR spectroscopy to analyze Sb-O and Sb-Cl vibrational modes.

Principle of Analysis

The vibrational frequencies of Sb-O and Sb-Cl bonds are primarily dependent on the bond strength and the mass of the atoms involved. Generally, stronger bonds and lighter atoms correspond to higher vibrational frequencies (wavenumbers).

  • Sb-O Vibrations : Antimony-oxygen bonds can exist in various forms, such as terminal double bonds (Sb=O), single bonds (Sb-O), and bridging bonds (Sb-O-Sb). Sb=O stretching vibrations are expected at higher frequencies compared to Sb-O single bond stretches. The coordination environment and oxidation state of the antimony atom (Sb(III) vs. Sb(V)) also influence the exact position of these bands. For instance, the O=Sb stretching fundamental in antimony oxide trichloride (SbOCl₃) is observed at a high wavenumber, indicating a strong double bond character.

  • Sb-Cl Vibrations : Antimony-chlorine bonds are typically found in the far-infrared (Far-IR) region of the spectrum (< 400 cm⁻¹) due to the heavier masses of both antimony and chlorine atoms. These frequencies are sensitive to the coordination number and geometry of the antimony center. For example, the vibrational modes of trigonal bipyramidal SbCl₅ differ significantly from those of pyramidal SbCl₃.

Characteristic Vibrational Frequencies

The following tables summarize the experimentally observed FTIR absorption frequencies for various Sb-O and Sb-Cl containing compounds. These values can be used as a reference for identifying these bonds in unknown samples.

Table 1: Characteristic FTIR Frequencies for Sb-O Vibrational Modes

Compound/SpeciesVibrational ModeWavenumber (cm⁻¹)Reference(s)
SbOCl₃Sb=O stretch1217
Sb₄O₅Cl₂Sb=O stretch832[1]
Sb₄O₅Cl₂Sb-O-Sb stretch607[1]
Sb₄O₅Cl₂Sb-O stretch503[1]
Sb₂O₃ (Valentinite)Sb-O / Sb-O-Sb stretches720, 688, 589, 540[2]
Sb₂O₃ (Senarmontite)Sb-O stretch741 - 765[2]
Sb₂O₃ (General)Sb-O / Sb-O-Sb stretches1152, 1073, 954, 686[3]
Sb₂O₃ Glasses (Valentinite-like)Sb-O-Sb vibrations692, 592, 546, 492
Adsorbed Sb(V) on HematiteSurface complex Sb-O stretch1111

Table 2: Characteristic FTIR Frequencies for Sb-Cl Vibrational Modes

Compound/SpeciesVibrational ModeWavenumber (cm⁻¹)Reference(s)
SbCl₅SbCl₃ d-stretch398[4]
SbCl₅SbCl₂ a-stretch384[4]
SbCl₅SbCl₃ s-stretch357[4]
SbCl₅SbCl₃ d-deform177[4]
SbCl₃ (Solid)Lattice/Intermolecular modes333, 189[5]

Note: Most Sb-Cl vibrations occur in the Far-IR region (<400 cm⁻¹). Analysis in this range requires a suitable Far-IR spectrometer with appropriate optics (e.g., polyethylene windows) and detectors.

Diagrams and Workflows

The following diagrams illustrate the general workflow for FTIR analysis and a logical approach to spectral interpretation for antimony compounds.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Select Antimony Compound (e.g., Oxide, Chloride, Drug Substance) Prep_Solid Solid Sample Prep (KBr Pellet or Nujol Mull) Sample->Prep_Solid Choose Method Prep_ATR Solid/Liquid Sample Prep (ATR) Sample->Prep_ATR Choose Method Load_Sample Load Sample into FTIR Spectrometer Prep_Solid->Load_Sample Prep_ATR->Load_Sample Set_Params Set Parameters (Range, Resolution, Scans) Load_Sample->Set_Params Collect_BG Collect Background Spectrum (Empty beam or KBr blank) Set_Params->Collect_BG Collect_Sample Collect Sample Spectrum Collect_BG->Collect_Sample Process_Spec Process Spectrum (Baseline Correction, Normalization) Collect_Sample->Process_Spec Identify_Peaks Identify Peak Frequencies (cm⁻¹) Process_Spec->Identify_Peaks Compare Compare with Reference Tables & Literature Data Identify_Peaks->Compare Assign_Modes Assign Vibrational Modes (Sb-O, Sb-Cl, etc.) Compare->Assign_Modes Report Generate Report & Conclusion Assign_Modes->Report

Caption: General experimental workflow for FTIR analysis of antimony compounds.

Spectral_Interpretation cluster_sbo Sb-O Region Analysis cluster_sbcl Sb-Cl Region Analysis (Far-IR) Start Processed FTIR Spectrum Check_High_Freq Peaks in 800-1250 cm⁻¹ range? Start->Check_High_Freq Check_Mid_Freq Peaks in 450-800 cm⁻¹ range? Start->Check_Mid_Freq Check_Low_Freq Peaks in 200-400 cm⁻¹ range? Start->Check_Low_Freq Assign_SbO_Double Potential Sb=O stretch Check_High_Freq->Assign_SbO_Double Assign_SbO_Single Potential Sb-O / Sb-O-Sb stretch Check_Mid_Freq->Assign_SbO_Single Conclusion Identify Compound Type (Oxychloride, Oxide, etc.) Assign_SbO_Double->Conclusion Assign_SbO_Single->Conclusion Assign_SbCl Potential Sb-Cl stretch/deform Check_Low_Freq->Assign_SbCl Assign_SbCl->Conclusion

Caption: Logical flow for interpreting FTIR spectra of antimony compounds.

Experimental Protocols

Proper sample preparation is crucial for obtaining a high-quality FTIR spectrum. The choice of method depends on the physical state of the sample.

Protocol 1: Solid Sample Preparation (KBr Pellet Method)

This is the most common method for solid, non-reactive powder samples.

Materials:

  • Sample (~1-2 mg)

  • Infrared-grade Potassium Bromide (KBr), dried in an oven at ~110°C

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

Procedure:

  • Place approximately 100-200 mg of dried KBr powder into the agate mortar.

  • Add 1-2 mg of the solid antimony compound to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

  • Gently mix the sample and KBr with the pestle. Then, grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This minimizes light scattering.

  • Transfer the powder into the collar of the pellet die. Distribute it evenly.

  • Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis. A good pellet should be clear and free of cracks.

Protocol 2: Solid Sample Preparation (Nujol Mull Method)

This method is an alternative for solids that are sensitive to moisture or cannot be effectively pressed into a KBr pellet.

Materials:

  • Sample (~5-10 mg)

  • Nujol (high-purity mineral oil)

  • Agate mortar and pestle

  • Two KBr or NaCl plates

  • Spatula

Procedure:

  • Place 5-10 mg of the finely ground sample into the agate mortar.

  • Add 1-2 drops of Nujol to the sample powder.

  • Grind the mixture with the pestle until a smooth, paste-like mull is formed.

  • Using a spatula, transfer a small amount of the mull onto the center of one KBr plate.

  • Place the second KBr plate on top and gently rotate it to spread the mull into a thin, even film between the plates.

  • Place the "sandwiched" plates into the spectrometer's sample holder.

  • Note: Nujol itself has characteristic C-H stretching and bending bands (~2920, 2850, 1460, 1375 cm⁻¹). These regions of the spectrum will be obscured and should be ignored during interpretation.

Protocol 3: Attenuated Total Reflectance (ATR) Method

ATR is a versatile technique for analyzing solids and liquids with minimal sample preparation.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)

  • Solid powder or liquid sample

  • Spatula (for solids)

Procedure:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid powder directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Use the ATR's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common cause of poor quality ATR spectra.

  • Collect the sample spectrum.

  • After analysis, thoroughly clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol) and a soft tissue.

FTIR Data Acquisition Protocol

Instrument Settings (Typical):

  • Spectral Range: 4000 - 400 cm⁻¹ for Mid-IR analysis. A Far-IR setup is required for most Sb-Cl modes.

  • Resolution: 4 cm⁻¹ is sufficient for most solid-state analyses.

  • Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: Happ-Genzel is a commonly used function.

Procedure:

  • Allow the spectrometer to warm up and stabilize.

  • Select the appropriate sample preparation method and prepare the sample.

  • Collect a background spectrum. For KBr pellets, this can be a blank KBr pellet or an empty beam. For Nujol mulls, it is the empty beam. For ATR, it is the clean, empty crystal.

  • Place the sample in the sample compartment.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Perform any necessary data processing, such as baseline correction or spectral subtraction.

  • Identify the peak positions (in cm⁻¹) and compare them with the reference data to assign the vibrational modes.

References

Application Notes and Protocols for Fabricating Antimony Oxychloride Thin Films for Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication of antimony oxychloride (SbOCl) thin films, a promising material for various optoelectronic applications. This compound compounds, a class of inorganic materials, are gaining interest due to their unique structural, photocatalytic, and electronic properties.[1] This document outlines detailed protocols for the synthesis of this compound nanostructures and their subsequent deposition into thin films, along with a summary of their key optoelectronic characteristics.

Overview of Antimony Oxychlorides

Antimony oxychlorides (SbₓOᵧCl₂) are a family of compounds that bridge the gap between oxides and halides, offering tunable properties based on their stoichiometry and morphology.[1] Phases such as Sb₄O₅Cl₂ and Sb₈O₁₁Cl₂ are of particular interest.[1] These materials exhibit semiconducting behavior, making them suitable for applications in photocatalysis, sensors, and optoelectronic devices.[1][2] However, challenges such as low electrical conductivity often necessitate strategies like forming composites with materials like graphene or TiO₂.[1]

Quantitative Data Summary

The optoelectronic properties of this compound are influenced by its morphology and dimensionality, with quantum confinement effects observed at the nanoscale.[1] Below is a summary of reported quantitative data for Sb₄O₅Cl₂.

PropertyBulkNanorodsNanosheets
Band Gap (eV) 3.25[1]3.31[1]3.34[1]
Average Crystallite Size (nm) 104.290.257.7
Dielectric Constant ~0.5~1.4~40
Dielectric Loss ~0~0~1.2

Note: Dielectric properties are frequency-dependent; the values presented are indicative.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Sb₄O₅Cl₂ Nanostructures

This protocol describes a pH-regulated hydrothermal method to synthesize Sb₄O₅Cl₂ nanostructures with controlled morphology. The acidity of the reaction medium is a critical parameter in determining the final product phase.[1]

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Ethanol (absolute)

  • Ammonia solution (25%)

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of SbCl₃ in absolute ethanol.

    • In a separate beaker, prepare an aqueous ammonia solution. The pH of this solution will determine the final morphology of the nanostructures. For Sb₄O₅Cl₂, a pH in the range of 1-2 is typically required.[1]

  • Reaction Mixture:

    • Slowly add the SbCl₃ solution to the aqueous ammonia solution under vigorous stirring.

    • Continue stirring for 30 minutes to ensure a homogenous mixture.

  • Hydrothermal Reaction:

    • Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 180 °C for 12-24 hours.

  • Product Collection and Cleaning:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the white precipitate by centrifugation or filtration.

    • Wash the product several times with DI water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Solvothermal Synthesis of Sb₈O₁₁Cl₂ Microrods

This protocol outlines a solvothermal method for the synthesis of Sb₈O₁₁Cl₂ microrods.[1]

Materials:

  • Antimony(III) chloride (SbCl₃)

  • 2,6-pyridinedicarboxylic acid

  • Ethanol

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 0.001 mol of SbCl₃ and 0.001 mol of 2,6-pyridinedicarboxylic acid in a mixture of 25 mL of DI water and 5 mL of ethanol.[1]

  • Reaction Mixture:

    • Stir the solution for 30 minutes until all solids are completely dissolved.[1]

  • Solvothermal Reaction:

    • Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.[1]

    • Heat the autoclave at 180 °C for 24 hours.[1]

  • Product Collection and Cleaning:

    • After cooling, collect the resulting white product.[1]

    • Wash it multiple times with ethanol to remove any residual reactants.[1]

  • Drying:

    • Dry the final product under vacuum at 70 °C for 12 hours.[1]

Protocol 3: Fabrication of Sb₄O₅Cl₂ Thin Films via Spin Coating

This protocol describes a method to deposit a thin film of Sb₄O₅Cl₂ using the nanostructures synthesized in Protocol 1.

Materials:

  • Synthesized Sb₄O₅Cl₂ nanostructures

  • Isopropyl alcohol (IPA) or a suitable solvent

  • Substrate (e.g., FTO glass, silicon wafer)

  • Ultrasonic bath

  • Spin coater

Procedure:

  • Substrate Cleaning:

    • Clean the substrate sequentially in an ultrasonic bath with detergent, DI water, acetone, and IPA, each for 15 minutes.

    • Dry the substrate with a nitrogen gun.

    • Treat the substrate with UV-Ozone for 15 minutes to enhance surface wettability.

  • Dispersion Preparation:

    • Disperse the synthesized Sb₄O₅Cl₂ nanostructures in IPA at a concentration of 10-20 mg/mL.

    • Sonicate the dispersion for at least 1 hour to ensure uniformity and break up agglomerates.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the Sb₄O₅Cl₂ dispersion to cover the substrate.

    • Spin coat at a speed of 2000-4000 rpm for 30-60 seconds. This can be a multi-step process to control film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate or into a furnace.

    • Anneal the film at a temperature between 150-250 °C for 30-60 minutes in an inert atmosphere (e.g., nitrogen or argon) to improve film adhesion and crystallinity.

Visualized Workflows and Pathways

experimental_workflow Fabrication of this compound Thin Films cluster_synthesis Nanostructure Synthesis cluster_thin_film Thin Film Deposition cluster_characterization Characterization start Start precursor Prepare Precursor Solution (e.g., SbCl3 in Ethanol) start->precursor reaction_mixture Form Reaction Mixture (Adjust pH) precursor->reaction_mixture hydrothermal Hydrothermal/Solvothermal Reaction (180°C, 12-24h) reaction_mixture->hydrothermal collect Collect & Wash Product hydrothermal->collect dry Dry Nanostructures (60-70°C, vacuum) collect->dry nanostructures SbOCl Nanostructures dry->nanostructures dispersion Prepare Nanostructure Dispersion nanostructures->dispersion spin_coat Spin Coating dispersion->spin_coat substrate_prep Substrate Cleaning & Preparation substrate_prep->spin_coat anneal Post-Deposition Annealing spin_coat->anneal thin_film SbOCl Thin Film anneal->thin_film structural Structural Analysis (XRD, SEM, TEM) thin_film->structural optical Optical Properties (UV-Vis Spectroscopy) thin_film->optical electrical Electrical Properties (Hall Effect, I-V) thin_film->electrical

Caption: Experimental workflow for the synthesis and deposition of SbOCl thin films.

logical_relationship Parameter Influence on SbOCl Properties cluster_synthesis_params Synthesis Parameters cluster_film_params Thin Film Parameters cluster_properties Material & Film Properties pH pH of Reaction morphology Morphology & Stoichiometry pH->morphology temperature Reaction Temperature crystallinity Crystallinity temperature->crystallinity duration Reaction Duration duration->crystallinity precursors Precursor Concentration precursors->morphology spin_speed Spin Speed thickness Film Thickness & Uniformity spin_speed->thickness anneal_temp Annealing Temperature anneal_temp->crystallinity optoelectronic Optoelectronic Properties (e.g., Band Gap) morphology->optoelectronic crystallinity->optoelectronic thickness->optoelectronic

Caption: Logical relationships of synthesis and deposition parameters on final film properties.

References

Application Notes and Protocols for the Preparation of Antimony Oxychloride Decorated Titanate Nanotubes for Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of antimony oxychloride decorated titanate nanotubes (SbOCl/TiONT) and their application in photocatalysis. The following sections detail the necessary procedures, expected outcomes, and underlying scientific principles.

Introduction

Titanate nanotubes (TiONTs) are promising materials for photocatalysis due to their high surface area and unique tubular structure.[1] Their photocatalytic efficiency can be significantly enhanced by decoration with semiconductor nanoparticles, such as this compound (SbOCl).[1] This forms a heterojunction that promotes the separation of photogenerated electron-hole pairs, a key factor in improving photocatalytic activity.[2] The synthesis of these composite materials can be controlled to tune their properties, with factors such as pH playing a critical role in the size and stoichiometry of the SbOCl nanoparticles.[2][3] This document outlines the protocols for the synthesis of TiONTs, their decoration with SbOCl, and the evaluation of their photocatalytic performance in the degradation of a model organic pollutant, methyl orange.

Experimental Protocols

Synthesis of Titanate Nanotubes (TiONTs)

This protocol describes the hydrothermal synthesis of titanate nanotubes from titanium dioxide (TiO₂) powder.

Materials:

  • Titanium(IV) oxide (anatase, 99.8%)

  • Sodium hydroxide (NaOH, 99.9%)

  • Hydrochloric acid (HCl, 0.01 M)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a 10 M aqueous solution of NaOH.

  • Mix 50 g of TiO₂ powder with 1 L of the 10 M NaOH solution.

  • Stir the mixture vigorously for 1 hour to form a homogeneous white suspension.

  • Transfer the suspension into a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 130-150°C for 24-72 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by filtration or centrifugation.

  • Wash the precipitate with deionized water until the pH of the filtrate is neutral (pH ≈ 7).

  • To replace Na⁺ ions with H⁺, wash the nanotubes with a 0.01 M HCl solution for one week.[1]

  • Finally, wash the titanate nanotubes with deionized water to remove any remaining acid.

  • Dry the resulting titanate nanotubes at 80°C overnight.

Preparation of this compound Decorated Titanate Nanotubes (SbOCl/TiONTs)

This protocol details the solvothermal method for decorating the synthesized TiONTs with SbOCl nanoparticles. The pH of the reaction mixture is a critical parameter for controlling the nanoparticle size and stoichiometry.[2][3]

Materials:

  • Synthesized Titanate Nanotubes (TiONTs)

  • Antimony(III) chloride (SbCl₃, ≥99%)

  • Ethylene glycol

  • Deionized water

  • Sodium hydroxide (NaOH, 6 M)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a 50/50 (v/v%) mixture of ethylene glycol and deionized water.

  • Disperse a calculated amount of the synthesized TiONTs in the ethylene glycol/water mixture.

  • In a separate container, dissolve SbCl₃ in the ethylene glycol/water mixture to create the precursor solution. The amount of SbCl₃ should be calculated to achieve the desired weight percentage of SbOCl on the TiONTs.

  • Slowly add the SbCl₃ precursor solution to the TiONTs dispersion under vigorous stirring.

  • Adjust the pH of the mixture to the desired level (e.g., 1, 4, or 8) by adding 6 M NaOH solution dropwise.[3]

  • Transfer the final suspension to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 120°C for 12 hours.[4]

  • After cooling to room temperature, collect the product by filtration or centrifugation.

  • Wash the decorated nanotubes with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product at 60°C overnight.

Photocatalytic Activity Evaluation

This protocol describes the procedure to assess the photocatalytic performance of the synthesized SbOCl/TiONTs using the degradation of methyl orange (MO) as a model reaction.

Materials:

  • Synthesized SbOCl/TiONTs photocatalyst

  • Methyl orange (MO)

  • Deionized water

  • UV-Vis spectrophotometer

  • Light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer and stir bars

  • Reaction vessel (e.g., quartz beaker)

Procedure:

  • Prepare a stock solution of methyl orange in deionized water (e.g., 10-20 mg/L).

  • Disperse a specific amount of the SbOCl/TiONTs photocatalyst in the MO solution (e.g., 0.5-1.0 g/L).

  • Before illumination, stir the suspension in the dark for at least 30 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the MO molecules.

  • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of MO (around 464 nm) using a UV-Vis spectrophotometer.

  • Expose the suspension to a light source (UV or visible light) under continuous stirring.

  • At regular time intervals, withdraw aliquots of the suspension, centrifuge to separate the catalyst, and measure the absorbance of the supernatant.

  • The degradation of MO can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • The apparent reaction rate constant (k) can be determined by plotting ln(A₀/Aₜ) versus irradiation time, assuming pseudo-first-order kinetics.

Data Presentation

The photocatalytic performance of SbOCl/TiONTs synthesized at different pH values and subjected to various calcination temperatures is summarized below. The data is based on the findings from the study by Buchholcz et al. (2017).

Table 1: Apparent Reaction Rate Constants for Methyl Orange Decolorization by SbₓOᵧCl₂/TiONT Composites Synthesized at Different pH Values.

Synthesis pHApparent Rate Constant (k) x 10⁻³ (min⁻¹)
18.9
47.8
83.9

Data extracted from Buchholcz et al., CrystEngComm, 2017, 19, 1408-1416.

Table 2: Effect of Calcination Temperature on the Apparent Reaction Rate Constant of SbₓOᵧCl₂/TiONT Composites.

Calcination Temperature (°C)Apparent Rate Constant (k) x 10⁻³ (min⁻¹) (pH=1)Apparent Rate Constant (k) x 10⁻³ (min⁻¹) (pH=4)Apparent Rate Constant (k) x 10⁻³ (min⁻¹) (pH=8)
As-prepared8.97.83.9
1008.57.53.5
2009.28.13.2
30010.18.82.9
4006.55.22.1

Data extracted from Buchholcz et al., CrystEngComm, 2017, 19, 1408-1416.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed photocatalytic mechanism.

experimental_workflow cluster_synthesis Synthesis of Titanate Nanotubes (TiONT) cluster_decoration Decoration with this compound cluster_photocatalysis Photocatalysis TiO2 TiO₂ Powder Hydrothermal Hydrothermal Treatment TiO2->Hydrothermal NaOH 10 M NaOH NaOH->Hydrothermal Washing Washing & Acid Treatment Hydrothermal->Washing TiONT Titanate Nanotubes Washing->TiONT Solvothermal Solvothermal Method (pH controlled) TiONT->Solvothermal SbCl3 SbCl₃ Precursor SbCl3->Solvothermal Final_Product SbOCl Decorated TiONTs Solvothermal->Final_Product Degradation Degradation Measurement Final_Product->Degradation MO Methyl Orange Solution MO->Degradation Light Light (UV/Visible) Light->Degradation

Caption: Experimental workflow for the synthesis and photocatalytic application of SbOCl/TiONTs.

photocatalysis_mechanism cluster_catalyst SbOCl/TiONT Heterojunction cluster_reaction Photocatalytic Reaction SbOCl SbOCl (Semiconductor) TiONT Titanate Nanotube (Semiconductor) e_minus e⁻ TiONT->e_minus CB h_plus h⁺ TiONT->h_plus VB h_nu Light (hν) h_nu->SbOCl h_nu->TiONT e_minus->SbOCl transfer O2 O₂ e_minus->O2 H2O H₂O h_plus->H2O O2_radical •O₂⁻ (Superoxide radical) O2->O2_radical MO Methyl Orange O2_radical->MO OH_radical •OH (Hydroxyl radical) H2O->OH_radical OH_radical->MO Degraded_Products Degraded Products MO->Degraded_Products

Caption: Proposed mechanism of photocatalysis by SbOCl/TiONTs under light irradiation.

Conclusion

The decoration of titanate nanotubes with this compound nanoparticles presents a viable strategy for enhancing their photocatalytic activity. The synthesis protocols provided herein are robust and allow for the tuning of the material's properties through the control of reaction parameters such as pH. The quantitative data demonstrates that the SbOCl/TiONT composite synthesized at a pH of 1 and calcined at 300°C exhibits the highest photocatalytic efficiency for the degradation of methyl orange. These materials hold significant potential for applications in environmental remediation and other photocatalysis-driven processes.

References

Troubleshooting & Optimization

how to control the morphology of antimony oxychloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antimony oxychloride (SbOCl) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the morphology of this compound compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for controlling the morphology of this compound?

A1: The most decisive parameters for controlling the phase and morphology of antimony oxychlorides are pH, temperature, and precursor composition.[1][2] The acidity of the reaction medium, in particular, strongly influences the crystallization pathway and which specific this compound phase (e.g., Sb₄O₅Cl₂, Sb₈O₁₁Cl₂) is formed.[1]

Q2: Which this compound phases can be synthesized, and how does pH influence them?

A2: Different phases of this compound and antimony oxide can be selectively synthesized by varying the pH of the reaction mixture. Generally, Sb₄O₅Cl₂ is formed under more acidic conditions (pH 1-2), while Sb₈O₁₁Cl₂ forms at slightly higher pH values (pH 4-5).[3] At basic pH levels (pH 8-9), antimony trioxide (Sb₂O₃) tends to be the final product.[3]

Q3: What morphologies of this compound can be achieved?

A3: A diverse array of nanostructures with distinct morphologies has been synthesized.[1] These include one-dimensional (1D) nanorods and nanowires, two-dimensional (2D) nanosheets, and complex three-dimensional (3D) structures like flower-like assemblies and hollow microspheres.[1][4][5][6] The specific morphology obtained is a direct result of the synthesis conditions.[1]

Q4: What are the common precursors used for SbOCl synthesis?

A4: Antimony trichloride (SbCl₃) is a key and common precursor for the synthesis of this compound.[1][7] The controlled hydrolysis of SbCl₃ directly leads to the formation of these oxyhalides.[1] Antimony trioxide (Sb₂O₃) can also be used as a starting material, reacting with hydrogen chloride in an aqueous medium.[8]

Q5: What synthesis methods are typically used to control morphology?

A5: Wet-chemical methodologies are common, including hydrothermal and solvothermal routes, as well as simple precipitation methods.[1][6][9] These solution-phase methods allow for fine control over reaction parameters, which is crucial for targeted morphology regulation.[3]

Troubleshooting Guide

Problem: My synthesis resulted in irregular particles instead of the desired nanosheets.

  • Solution: Check the pH of your reaction medium. The formation of Sb₄O₅Cl₂ nanosheets is typically favored in highly acidic conditions (pH 1-2).[1] If your pH is higher, it may lead to different phases or poorly defined morphologies. Consider adjusting the pH using hydrochloric acid (HCl).[10]

Problem: The product from my synthesis is Sb₂O₃ instead of this compound.

  • Solution: Your reaction conditions are likely too basic. Antimony trioxide (Sb₂O₃) formation is favored at pH values around 8 to 9.[3] To obtain this compound, ensure your reaction is conducted in the acidic pH range. For Sb₄O₅Cl₂, aim for pH 1-2; for Sb₈O₁₁Cl₂, aim for pH 4-5.[3]

Problem: I am getting a mixture of different phases (e.g., Sb₄O₅Cl₂ and Sb₈O₁₁Cl₂).

  • Solution: This indicates a lack of precise control over the synthesis parameters, especially pH. The pH ranges for the formation of different phases can be narrow.[3] Use a calibrated pH meter and add your acid or base dropwise to achieve a stable and accurate pH value before initiating the reaction. Also, ensure the temperature is uniform and stable throughout the synthesis process.

Problem: The yield of my this compound product is low.

  • Solution: Low yield can result from incomplete precipitation or the dissolution of the product. If using antimony trioxide and HCl, ensure a sufficient concentration of gaseous hydrogen chloride (at least 30% based on water) is maintained to drive the reaction towards crystalline SbOCl precipitation.[8] For hydrothermal methods using SbCl₃, yields can be very high (approaching 99%) under optimized conditions of temperature and time.[10]

Synthesis Parameter Overview

The following table summarizes how different synthesis parameters influence the final product.

ParameterValue/ConditionPrecursorResulting PhaseObserved MorphologyCitation(s)
pH 1 - 2SbCl₃Sb₄O₅Cl₂Nanosheets, Nanorods[1][3]
2SbCl₃Sb₄O₅Cl₂Hollow Microspheres[5]
> 3SbCl₃Sb₄O₅Cl₂Micro-belts[5]
4 - 5SbCl₃Sb₈O₁₁Cl₂Nanoribbons, Nanowires[3]
8 - 9SbCl₃Sb₂O₃Nanoparticles[3]
Solvent Ratio Water:Ethanol (3:1)SbCl₃Sb₄O₅Cl₂3D Flower-like (interconnected nanosheets)[1]
Method SolvothermalSbCl₃, 2,6-pyridinedicarboxylic acidSb₈O₁₁Cl₂Microrods[1]
Temperature 120-140 °CSbCl₃Sb₄O₅Cl₂Colorless, transparent granular crystals[10]

Experimental Protocols & Workflows

A generalized workflow for controlling SbOCl morphology involves careful control of the reaction environment.

G cluster_prep Preparation cluster_reaction Reaction Control cluster_post Post-Processing & Analysis precursor Select Precursor (e.g., SbCl₃) mix Mix Precursor & Solvent precursor->mix solvent Prepare Solvent System (e.g., Water/Ethanol) solvent->mix adjust_ph Adjust pH (e.g., with HCl) mix->adjust_ph Critical Step hydrothermal Hydrothermal/Solvothermal Reaction (Temp & Time) adjust_ph->hydrothermal cool Cool to Room Temp. hydrothermal->cool filter Filter & Wash Product cool->filter dry Dry Product (e.g., Vacuum Drying) filter->dry char Characterize Morphology (SEM, TEM, XRD) dry->char

Caption: General experimental workflow for the synthesis of this compound.

The relationship between key synthesis parameters and the resulting morphology is crucial for experimental design.

G cluster_inputs Controlling Parameters cluster_outputs Resulting Morphologies pH pH Process Wet-Chemical Synthesis (e.g., Hydrothermal) pH->Process Temp Temperature Temp->Process Solvent Solvent System Solvent->Process Precursor Precursor (e.g., SbCl₃) Precursor->Process Nanosheets Nanosheets Process->Nanosheets pH 1-2 Nanorods Nanorods Process->Nanorods pH 1-2 Flowers Flower-like 3D Process->Flowers Water/Ethanol Microspheres Hollow Microspheres Process->Microspheres pH 2 Microrods Microrods Process->Microrods Solvothermal

Caption: Influence of synthesis parameters on SbOCl morphology.

Protocol 1: Hydrothermal Synthesis of Sb₄O₅Cl₂ Granular Crystals[10]

This method uses SbCl₃ as a precursor to directly prepare high-purity Sb₄O₅Cl₂ crystals with a high yield.

  • Preparation: Place 2.28 g (10 mmol) of SbCl₃ into a Teflon-lined reactor. Add approximately 14-18 mL of distilled water.

  • pH Adjustment: Add a few drops of concentrated hydrochloric acid (HCl) to adjust the pH to ≤ 2.0.

  • Reaction: Quickly seal the reactor in its stainless-steel jacket. Place it in a heating oven and maintain a constant temperature of 120-140°C for 20-30 hours.

  • Product Recovery: Allow the reactor to cool naturally to room temperature.

  • Purification: Filter the contents to collect the colorless, transparent granular crystals. Wash the collected product several times with distilled water.

  • Drying: Dry the final Sb₄O₅Cl₂ product under vacuum. The expected yield is approximately 99%.

Protocol 2: Solvothermal Synthesis of Sb₈O₁₁Cl₂ Microrods[1]

This protocol yields Sb₈O₁₁Cl₂ microrods using an organic acid in a mixed solvent system.

  • Preparation: Dissolve 0.001 mol of 2,6-pyridinedicarboxylic acid and 0.001 mol of SbCl₃ (1:1 molar ratio) in a solvent mixture of 25 mL deionized water and 5 mL ethanol.

  • Mixing: Stir the solution for 30 minutes to ensure it is homogenous.

  • Reaction: Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave. Heat the autoclave at 180°C for 24 hours.

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature.

  • Purification: Collect the resulting solid product by filtration, wash it with deionized water and ethanol to remove any unreacted reagents.

  • Drying: Dry the final product in an oven. The resulting material consists of microrods with an average diameter of approximately 100 nm.[1]

References

preventing unwanted hydrolysis of antimony oxychloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antimony Oxychloride Hydrolysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted hydrolysis of this compound (SbOCl) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

This compound (SbOCl) is formed through the hydrolysis of antimony trichloride (SbCl₃) in an aqueous solution.[1][2] This reaction is reversible, as shown by the equation:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl[1][2]

Unwanted hydrolysis can lead to the formation of various antimony-containing precipitates, such as other forms of this compound (e.g., Sb₄O₅Cl₂) and ultimately antimony trioxide (Sb₂O₃), which can interfere with experimental results.[1][2][3]

Q2: What are the main factors that promote the hydrolysis of this compound?

The primary factors that promote the hydrolysis of this compound are:

  • High pH: Increasing the pH (reducing the acidity) of the solution shifts the equilibrium towards the formation of SbOCl and other hydrolysis products.[3][4]

  • Low Chloride Concentration: A lower concentration of chloride ions can favor the forward reaction, leading to the precipitation of SbOCl.[4]

  • Elevated Temperature: Higher temperatures can accelerate the rate of hydrolysis and subsequent transformation to more stable oxides.[5]

  • High Water Content: The presence of excess water can drive the hydrolysis reaction forward.[1][6]

Q3: How can I prevent the unwanted precipitation of this compound in my experiments?

To prevent unwanted hydrolysis and precipitation, consider the following strategies:

  • Maintain a Low pH: Keeping the solution acidic helps to suppress hydrolysis. The use of concentrated hydrochloric acid is a common method to dissolve antimony compounds and prevent the formation of oxychlorides.[7]

  • Increase Chloride Ion Concentration: Adding a source of chloride ions, such as excess hydrochloric acid, can shift the equilibrium to the left, favoring the soluble SbCl₃.[1]

  • Use a Co-solvent: In some cases, using a solvent mixture, such as water with ethanol or ethylene glycol, can help to control the hydrolysis process.[8]

  • Utilize Complexing Agents: The addition of chelating or complexing agents, like tartaric acid or EDTA, can form soluble complexes with antimony, preventing its precipitation.[9][10]

  • Control the Temperature: Perform reactions at a controlled, and generally lower, temperature to minimize the rate of hydrolysis.[5]

Q4: At what pH range is this compound stable?

The stability of this compound is highly dependent on pH. While specific ranges can vary with concentration and temperature, generally, as the pH rises above acidic conditions, the likelihood of hydrolysis and precipitation increases. In some studies, SbOCl has been observed to be a stable phase in a pH range of approximately -2 to 0, though this can be influenced by other factors.[4] Other research indicates that different this compound species, like Sb₄O₅Cl₂, can be stable at slightly higher pH values, for instance, between 1 and 2.[8]

Q5: What are some common signs of unwanted this compound hydrolysis in my experiment?

The most common indicator of unwanted hydrolysis is the formation of a white, milky, or cloudy precipitate in your solution.[1] This precipitate is often this compound or related compounds.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving antimony compounds.

Problem Possible Cause Recommended Solution
A white precipitate forms when dissolving an antimony compound in water or a dilute acid. The pH of the solution is too high, leading to hydrolysis.Acidify the solution by adding concentrated hydrochloric acid until the precipitate dissolves.[7]
The solution becomes cloudy over time, even after initial clear dissolution. Gradual hydrolysis is occurring due to insufficient acid or chloride concentration.Add more concentrated hydrochloric acid to lower the pH and increase the chloride ion concentration. Consider storing the solution at a lower temperature.
The antimony compound will not fully dissolve. The solvent is not acidic enough to prevent the formation of insoluble hydrolysis products.Use a more concentrated acid, such as fuming hydrochloric acid, for dissolution.[9] Gentle heating may also aid dissolution in a sufficiently acidic medium.[1]
Precipitation occurs upon the addition of a non-acidic aqueous reagent. The addition of the reagent is raising the local pH, triggering hydrolysis.Add the reagent slowly while vigorously stirring to ensure rapid mixing and prevent localized pH changes. Alternatively, acidify the reagent before addition, if compatible with your experimental design.
Experimental results are inconsistent or show poor reproducibility. Uncontrolled hydrolysis of antimony compounds may be occurring, leading to variations in the concentration of the active antimony species.Implement strict pH control throughout your experiment. Consider using a buffer system if appropriate for your reaction, or add a stabilizing agent like tartaric acid.[9]

Experimental Protocols

Protocol 1: Preparation of a Stable Antimony Trichloride Stock Solution

This protocol describes the preparation of a stable stock solution of antimony trichloride, minimizing the risk of hydrolysis.

Materials:

  • Antimony trichloride (SbCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Glassware (beaker, graduated cylinder, volumetric flask)

  • Magnetic stirrer and stir bar

Procedure:

  • In a fume hood, carefully measure the desired amount of concentrated hydrochloric acid.

  • Slowly add the concentrated HCl to a beaker containing a smaller volume of deionized water while stirring. Caution: This will generate heat.

  • Allow the diluted acid solution to cool to room temperature.

  • Weigh the required amount of antimony trichloride.

  • Slowly add the SbCl₃ to the cooled, stirred acid solution.

  • Continue stirring until the SbCl₃ is completely dissolved.

  • Transfer the solution to a volumetric flask and bring it to the final volume with the diluted acid solution.

  • Store the stock solution in a tightly sealed container in a cool, dark place.

Protocol 2: Using Tartaric Acid as a Stabilizing Agent

This protocol outlines the use of tartaric acid to prevent the precipitation of antimony compounds in a neutral or slightly acidic solution.

Materials:

  • Antimony compound (e.g., SbCl₃)

  • Tartaric acid

  • Deionized water

  • Appropriate glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the desired amount of tartaric acid in deionized water. A common starting point is a 1:1 molar ratio of tartaric acid to antimony, but this may need to be optimized.

  • Once the tartaric acid is fully dissolved, slowly add the antimony compound to the solution while stirring.

  • The tartaric acid will form a soluble complex with the antimony, preventing the formation of this compound upon the addition of water or adjustment of pH.

  • This stabilized antimony solution can then be used in subsequent experimental steps.

Visualizations

Hydrolysis_Equilibrium cluster_conditions Reaction Conditions SbCl3 Antimony Trichloride (SbCl₃) (Soluble) SbOCl This compound (SbOCl) (Precipitate) SbCl3->SbOCl + H₂O SbOCl->SbCl3 + 2HCl H2O Water (H₂O) HCl Hydrochloric Acid (2HCl) High_pH High pH / Low [Cl⁻] High_pH->SbOCl Favors Hydrolysis Low_pH Low pH / High [Cl⁻] Low_pH->SbCl3 Suppresses Hydrolysis

Caption: Chemical equilibrium of this compound hydrolysis.

Troubleshooting_Workflow Start Experiment with Antimony Compound Check_Precipitate Is a white precipitate observed? Start->Check_Precipitate Check_pH Check Solution pH Check_Precipitate->Check_pH Yes No_Precipitate No Precipitate Check_Precipitate->No_Precipitate No pH_High pH is too high Check_pH->pH_High Add_Acid Add Concentrated HCl pH_High->Add_Acid Yes Check_Cl Check Chloride Concentration pH_High->Check_Cl No Success Precipitate Dissolves / No Precipitation Add_Acid->Success Cl_Low [Cl⁻] is too low Check_Cl->Cl_Low Add_Cl_Source Add Excess HCl or other Chloride Salt Cl_Low->Add_Cl_Source Yes Consider_Complexing Consider Using a Complexing Agent (e.g., Tartaric Acid) Cl_Low->Consider_Complexing No Add_Cl_Source->Success Consider_Complexing->Success Proceed Proceed with Experiment Success->Proceed No_Precipitate->Proceed Stabilizing_Agent_Mechanism cluster_pathways Reaction Pathways Sb_ion Antimony Ion (Sb³⁺) SbOCl SbOCl Precipitate Sb_ion->SbOCl Hydrolysis Soluble_Complex Soluble Antimony-Tartrate Complex Sb_ion->Soluble_Complex Complexation Water Water (H₂O) Water->SbOCl Tartaric_Acid Tartaric Acid (Complexing Agent) Tartaric_Acid->Soluble_Complex

References

Technical Support Center: Enhancing the Electronic Conductivity of Antimony Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for strategies to improve the low electronic conductivity of antimony oxychloride (SbOCl). The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols, quantitative data summaries, and visualizations to facilitate experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is the electronic conductivity of this compound inherently low?

This compound compounds, such as Sb₄O₅Cl₂, are characterized by a wide band gap, typically in the range of 3.25 to 3.38 eV.[1] This large energy gap between the valence and conduction bands restricts the movement of electrons, resulting in low electronic conductivity and limiting its direct application in various electrochemical and electronic devices.

Q2: What are the primary strategies to enhance the electronic conductivity of this compound?

The main strategies to overcome the low conductivity of this compound include:

  • Doping: Introducing foreign atoms (dopants) into the SbOCl crystal lattice to create charge carriers (electrons or holes).

  • Composite Formation: Mixing this compound with highly conductive materials, such as graphene or other carbon nanomaterials, to create a conductive network.

  • Nanostructuring: Controlling the size and morphology of this compound at the nanoscale to potentially improve charge transport properties.

Q3: How does doping improve the electronic conductivity of this compound?

Doping involves the substitution of some of the antimony (Sb) or oxygen (O) atoms in the crystal lattice with other elements. For instance, doping with a metal ion having a different valence state can introduce either excess electrons or holes, which can move through the material under an electric field, thereby increasing conductivity.

Q4: What is the role of graphene in this compound composites?

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses exceptionally high electronic conductivity. When incorporated into an this compound matrix, graphene sheets can form an interconnected conductive network, providing pathways for electron transport throughout the material and significantly improving the overall conductivity of the composite.

Q5: How can nanostructuring affect the electronic properties of this compound?

Synthesizing this compound as nanostructures, such as nanorods, nanowires, or nanosheets, can influence its electronic properties. The high surface-area-to-volume ratio and quantum confinement effects in nanomaterials can alter the band structure and charge carrier dynamics. Controlling the morphology through synthesis parameters like pH and temperature can lead to optimized charge transport pathways.[1]

Troubleshooting Guides

Strategy 1: Doping with Nickel

Issue: Low conductivity in Ni-doped Sb₄O₅Cl₂.

Possible Causes & Solutions:

  • Inadequate Doping Concentration: The concentration of the nickel dopant is critical. Too low a concentration may not introduce enough charge carriers, while an excessively high concentration can lead to the formation of impurity phases and disrupt the crystal structure, which can also decrease conductivity.

    • Solution: Systematically vary the molar percentage of the nickel precursor relative to the antimony precursor during synthesis. Common starting points are 1%, 3%, and 5% Ni doping.

  • Incomplete Incorporation of Dopant: The nickel ions may not be successfully incorporated into the Sb₄O₅Cl₂ lattice.

    • Solution: Ensure proper mixing of precursors and control of hydrothermal synthesis conditions (temperature and time) to facilitate the substitution of Sb³⁺ ions with Ni²⁺ ions. Post-synthesis characterization techniques like X-ray Diffraction (XRD) and Energy-Dispersive X-ray Spectroscopy (EDS) can confirm the incorporation of nickel.

  • Poor Crystallinity: The synthesized material may have poor crystallinity, leading to increased scattering of charge carriers.

    • Solution: Optimize the hydrothermal reaction temperature and duration. A typical condition is heating at 180°C for 12-24 hours. A post-synthesis annealing step might also improve crystallinity.

Strategy 2: Formation of Sb₄O₅Cl₂/Graphene Composites

Issue: Graphene oxide not effectively reduced in the composite.

Possible Causes & Solutions:

  • Inefficient Reducing Agent: The chosen reducing agent may not be strong enough to effectively remove oxygen-containing functional groups from graphene oxide (GO).

    • Solution: Hydrazine hydrate is a common and effective reducing agent for GO in hydrothermal synthesis. Ensure it is added in a sufficient amount. Other reducing agents like sodium borohydride can also be considered, though reaction conditions may need to be adjusted.

  • Suboptimal Reaction Conditions: The temperature and duration of the hydrothermal reaction are crucial for the reduction of GO.

    • Solution: A common protocol involves heating the mixture of SbCl₃, GO, and hydrazine hydrate in a Teflon-lined autoclave at around 180°C for 12-24 hours.

Issue: Agglomeration of graphene sheets in the composite.

Possible Causes & Solutions:

  • Poor Dispersion of Graphene Oxide: If the initial GO is not well-dispersed in the reaction solvent, the resulting reduced graphene oxide (rGO) sheets will be agglomerated.

    • Solution: Use ultrasonication to disperse the GO in deionized water or another suitable solvent before adding the other reactants. The dispersion should appear homogeneous with no visible aggregates.

  • High Graphene Loading: A very high weight percentage of graphene can lead to restacking of the sheets.

    • Solution: Experiment with different weight ratios of Sb₄O₅Cl₂ to GO. Start with lower graphene content (e.g., 5-10 wt%) and gradually increase it.

Strategy 3: Nanostructuring via Hydrothermal/Solvothermal Synthesis

Issue: Undesired morphology or phase of this compound.

Possible Causes & Solutions:

  • Incorrect pH of the Reaction Mixture: The pH of the precursor solution is a critical parameter that influences the final phase and morphology of the this compound product.[1]

    • Solution: Carefully control the pH of the solution. For example, acidic conditions (pH 1-2) typically favor the formation of Sb₄O₅Cl₂.[1] Use dilute HCl or NaOH to adjust the pH.

  • Inappropriate Solvent System: The choice of solvent can significantly affect the nucleation and growth of the nanocrystals.

    • Solution: For solvothermal synthesis, a mixture of deionized water and ethanol is often used. The ratio of these solvents can be adjusted to control the morphology.

  • Non-uniform Temperature in the Autoclave: Temperature gradients within the autoclave can lead to a non-uniform product.

    • Solution: Ensure the autoclave is placed in an oven with uniform heating. Pre-heating the oven before placing the autoclave inside can help.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ni-doped Sb₄O₅Cl₂
  • Precursor Solution Preparation:

    • Dissolve a specific molar amount of antimony(III) chloride (SbCl₃) in a mixture of deionized water and ethanol.

    • Prepare a separate solution of nickel(II) acetate (Ni(CH₃COO)₂) in deionized water. The molar percentage of Ni can be varied (e.g., 1%, 3%, 5%) with respect to SbCl₃.

  • Mixing and pH Adjustment:

    • Add the nickel acetate solution to the SbCl₃ solution under vigorous stirring.

    • Adjust the pH of the mixture to approximately 1-2 by adding dilute hydrochloric acid (HCl).

  • Hydrothermal Reaction:

    • Transfer the final solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 180°C for 12 hours.

  • Product Collection:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Synthesis of Sb₄O₅Cl₂/Reduced Graphene Oxide (rGO) Composite
  • Graphene Oxide (GO) Synthesis (Modified Hummers' Method):

    • Add 2 g of graphite powder and 1 g of sodium nitrate (NaNO₃) to 46 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath.[2]

    • Slowly add 6 g of potassium permanganate (KMnO₄) while keeping the temperature below 10°C.[2]

    • Stir the mixture for 90 minutes.[2]

    • Raise the temperature to 35°C and stir for another 30 minutes.[2]

    • Slowly add 46 mL of deionized water, allowing the temperature to rise to 95°C, and maintain for 15 minutes.[2]

    • Terminate the reaction by adding a larger volume of deionized water and 30% hydrogen peroxide (H₂O₂) until the solution turns bright yellow.[3]

    • Wash the resulting GO by centrifugation and re-dispersion in dilute HCl and then deionized water until the pH is neutral.

  • Composite Synthesis:

    • Disperse a specific amount of the prepared GO in deionized water using ultrasonication to form a stable suspension (e.g., 1 mg/mL).

    • Dissolve SbCl₃ in ethanol and add it to the GO suspension under stirring. The weight ratio of Sb₄O₅Cl₂ to GO can be varied (e.g., 90:10, 80:20).

    • Add hydrazine hydrate as a reducing agent.

    • Transfer the mixture to a Teflon-lined autoclave and heat at 180°C for 12 hours.

    • Collect, wash, and dry the Sb₄O₅Cl₂/rGO composite as described in Protocol 1.

Protocol 3: Four-Point Probe Measurement of Powder Samples
  • Sample Preparation:

    • Take a sufficient amount of the synthesized this compound powder.

    • Press the powder into a dense pellet using a hydraulic press. A pressure of several tons is typically required to ensure good particle-to-particle contact. The pellet should be of uniform thickness.

  • Measurement Setup:

    • Place the pellet in a four-point probe measurement setup.

    • Ensure that the four probes make good contact with the surface of the pellet. The probes should be arranged in a straight line with equal spacing.

  • Data Acquisition:

    • Apply a constant current (I) through the outer two probes.

    • Measure the voltage (V) across the inner two probes.

    • The sheet resistance (Rs) can be calculated using the formula: Rs = (π / ln(2)) * (V / I).

    • The bulk resistivity (ρ) can then be calculated by multiplying the sheet resistance by the thickness of the pellet (t): ρ = Rs * t.

    • The electronic conductivity (σ) is the reciprocal of the resistivity: σ = 1 / ρ.

Quantitative Data Summary

StrategyMaterialReported Conductivity/Performance Metric
Pristine Sb₄O₅Cl₂Inherently low electronic conductivity due to a wide bandgap (3.25-3.38 eV)[1]
Doping 3% Ni-doped Sb₄O₅Cl₂/Ag electrodeSpecific capacity of 74.19 mAh g⁻¹ at 0.3 A g⁻¹
Composite Sb₄O₅Cl₂/Graphene AerogelEnhanced electrochemical performance as a cathode material for non-aqueous chloride ion batteries

Note: Direct electronic conductivity values for doped and composite this compound are not consistently reported in the literature in terms of S/cm. The performance metrics provided are often application-specific (e.g., for battery applications).

Visualizations

Experimental Workflow for Improving this compound Conductivity

experimental_workflow cluster_start Starting Material cluster_doping Doping Strategy cluster_composite Composite Strategy cluster_nanostructuring Nanostructuring Strategy cluster_analysis Analysis SbCl3 SbCl3 Mix_Ni Mix with Ni Precursor Mix_GO Mix SbCl3 with GO Adjust_pH Adjust pH/Solvent HT_Doping Hydrothermal Synthesis Mix_Ni->HT_Doping Doped_Product Ni-doped SbOCl HT_Doping->Doped_Product Conductivity_Measurement Four-Point Probe Conductivity Measurement Doped_Product->Conductivity_Measurement GO_Prep Prepare Graphene Oxide (GO) GO_Prep->Mix_GO HT_Composite Hydrothermal Synthesis (with reducing agent) Mix_GO->HT_Composite Composite_Product SbOCl/rGO Composite HT_Composite->Composite_Product Composite_Product->Conductivity_Measurement ST_Nano Solvothermal/Hydrothermal Synthesis Adjust_pH->ST_Nano Nano_Product SbOCl Nanostructures ST_Nano->Nano_Product Nano_Product->Conductivity_Measurement

Caption: Workflow for enhancing this compound conductivity.

Logical Relationship of Key Synthesis Parameters

synthesis_parameters Synthesis_Method Synthesis Method (Hydrothermal/Solvothermal) Product_Properties Final Product Properties (Morphology, Phase, Conductivity) Synthesis_Method->Product_Properties Precursors Precursor Concentration (e.g., SbCl3, Dopant) Precursors->Product_Properties pH pH of Solution pH->Product_Properties Temperature Reaction Temperature Temperature->Product_Properties Solvent Solvent System (e.g., Water/Ethanol Ratio) Solvent->Product_Properties

Caption: Influence of synthesis parameters on product properties.

References

Technical Support Center: Optimizing Antimony Oxychloride Phase Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective synthesis of antimony oxychloride phases. The information is designed to address common experimental challenges, with a focus on the critical role of reaction pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common this compound phases, and what are their typical applications?

A1: The most commonly encountered this compound phases in laboratory synthesis are SbOCl, Sb₄O₅Cl₂, and Sb₈O₁₁Cl₂.[1][2] These materials are investigated for a variety of applications, including as flame retardants, in photocatalytic systems, and as anode materials in lithium-ion and sodium-ion batteries.[1]

Q2: How does the pH of the reaction mixture influence the formation of different this compound phases?

A2: The pH of the reaction medium is a critical parameter that dictates which this compound phase is preferentially formed.[1] Generally, more acidic conditions favor the formation of phases with a higher chlorine content, while increasing the pH leads to phases with a higher oxygen content, eventually resulting in antimony oxides at alkaline pH.

Q3: What is the primary precursor for synthesizing antimony oxychlorides?

A3: Antimony trichloride (SbCl₃) is the most common precursor for the synthesis of antimony oxychlorides through controlled hydrolysis.[1][3]

Q4: Can other parameters besides pH affect the selective phase formation?

A4: Yes, other parameters such as reaction temperature, the type of solvent used (e.g., water, ethanol, or mixtures), and the precursor concentration can also influence the resulting this compound phase and its morphology.[1]

Q5: What is the white precipitate that forms when antimony trichloride is added to water?

A5: When antimony trichloride (SbCl₃) is added to water, it readily hydrolyzes to form a white precipitate of this compound (SbOCl) and hydrochloric acid (HCl).[4][5] The reaction is as follows: SbCl₃ + H₂O → SbOCl + 2HCl.[4][5]

Troubleshooting Guide

Issue 1: The synthesized product is a mixture of different this compound phases.

  • Possible Cause: Inconsistent or incorrect pH control during the reaction. The pH may have drifted during the synthesis, leading to the formation of multiple phases.

  • Solution:

    • Use a buffered solution or a pH stat to maintain a constant pH throughout the reaction.

    • Slowly add the base or acid used for pH adjustment to avoid localized pH fluctuations.

    • Verify the final pH of the reaction mixture.

Issue 2: The desired this compound phase is not forming, and instead, an amorphous product is obtained.

  • Possible Cause: The reaction temperature may be too low, or the reaction time may be too short for crystallization to occur. Additionally, very rapid precipitation can lead to amorphous products.

  • Solution:

    • Increase the reaction temperature according to literature protocols for the desired phase.

    • Extend the reaction time to allow for complete crystallization.

    • Control the rate of addition of reactants to slow down the precipitation process.

Issue 3: Antimony oxide (Sb₂O₃) is forming instead of the desired this compound.

  • Possible Cause: The pH of the reaction mixture is too high (alkaline). At pH values greater than 8, the formation of antimony oxides is favored.[1]

  • Solution:

    • Carefully monitor and control the pH to remain within the desired range for the specific this compound phase you are targeting.

    • Ensure accurate calibration of your pH meter.

Issue 4: The morphology of the synthesized particles is not as expected (e.g., nanosheets vs. nanorods).

  • Possible Cause: The morphology of this compound nanostructures can be influenced by the solvent system and the presence of capping agents or additives, in addition to pH and temperature.

  • Solution:

    • If a specific morphology is desired, consider using a mixed solvent system, such as water-ethanol, which has been shown to influence the final morphology.[1]

    • Investigate the use of structure-directing agents as reported in the literature.

Quantitative Data Summary

The following table summarizes the relationship between reaction pH and the selective formation of different this compound phases based on available literature.

Target PhaseTypical pH RangePrecursorCommon Synthesis MethodReference
SbOClNot always stable, can transform.SbCl₃Hydrolysis in water[4][6]
Sb₄O₅Cl₂1 - 2SbCl₃Hydrothermal/Wet-chemical[1][7][8]
Sb₈O₁₁Cl₂4 - 5SbCl₃Hydrothermal/Solvothermal[1][6][8]
Sb₂O₃> 8SbCl₃Hydrolysis in alkaline conditions[1][8]

Experimental Protocols

1. Synthesis of Sb₄O₅Cl₂ Nanosheets (Hydrothermal Method)

  • Precursor: Antimony trichloride (SbCl₃)

  • Methodology:

    • Dissolve an appropriate amount of SbCl₃ in distilled water.

    • Adjust the pH of the solution to approximately 1-2 using a dilute solution of hydrochloric acid.[7]

    • Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave to 140°C and maintain this temperature for approximately 30 hours.[7]

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the resulting white precipitate by filtration.

    • Wash the product several times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 70°C for 12 hours.

2. Synthesis of Sb₈O₁₁Cl₂ Microrods (Solvothermal Method)

  • Precursors: Antimony trichloride (SbCl₃) and 2,6-pyridinedicarboxylic acid.

  • Methodology:

    • Dissolve 0.001 mol of SbCl₃ and 0.001 mol of 2,6-pyridinedicarboxylic acid in a mixture of 25 mL of deionized water and 5 mL of ethanol.[1]

    • Stir the solution for 30 minutes.

    • Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.

    • Heat the autoclave at 180°C for 24 hours.[1]

    • After cooling to room temperature, collect the product by filtration.

    • Wash the collected solid several times with ethanol.

    • Dry the product under vacuum at 70°C for 12 hours.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Steps cluster_purification Purification Steps start Start: Prepare Precursor Solution (e.g., SbCl3) ph_adjust Adjust pH to Target Value start->ph_adjust reaction Hydrothermal/Solvothermal Reaction (Controlled Temperature and Time) ph_adjust->reaction cooling Cool to Room Temperature reaction->cooling filtration Filtration to Collect Precipitate cooling->filtration washing Wash with Water and/or Ethanol filtration->washing drying Dry Under Vacuum washing->drying end End: Characterize Final Product drying->end

Caption: General experimental workflow for the synthesis of this compound phases.

ph_phase_relationship cluster_phases Resulting Antimony Compound pH_increase Increasing pH sb4o5cl2 Sb4O5Cl2 sb8o11cl2 Sb8O11Cl2 sb4o5cl2->sb8o11cl2 pH ~1-2 to ~4-5 sb2o3 Sb2O3 sb8o11cl2->sb2o3 pH > 8

Caption: Logical relationship between increasing reaction pH and selective antimony compound formation.

References

addressing challenges in the large-scale synthesis of antimony oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of antimony oxychloride (SbOCl).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (SbOCl)? A1: The most common method for preparing this compound is through the controlled hydrolysis of antimony trichloride (SbCl₃) in an aqueous solution.[1][2][3] The reaction is represented as: SbCl₃ + H₂O ⇌ SbOCl + 2 HCl.[1][4][5] An alternative large-scale process involves reacting antimony trioxide (Sb₂O₃) with hydrogen chloride (HCl).[2]

Q2: Why is phase purity a major challenge in SbOCl synthesis? A2: Phase purity is difficult to maintain because antimony can form a variety of oxychloride compounds (e.g., Sb₄O₅Cl₂, Sb₈O₁₁Cl₂) depending on the reaction conditions.[4][6] The stability and formation of a specific phase are highly dependent on precise control of parameters like pH, temperature, and precursor concentration.[6][7]

Q3: What are the primary safety concerns when handling the precursor, antimony trichloride (SbCl₃)? A3: Antimony trichloride is a corrosive, hygroscopic, and deliquescent solid.[4][8] It reacts readily with moisture in the air to produce this compound and corrosive hydrochloric acid gas.[1][8] Therefore, it must be handled in a dry environment and stored protected from moisture.[8][9]

Q4: How does pH affect the final product during synthesis? A4: The pH of the reaction medium is a critical factor that governs the crystallization pathway and the specific this compound phase that is formed.[6] For instance, acidic conditions around pH 1–2 tend to favor the formation of Sb₄O₅Cl₂.[6][10] To precipitate antimony as a hydroxide, which can be an intermediate, a pH of 8-9 is optimal.[3] For direct hydrolysis to oxychlorides, optimal yields have been reported at pH 0.5-1.[7]

Q5: Can antimony trioxide (Sb₂O₃) be used as a precursor instead of antimony trichloride? A5: Yes, a commercially viable method involves reacting antimony trioxide with hydrogen chloride in an aqueous medium.[2] This process can offer advantages over using the more expensive and difficult-to-handle antimony trichloride.[2][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of SbOCl 1. Further Hydrolysis: The desired SbOCl has undergone further hydrolysis to other species like Sb₄O₅Cl₂ or Sb₂O₃.[2] 2. Incomplete Precipitation: A significant portion of the product remains dissolved in the aqueous medium.[11] 3. Improper pH Control: The pH is outside the optimal range for SbOCl precipitation, favoring soluble species or other phases.[7]1. Strictly control reaction conditions: Monitor and adjust temperature, reaction time, and reactant concentrations. Cooling the reaction mixture to 20-30°C can help precipitate the product.[2] 2. Adjust pH: Carefully control the final pH of the solution. Optimal recovery of oxychlorides is often achieved at a pH of 0.5-1.[7] 3. Recycle Mother Liquor: The aqueous medium recovered after filtration can be reused in subsequent batches to recover dissolved product.[11]
Product Contamination (Impure Product) 1. Formation of Mixed Phases: Conditions are not optimized, leading to a mixture of different antimony oxychlorides (SbOCl, Sb₄O₅Cl₂, Sb₈O₁₁Cl₂) or antimony trioxide (Sb₂O₃).[6][12] 2. Unreacted Precursors: Incomplete reaction of SbCl₃ or Sb₂O₃.[11] 3. Impurities in Raw Materials: The presence of impurities like arsenic in the antimony source can co-precipitate with the product.[13][14][15]1. Optimize Synthesis Parameters: Precisely control temperature, pH, and precursor ratios. Under acidic conditions (pH 1-2), Sb₄O₅Cl₂ may form preferentially.[6] 2. Ensure Stoichiometry and Reaction Time: Use reactants in the correct molar ratios and allow sufficient time for the reaction to complete.[11] 3. Purify Precursors: Use high-purity antimony sources. If using raw materials with high arsenic content, an impurity removal step, such as reduction and dissolution, may be necessary.[15]
Poor Control of Particle Size and Morphology 1. Incorrect Nucleation/Growth Kinetics: The rate of precursor addition, stirring speed, or temperature profile is not optimal.[6] 2. Solvent Effects: The polarity of the solvent can influence particle morphology.[6]1. Fine-tune Reaction Parameters: Adjust the rate of addition of reagents, stirring intensity, and temperature. For example, a hydrothermal method at 180°C for 24 hours can produce microrods.[6] 2. Solvent Engineering: Experiment with different solvent systems or additives to control nucleation and growth.[6]
Formation of Antimony Trioxide (Sb₂O₃) Instead of SbOCl 1. Excessive Hydrolysis: The pH is too high (e.g., pH 8-9), or the temperature is elevated (above 40-50°C during hydroxide precipitation), favoring the formation and dehydration of antimony hydroxide to antimony trioxide.[3][16]1. Maintain Acidic Conditions: Ensure the pH remains in the acidic range (typically below 2) to favor the formation of oxychlorides.[6][16] 2. Control Temperature: Keep the reaction temperature within the specified range for SbOCl synthesis (e.g., 30-110°C for the Sb₂O₃ + HCl method).[2] Avoid high temperatures if isolating an intermediate hydroxide.[3]

Quantitative Data Summary

Table 1: Influence of pH on Antimony Hydrolysis Products

Final pHPredominant Solid PhasePrecursor SystemReference(s)
< 0.1 kmol/m³ HClSb₂O₃Sb₂O₃ in HCl[16]
> 0.1 kmol/m³ HClSb₄O₅Cl₂Sb₂O₃ in HCl[16]
0.5Antimony OxychloridesSpent Copper Electrolyte[7]
1.0Antimony OxychloridesSpent Copper Electrolyte[7]
1 - 2Sb₄O₅Cl₂SbCl₃ Hydrolysis[6][12]
4 - 5Sb₈O₁₁Cl₂SbCl₃ Hydrolysis[12]
8 - 9Sb₂O₃ (via Sb(OH)₃)SbCl₃ Hydrolysis[3][12]

Table 2: Reaction Parameters for SbOCl Synthesis from Antimony Trioxide

ParameterValueUnitReference(s)
Reaction Temperature30 - 110°C[2]
HCl Concentration (in aqueous medium)30 - 40% by weight[11]
Ratio of Aqueous Medium to Sb₂O₃40 - 500parts per 100 parts[2]
Ratio of Gaseous HCl to Sb₂O₃28 - 30parts per 100 parts[2]
Typical Yield70 - 80%[2][17]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of SbOCl via Hydrolysis of Antimony Trichloride

This protocol describes a generalized method for the controlled hydrolysis of SbCl₃.

Materials:

  • Antimony Trichloride (SbCl₃), high purity

  • Deionized Water

  • Hydrochloric Acid (HCl, optional, for precursor dissolution)

  • Base (e.g., NH₄OH or NaOH solution) for pH adjustment

  • Reaction vessel with stirring and temperature control

Procedure:

  • Precursor Preparation: In a well-ventilated fume hood, carefully prepare a concentrated solution of antimony trichloride. If necessary, a minimal amount of concentrated HCl can be added to prevent premature hydrolysis and ensure complete dissolution.[3]

  • Hydrolysis: Place a defined volume of deionized water in the reaction vessel and begin vigorous stirring. The volume of water will determine the hydrolysis ratio, which affects the product phase.[14]

  • Controlled Addition: Slowly add the SbCl₃ solution to the stirring water. The rate of addition is critical to control nucleation and particle size. Maintain the reaction temperature at a specified value (e.g., 30°C).[13]

  • pH Adjustment & Precipitation: Monitor the pH of the slurry continuously. Slowly add a base (e.g., 1.33 mL/min of NH₄OH) to neutralize the generated HCl and carefully raise the pH to the target value, typically between 0.5 and 1.0, for optimal oxychloride precipitation.[7][13]

  • Aging: Allow the mixture to stir for a set period (e.g., 1 hour) to ensure the reaction goes to completion and the desired crystalline phase is formed.[15]

  • Isolation: Separate the white precipitate by filtration or centrifugation.

  • Washing: Wash the product multiple times with deionized water to remove soluble impurities, such as unreacted precursors or chloride salts.

  • Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., 70°C for 12 hours) to obtain pure this compound.[6]

Protocol 2: Large-Scale Synthesis of SbOCl from Antimony Trioxide and HCl

This protocol is based on a patented method for commercial-scale production.[2]

Materials:

  • Antimony Trioxide (Sb₂O₃)

  • Hydrogen Chloride (HCl), gaseous or concentrated aqueous solution

  • Deionized Water

  • Reaction vessel with heating, stirring, and gas inlet

Procedure:

  • Slurry Formation: Charge the reaction vessel with 100 parts by weight of antimony trioxide and 40-150 parts by weight of water to form a slurry.[2]

  • Reaction: Heat the slurry to the reaction temperature, typically between 80-110°C, while stirring.[11][17]

  • HCl Addition: Add hydrogen chloride to the reaction medium. This can be done by bubbling gaseous HCl through the slurry or by adding concentrated hydrochloric acid. The target is to add 28-30 parts by weight of HCl per 100 parts of Sb₂O₃ and to maintain an overall HCl concentration of 30-40% in the aqueous phase.[2][11]

  • Reaction Time: Maintain the reaction at temperature under agitation for a sufficient period to ensure complete conversion.

  • Crystallization: Cool the reaction mixture to room temperature (20-30°C) to precipitate the crystalline this compound product.[2]

  • Isolation: Separate the white crystalline product from the aqueous medium via filtration or centrifugation.[2]

  • Washing & Drying: Wash the product with deionized water and dry appropriately. The resulting yield is typically in the range of 70-80%.[2][17]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_reaction Reaction Stage cluster_control Process Control (Critical Parameters) cluster_post Post-Processing SbCl3 Antimony Trichloride (SbCl3) Hydrolysis Controlled Hydrolysis (Add to H2O) SbCl3->Hydrolysis Sb2O3 Antimony Trioxide (Sb2O3) HCl_Reaction Reaction with HCl Sb2O3->HCl_Reaction Temp Temperature pH pH Conc Concentration Precipitation Precipitation / Crystallization Hydrolysis->Precipitation HCl_Reaction->Precipitation Temp->Hydrolysis Temp->HCl_Reaction pH->Hydrolysis pH->HCl_Reaction Conc->Hydrolysis Conc->HCl_Reaction Filtration Filtration / Separation Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure SbOCl Drying->FinalProduct

Caption: General workflow for the large-scale synthesis of this compound (SbOCl).

Troubleshooting_Flowchart Start Problem Encountered in SbOCl Synthesis CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No Sol_Yield Adjust pH to 0.5-1.0 Control Temperature Recycle Mother Liquor CheckYield->Sol_Yield Yes CheckMorphology Is particle morphology or size incorrect? CheckPurity->CheckMorphology No Sol_Purity Optimize pH/Temp for single-phase formation Verify precursor stoichiometry Purify raw materials CheckPurity->Sol_Purity Yes Sol_Morphology Adjust stirring speed Modify reagent addition rate Consider alternative solvents CheckMorphology->Sol_Morphology Yes Success Problem Resolved CheckMorphology->Success No Sol_Yield->CheckPurity Sol_Purity->CheckMorphology Sol_Morphology->Success

Caption: Troubleshooting decision tree for common SbOCl synthesis issues.

References

troubleshooting low product yield in antimony oxychloride precipitation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low product yield in antimony oxychloride (SbOCl) precipitation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for precipitating this compound?

The most common method for synthesizing this compound is through the hydrolysis of antimony trichloride (SbCl₃) in water. The simplified reaction is:

SbCl₃ + H₂O ⇌ SbOCl + 2HCl[1][2][3][4]

This reaction is reversible, and the equilibrium can be influenced by several factors, affecting the yield and purity of the final product. In practice, the hydrolysis is more complex and can lead to the formation of various this compound species, such as Sb₄O₅Cl₂ and Sb₈O₁₁Cl₂.[2][5]

Q2: What are the primary factors that influence the yield of this compound?

The key factors that significantly impact the precipitation and yield of this compound are:

  • pH of the reaction medium: This is a critical parameter that dictates which this compound species is preferentially formed.[5][6]

  • Reaction Temperature: Temperature can affect both the rate of hydrolysis and the solubility of the product.[7][8]

  • Concentration of Reactants: The initial concentration of antimony trichloride and the amount of water used for hydrolysis are crucial.

  • Stirring and Reaction Time: Adequate mixing ensures homogeneity, while sufficient reaction time is necessary for complete precipitation.[8]

  • Purity of Antimony Trichloride: The presence of moisture or other impurities in the starting material can lead to premature hydrolysis and the formation of undesired byproducts.[1]

Q3: What are the different phases of this compound I might encounter, and how are they formed?

Several this compound species can be formed during the hydrolysis of antimony trichloride, with their formation being highly dependent on the reaction conditions, particularly pH.[5]

  • SbOCl: This is often the initial product of hydrolysis.[2][9]

  • Sb₄O₅Cl₂: This is a common and more stable oxychloride, often formed under acidic conditions (pH 1-2).[5][6][10]

  • Sb₈O₁₁Cl₂: This species can be formed at slightly higher pH values, typically in the range of 4-5.[10][11]

The transformation between these phases can occur, with SbOCl being potentially unstable and converting to Sb₄O₅Cl₂.[6]

Troubleshooting Guide for Low Product Yield

This section addresses specific issues that can lead to a low yield of this compound and provides actionable solutions.

Problem 1: Very little or no precipitate is forming.

Possible Cause Recommended Solution
Highly Acidic Conditions The hydrolysis of antimony trichloride produces hydrochloric acid (HCl), which can lower the pH and increase the solubility of this compound, thus preventing precipitation.[1][2][3] To counteract this, you can add a base (e.g., NH₄OH or NaOH) to raise the pH to an optimal range for precipitation (typically pH 0.5-2).[6][7]
Insufficient Water Hydrolysis, by definition, requires water. If the reaction is performed in a non-aqueous solvent with only trace amounts of water, the reaction may not proceed to completion. Ensure sufficient water is present to drive the hydrolysis reaction.
High Temperature While moderate heat can sometimes improve reaction rates, excessively high temperatures can increase the solubility of this compound, leading to lower yields.[12] It is advisable to conduct the precipitation at room temperature or a slightly elevated temperature (e.g., 30°C).[7]

Problem 2: The initial precipitate redissolves.

Possible Cause Recommended Solution
Excessive Acidity As the hydrolysis reaction proceeds, the concentration of HCl increases, which can lead to the redissolving of the initially formed precipitate. This is due to the reversible nature of the reaction. To prevent this, control the pH of the solution by adding a base as the reaction progresses.
Formation of Soluble Chloro-complexes In the presence of a high concentration of chloride ions (from SbCl₃ and the produced HCl), soluble chloroantimonate(III) complexes (e.g., SbCl₄⁻, SbCl₅²⁻) can form, reducing the amount of free Sb³⁺ available for precipitation.[13] Diluting the reaction mixture with more water can shift the equilibrium away from these soluble complexes and favor the precipitation of this compound.

Problem 3: The product is not the desired this compound phase.

Possible Cause Recommended Solution
Incorrect pH The pH of the reaction medium is the most critical factor in determining the crystalline phase of the precipitated this compound.[5][6][11] Carefully monitor and adjust the pH to target the desired phase. For example, a pH of 1-2 generally favors the formation of Sb₄O₅Cl₂.[5][10]
Solvent System The choice of solvent can influence the resulting product. For instance, using a mixture of ethylene glycol and water can affect the morphology and phase of the precipitate.[10]

Problem 4: The yield is consistently low despite forming a precipitate.

Possible Cause Recommended Solution
Incomplete Hydrolysis The hydrolysis reaction may not have gone to completion. Ensure adequate stirring and allow for a sufficient reaction time for the precipitation to be complete.[8]
Loss of Product During Washing This compound has some solubility in acidic water. Washing the precipitate with large volumes of deionized water can lead to product loss. It is recommended to wash the precipitate with a dilute HCl solution first to minimize dissolution before a final wash with deionized water to remove residual acid.[11]
Hygroscopic Starting Material Antimony trichloride is highly hygroscopic and can absorb moisture from the air, leading to premature and uncontrolled hydrolysis before the main reaction.[1][4][13] Store and handle SbCl₃ in a dry environment (e.g., a glove box or under an inert atmosphere) to prevent this.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound precipitation gathered from various studies.

Table 1: Effect of pH on Antimony Extraction Yield

Base UsedOptimal pHAverage Antimony Extraction Yield (%)
Water0.590.4
NH₄OH196.1
NaOH196.7

Data sourced from a study on antimony recovery from spent electrolytes.[6]

Table 2: pH-Dependent Formation of this compound Species

pH RangePredominant Antimony Species
1 - 2Sb₄O₅Cl₂
4 - 5Sb₈O₁₁Cl₂
8 - 9Sb₂O₃

Data compiled from studies on the hydrothermal synthesis of antimony nanocrystals.[10]

Experimental Protocols

Protocol 1: General Procedure for this compound Precipitation

This protocol describes a basic method for precipitating this compound via the hydrolysis of antimony trichloride.

Materials:

  • Antimony trichloride (SbCl₃)

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Beaker, magnetic stirrer, pH meter, filtration apparatus (e.g., Buchner funnel), and filter paper.

Procedure:

  • Dissolve a known quantity of antimony trichloride in a minimal amount of concentrated hydrochloric acid to prevent initial hydrolysis.

  • Slowly add this acidic solution of SbCl₃ to a beaker containing a larger volume of deionized water while stirring vigorously. A white precipitate of this compound should form immediately.[2]

  • Monitor the pH of the solution. The reaction will produce more HCl, causing the pH to drop.

  • If necessary, slowly add a base (e.g., NH₄OH or NaOH solution) to adjust and maintain the pH within the desired range for the targeted this compound species (e.g., pH 1-2 for Sb₄O₅Cl₂).[5][6]

  • Continue stirring for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Filter the precipitate using a Buchner funnel and filter paper.

  • Wash the precipitate first with a small amount of dilute HCl to remove any unreacted SbCl₃, followed by deionized water to remove the acid.[11]

  • Dry the collected precipitate in an oven at a suitable temperature (e.g., 60-80°C) to obtain the final this compound product.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the chemical pathways involved in this compound precipitation.

Troubleshooting_Low_Yield Start Low Product Yield Q1 Is a precipitate forming? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Precipitate_Forms Precipitate Forms A1_Yes->Precipitate_Forms No_Precipitate No Precipitate Formed A1_No->No_Precipitate Cause_Acidity Cause: High Acidity No_Precipitate->Cause_Acidity Cause_Water Cause: Insufficient Water No_Precipitate->Cause_Water Cause_Temp Cause: High Temperature No_Precipitate->Cause_Temp Solution_Acidity Solution: Adjust pH with base Cause_Acidity->Solution_Acidity Solution_Water Solution: Add more water Cause_Water->Solution_Water Solution_Temp Solution: Lower reaction temperature Cause_Temp->Solution_Temp Q2 Does the precipitate redissolve? Precipitate_Forms->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Redissolves Precipitate Redissolves A2_Yes->Redissolves Stable_Precipitate Stable Precipitate A2_No->Stable_Precipitate Cause_Redissolve_Acidity Cause: Excess Acidity Redissolves->Cause_Redissolve_Acidity Cause_Complexes Cause: Soluble Complexes Redissolves->Cause_Complexes Solution_Redissolve_Acidity Solution: Control pH Cause_Redissolve_Acidity->Solution_Redissolve_Acidity Solution_Complexes Solution: Dilute with water Cause_Complexes->Solution_Complexes Q3 Is the yield still low? Stable_Precipitate->Q3 A3_Yes Yes Q3->A3_Yes Low_Yield_Stable Low Yield with Stable Precipitate A3_Yes->Low_Yield_Stable Cause_Incomplete Cause: Incomplete Reaction Low_Yield_Stable->Cause_Incomplete Cause_Washing Cause: Loss during washing Low_Yield_Stable->Cause_Washing Cause_Hygroscopic Cause: Hygroscopic SbCl3 Low_Yield_Stable->Cause_Hygroscopic Solution_Incomplete Solution: Increase reaction time/stirring Cause_Incomplete->Solution_Incomplete Solution_Washing Solution: Wash with dilute HCl first Cause_Washing->Solution_Washing Solution_Hygroscopic Solution: Handle SbCl3 in dry environment Cause_Hygroscopic->Solution_Hygroscopic

Caption: Troubleshooting workflow for low this compound yield.

Antimony_Oxychloride_Formation SbCl3 SbCl3 in H2O SbOCl SbOCl SbCl3->SbOCl + H2O (Initial Hydrolysis) Sb4O5Cl2 Sb4O5Cl2 SbOCl->Sb4O5Cl2 Further Hydrolysis (pH 1-2) Sb8O11Cl2 Sb8O11Cl2 Sb4O5Cl2->Sb8O11Cl2 Increased pH (pH 4-5) Sb2O3 Sb2O3 Sb8O11Cl2->Sb2O3 High pH (pH 8-9)

Caption: pH-dependent formation of various this compound species.

References

methods for stabilizing antimony oxychloride against chemical degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antimony Oxychloride (SbOCl) Stabilization

This center provides researchers, scientists, and drug development professionals with essential information for stabilizing this compound (SbOCl) against chemical degradation. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (SbOCl) degradation?

A1: this compound is susceptible to two main degradation pathways:

  • Hydrolysis: SbOCl can react with water, especially in aqueous and acidic environments. This process is complex and can lead to the formation of other this compound species (e.g., Sb₄O₅Cl₂) or antimony oxides.[1][2] The synthesis of SbOCl itself is achieved through the controlled hydrolysis of antimony trichloride (SbCl₃), highlighting its sensitivity to water.[2][3]

  • Thermal Decomposition: When heated, SbOCl undergoes a stepwise thermal disproportionation. It decomposes into other antimony oxychlorides, such as Sb₄O₅Cl₂ and Sb₈O₁₁Cl₂, before ultimately yielding antimony trioxide (Sb₂O₃) and volatile antimony trichloride (SbCl₃).[4]

Q2: How does pH influence the stability of SbOCl in aqueous solutions?

A2: The pH of the reaction medium is a critical factor in determining which this compound phase is formed and remains stable.[1] Under acidic conditions (pH 1–2), specific phases like Sb₄O₅Cl₂ are preferentially formed.[1] Adjusting the pH is a key method for controlling the precipitation and recovery of antimony oxychlorides from solution. For instance, using NH₄OH or NaOH to bring the pH to 1 can yield over 96% recovery of antimony as a solid oxychloride precipitate.[5] Therefore, maintaining an optimal pH is essential for preventing dissolution or transformation into unwanted species.

Q3: What methods can be used to enhance the chemical stability of SbOCl?

A3: Several strategies can be employed to protect SbOCl from degradation, particularly from hydrolysis:

  • Surface Modification and Encapsulation: Creating a protective layer around SbOCl particles can significantly improve their durability. Encapsulating SbOCl within a stable matrix, such as titanium dioxide (TiO₂), has been shown to improve its resistance to acid-induced corrosion while maintaining its functional properties.[1]

  • Use of Surface Stabilizers: During the synthesis of SbOCl nanocrystals, surface stabilizers like polyvinylpyrrolidone (PVP) can be used to control particle size and shape, which can also enhance their stability in dispersions.[1]

  • Composite Engineering: Integrating SbOCl with other robust materials, such as graphene or carbon nanotubes, can create composites with enhanced stability and performance.[1]

Q4: Are there specific chemical stabilizers recommended for organic formulations containing antimony compounds?

A4: While research specifically on stabilizing SbOCl in various media is limited, related fields offer insights. For stabilizing liquid antimony compounds used in vinyl resins, acidic organic compounds are effective. These include mercaptoacid esters, mercaptans, and monocarboxylic acids (e.g., thiolactic acid), which help create shelf-stable formulations.[6] These approaches may be adaptable for specific non-aqueous SbOCl applications.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
White precipitate forms or changes appearance in an aqueous SbOCl dispersion. Hydrolysis. The SbOCl is reacting with water, potentially due to non-optimal pH, leading to the formation of different, less soluble this compound or oxide species.[1][2]1. Control pH: Adjust and maintain the pH of the solution. Optimal stability is often found in slightly acidic conditions, but this is system-dependent. Refer to literature for the stable pH range of your specific SbOCl phase.[5] 2. Encapsulation: For long-term stability, consider encapsulating the SbOCl particles with a protective coating like TiO₂.[1] 3. Limit Water Exposure: If possible for your application, switch to a non-aqueous solvent system.
Solid SbOCl sample changes color or consistency during storage. Hygroscopicity/Reaction with Air. The precursor, antimony trichloride, is highly hygroscopic and fumes in the air.[3][7] SbOCl may retain some of these properties or react with atmospheric moisture over time, leading to slow hydrolysis.1. Proper Storage: Store SbOCl in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). 2. Desiccation: Keep the sample in a desiccator to minimize contact with moisture.
Material exhibits unexpected thermal behavior or phase changes at lower-than-expected temperatures. Stepwise Thermal Decomposition. SbOCl does not decompose directly to Sb₂O₃ in a single step. It first transforms into other oxychloride intermediates (Sb₄O₅Cl₂, Sb₈O₁₁Cl₂) at specific temperatures before final decomposition.[4]1. Analyze Intermediates: Use techniques like TGA coupled with XRD or IR to identify the intermediate phases formed at each decomposition step. 2. Control Heating Program: If a specific phase is desired, precise control over the heating rate and isothermal holds during thermal treatment is necessary to isolate the intermediate products.[4]

Data Presentation: Stabilization & Decomposition Parameters

The following tables summarize key quantitative data related to the formation and thermal decomposition of antimony oxychlorides.

Table 1: Effect of pH and Reagent on Antimony Recovery by Hydrolysis

ReagentOptimal pHAverage Antimony Extraction Yield (%)Reference
Water0.590.4[5]
NH₄OH1.096.1[5]
NaOH1.096.7[5]

Table 2: Thermal Decomposition Steps of SbOCl in Nitrogen

Decomposition StepTemperature Range (°C)Intermediate ProductFinal Condensed ProductReference
1270 - 275Sb₄O₅Cl₂-[4]
2370 - 485Sb₈O₁₁Cl₂-[4]
3 & 4485 - 675-Sb₂O₃ (Valentinite/Senarmontite)[4]

Experimental Protocols

Protocol 1: Controlled Hydrolysis for SbOCl Synthesis

This protocol describes a general method for synthesizing SbOCl by controlling the hydrolysis of antimony trichloride (SbCl₃), a common method for producing various oxychloride phases.[8]

  • Preparation of Precursor Solution: Dissolve antimony trichloride (SbCl₃) powder in a suitable solvent to create a stock solution. To prevent premature hydrolysis, an acidic medium like hydrochloric acid is often used. A typical concentration might be 0.05 mol/L Sb³⁺ in 1 mol/L HCl.[8]

  • Hydrolysis Reaction: Add the acidic SbCl₃ solution dropwise into a reaction vessel containing deionized water, ethanol, or ethylene glycol while stirring vigorously at room temperature (25°C). The ratio of the precursor solution to the hydrolysis medium controls the reaction.

  • pH Adjustment: Carefully adjust the pH of the resulting suspension to a target value (e.g., pH 2) using a base such as aqueous ammonia. This step is critical for inducing the precipitation of the desired oxychloride phase.[8]

  • Aging/Crystallization: Stir the suspension for a set period (e.g., 2 hours) to allow for the complete reaction and crystallization of the product. Applying ultrasonic energy for a period (e.g., 1 hour) can improve the homogeneity and crystallinity of the particles.[8]

  • Product Recovery: Separate the solid product from the solution via centrifugation or filtration.

  • Washing and Drying: Wash the collected precipitate several times with deionized water and then with ethanol to remove residual ions and by-products. Dry the final product in an oven at a moderate temperature (e.g., 60°C) for several hours.

Protocol 2: Analysis of Thermal Decomposition via Thermogravimetry (TG)

This protocol outlines the procedure for studying the thermal stability of SbOCl.[4]

  • Sample Preparation: Place a small, accurately weighed amount of the SbOCl powder (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: Use a thermogravimetric analyzer (TGA). Place the sample crucible onto the TGA's microbalance.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a steady flow of an inert gas, such as nitrogen or argon (e.g., 60 cm³/min), to prevent oxidation.

    • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the sample weight as a function of temperature. The resulting TG curve will show distinct steps corresponding to mass loss events. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

  • Product Identification (Optional but Recommended): To identify the solid products remaining after each decomposition step, perform separate experiments where the sample is heated to the temperature just beyond a specific weight loss step and then cooled. Analyze the collected residue using X-ray Diffraction (XRD) or Infrared Spectroscopy (IR).[4]

Visualizations

Hydrolysis_Pathway SbCl3 SbCl₃ in Acidic Solution H2O + H₂O (Controlled) SbCl3->H2O SbOCl_Monomer [Sb(OH)Cl₂] Monomer H2O->SbOCl_Monomer HCl - 2 HCl SbOCl_Monomer->HCl SbOCl SbOCl Precipitate Excess_H2O + Excess H₂O / Heat SbOCl->Excess_H2O Sb4O5Cl2 Sb₄O₅Cl₂ Excess_H2O->Sb4O5Cl2 HCl->SbOCl HCl2 - HCl, H₂O

Caption: Controlled hydrolysis pathway for SbOCl synthesis and further degradation.

Thermal_Decomposition SbOCl SbOCl (Solid) Step1 Step 1 (270-275°C) SbOCl->Step1 Sb4O5Cl2 Sb₄O₅Cl₂ (Solid) Step1->Sb4O5Cl2 SbCl3_gas SbCl₃ (Gas) Step1->SbCl3_gas - SbCl₃ Step2 Step 2 (370-485°C) Sb4O5Cl2->Step2 Sb8O11Cl2 Sb₈O₁₁Cl₂ (Solid) Step2->Sb8O11Cl2 Step2->SbCl3_gas - SbCl₃ Step3 Step 3 (>485°C) Sb8O11Cl2->Step3 Sb2O3 Sb₂O₃ (Solid) Step3->Sb2O3 Step3->SbCl3_gas - SbCl₃

Caption: Stepwise thermal decomposition of this compound in an inert atmosphere.

Encapsulation_Workflow Start SbOCl Particles Dispersion Disperse in Solvent (e.g., Ethanol) Start->Dispersion Precursor Add Coating Precursor (e.g., TEOS for SiO₂ or TTIP for TiO₂) Dispersion->Precursor Hydrolysis Induce Hydrolysis (Add H₂O + Catalyst) Precursor->Hydrolysis Coating Protective Layer Forms on SbOCl Surface Hydrolysis->Coating End Wash, Dry, and Collect Stabilized Particles Coating->End

Caption: General experimental workflow for stabilizing SbOCl via encapsulation.

References

Technical Support Center: Enhancing SbOCl Photocatalytic Activity through Doping Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments on doping strategies for enhancing the photocatalytic activity of Antimony Oxychloride (SbOCl).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the synthesis, characterization, and testing of doped SbOCl photocatalysts.

Q1: I am having trouble controlling the phase of my this compound during synthesis. How can I ensure I am forming SbOCl or a specific phase like Sb₄O₅Cl₂?

A1: Phase control is a critical challenge in the synthesis of antimony oxychlorides. The final phase (e.g., SbOCl, Sb₄O₅Cl₂, Sb₈O₁₁Cl₂) is highly sensitive to the synthesis conditions. Here are key parameters to control:

  • pH of the reaction medium: The acidity of the solution plays a decisive role. Acidic conditions (pH 1–2) typically favor the formation of Sb₄O₅Cl₂. As the pH increases towards neutral and alkaline conditions, you are more likely to form Sb₈O₁₁Cl₂ and subsequently antimony oxides (like Sb₂O₃).[1] It is crucial to monitor and adjust the pH of your precursor solution carefully.

  • Temperature and Reaction Time: For hydrothermal or solvothermal methods, the temperature and duration of the reaction are critical. For instance, a common method for Sb₈O₁₁Cl₂ synthesis involves heating at 180 °C for 24 hours.[1] You may need to systematically vary these parameters to achieve the desired phase.

  • Precursor Composition: The choice and concentration of antimony and chloride precursors (e.g., SbCl₃) and the solvent system (e.g., water/ethanol ratio) will influence the hydrolysis and condensation reactions that lead to the final product.[1]

Troubleshooting Tip: If you are consistently getting mixed phases, try to slow down the reaction rate by lowering the temperature or using a solvent system that reduces the hydrolysis rate of the antimony precursor. Additionally, ensure homogenous mixing of your precursors before initiating the reaction.

Q2: My synthesized doped SbOCl shows low photocatalytic activity. What are the possible reasons and how can I improve it?

A2: Low photocatalytic activity in doped SbOCl can stem from several factors:

  • Inefficient Dopant Incorporation: The dopant may not be successfully incorporated into the SbOCl lattice, or it may be unevenly distributed. This can be verified using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS).

  • Low Surface Area: The photocatalytic activity is often proportional to the available surface area. If your synthesis method produces large, non-porous particles, the activity will be limited. Consider using structure-directing agents or optimizing synthesis conditions to create nanomaterials with higher surface area.

  • Charge Carrier Recombination: Even with doping, the photogenerated electron-hole pairs may recombine before they can participate in redox reactions. Strategies to mitigate this include co-doping or creating heterojunctions with other semiconductor materials.

  • Poor Light Absorption: While doping aims to enhance visible light absorption, the chosen dopant or its concentration might not be optimal for shifting the bandgap effectively. UV-Vis Diffuse Reflectance Spectroscopy (DRS) can be used to assess the light absorption properties of your material.

Troubleshooting Tip: For metal doping, ensure the precursor of the dopant is soluble and stable in the reaction medium. For non-metal doping, the choice of the precursor and the reaction atmosphere (e.g., annealing in a specific gas) is crucial.

Q3: How can I confirm that the dopant has been successfully incorporated into the SbOCl lattice?

A3: Several characterization techniques can be employed to verify successful doping:

  • X-ray Diffraction (XRD): A slight shift in the diffraction peaks of the doped SbOCl compared to the undoped material can indicate the incorporation of dopant ions into the host lattice, causing lattice strain.

  • X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique that can confirm the presence of the dopant element and provide information about its chemical state and bonding environment within the SbOCl structure.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), EDS can provide elemental mapping, showing the distribution of the dopant throughout the SbOCl particles.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): Successful doping that alters the electronic band structure should result in a change in the optical absorption properties of SbOCl, often seen as a red shift in the absorption edge, indicating a narrowed bandgap.

Q4: I am observing chemical instability of my SbOCl-based photocatalyst during experiments in aqueous solutions. What can I do to improve its durability?

A4: Antimony oxychlorides can be susceptible to hydrolysis and structural changes in aqueous environments, especially under acidic conditions.[1] To enhance stability, consider the following strategies:

  • Surface Modification/Encapsulation: Creating a protective shell of a more stable material, such as TiO₂, around the SbOCl particles can significantly improve their resistance to chemical degradation while maintaining photocatalytic activity.[1]

  • Composite Formation: Integrating SbOCl with stable and conductive materials like graphene can not only enhance electronic conductivity but also provide a supportive matrix that improves structural integrity.[1]

Quantitative Data Summary

The following table summarizes the photocatalytic performance of doped bismuth oxychloride (BiOCl), a structurally similar compound to SbOCl, which can provide insights into potential doping strategies for SbOCl.

DopantDopant ConcentrationPhotocatalystTarget PollutantDegradation EfficiencyReference
Sn5%Sn-doped BiOClRhodamine B (RhB)91.2% in 60 min[2]
S-S-doped BiOClWater (for O₂ evolution)141.7 µmol h⁻¹ g⁻¹[3]

Note: Data on doped SbOCl is limited in the current literature. The data from BiOCl is presented as a reference for analogous systems.

Detailed Experimental Protocols

1. Hydrothermal Synthesis of Ni-Doped Sb₄O₅Cl₂/Graphene Composite

This protocol is based on a reported method for synthesizing Ni-doped Sb₄O₅Cl₂/graphene composites.[1]

  • Precursors: SbCl₃, Nickel(II) acetate, Graphene oxide (GO).

  • Procedure:

    • Disperse a calculated amount of graphene oxide in an acidic aqueous medium through ultrasonication.

    • Dissolve SbCl₃ and the desired molar percentage of nickel(II) acetate (e.g., 1%, 3%, 5%) in the GO dispersion.

    • Stir the mixture to ensure homogeneity.

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specified temperature (e.g., 180 °C) for a set duration (e.g., 12-24 hours).

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) for several hours.

2. Co-precipitation Synthesis of Sn-doped BiOCl (Analogous System)

This protocol for Sn-doped BiOCl can be adapted for SbOCl with appropriate precursor adjustments.[2]

  • Precursors: Bi(NO₃)₃·5H₂O, SnCl₄·5H₂O, NaCl, Ethanol, Deionized water.

  • Procedure:

    • Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O and the desired percentage of SnCl₄·5H₂O in ethanol with vigorous stirring.

    • Separately, dissolve NaCl in deionized water.

    • Slowly add the NaCl solution dropwise into the bismuth/tin precursor solution under continuous stirring.

    • A white precipitate should form immediately. Continue stirring for a few hours to ensure complete reaction.

    • Collect the precipitate by centrifugation.

    • Wash the product thoroughly with deionized water and ethanol.

    • Dry the resulting powder in an oven at a moderate temperature (e.g., 80 °C).

Visualizations

Experimental_Workflow_Doped_SbOCl cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Processing Sb_precursor SbCl₃ Mixing Mixing & Stirring Sb_precursor->Mixing Dopant_precursor Dopant Precursor (e.g., Ni(OAc)₂) Dopant_precursor->Mixing Solvent Solvent (e.g., Acidic Water) Solvent->Mixing Hydrothermal Hydrothermal Reaction (Autoclave) Mixing->Hydrothermal Washing Washing (Water/Ethanol) Hydrothermal->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Product Doped SbOCl Drying->Final_Product

Caption: Hydrothermal synthesis workflow for doped SbOCl.

References

surface modification techniques for functionalizing antimony oxychloride nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the surface modification of antimony oxychloride (SbOCl) nanoparticles. The following sections offer practical guidance to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is surface modification of SbOCl nanoparticles necessary for drug delivery applications?

A1: Bare inorganic nanoparticles like SbOCl are often rapidly cleared by the immune system and can exhibit toxicity.[1][2] Surface modification is crucial to:

  • Enhance Biocompatibility: Coatings like polyethylene glycol (PEG) create a hydrophilic shell, reducing protein adsorption and preventing recognition by the immune system, which prolongs circulation time.[3][4]

  • Improve Stability: Unmodified nanoparticles can aggregate in biological fluids with high ionic strengths.[5] Surface coatings provide electrostatic or steric stabilization to maintain a colloidal dispersion.[6]

  • Enable Targeted Delivery: Functional groups on the surface allow for the attachment of targeting ligands (e.g., antibodies, peptides) that can direct the nanoparticles to specific cells or tissues, increasing therapeutic efficacy and reducing side effects.[7][8]

  • Control Drug Release: The surface coating can be designed to release the drug payload in response to specific stimuli in the target environment (e.g., pH, enzymes).[9]

Q2: What are the most common strategies for functionalizing SbOCl nanoparticles?

A2: While specific literature on SbOCl is emerging, common strategies for metal oxide nanoparticles that can be adapted include:

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to the nanoparticle surface to improve stability and biocompatibility.[3][4]

  • Silanization: The use of organosilane molecules, such as (3-aminopropyl)triethoxysilane (APTES), to introduce functional groups like amines (-NH2) or carboxyls (-COOH) on the surface.[10] These groups can then be used for further conjugation.

  • Polymer Coating: Encapsulating the nanoparticles in a polymer matrix to enhance stability and provide functional groups for drug attachment.[11]

  • Ligand Exchange: Replacing the original surface ligands with new ones that have desired functional groups.[1]

Q3: How can I confirm that my SbOCl nanoparticles have been successfully functionalized?

A3: A combination of characterization techniques is recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of new functional groups from the coating material on the nanoparticle surface. For example, successful PEGylation would show characteristic C-O-C ether stretching bands.[12]

  • Dynamic Light Scattering (DLS): To measure the increase in the hydrodynamic diameter of the nanoparticles after coating. A significant increase in size is indicative of a successful surface modification.[13]

  • Zeta Potential Measurement: To determine the change in surface charge of the nanoparticles. For instance, functionalization with a negatively charged polymer will shift the zeta potential to more negative values.[14]

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the coating) on the inorganic nanoparticle core by measuring the weight loss upon heating.[10][15]

  • Transmission Electron Microscopy (TEM): To visualize the nanoparticle core and, in some cases, the coating, confirming that the core morphology is preserved after modification.

Q4: What is the expected shelf-life of functionalized SbOCl nanoparticles?

A4: The shelf-life depends on the type of surface modification and storage conditions. Well-PEGylated nanoparticles can exhibit long-term colloidal stability for weeks to months when stored at 4°C in an appropriate buffer.[1] However, it is crucial to monitor the hydrodynamic size and for any signs of aggregation over time.

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation
Symptom Potential Cause Troubleshooting Steps
Immediate aggregation upon adding the modifying agent. 1. Incorrect pH: The pH of the nanoparticle suspension may be close to its isoelectric point (IEP), leading to a loss of electrostatic repulsion.[6] 2. Rapid Change in Surface Charge: A sudden neutralization or reversal of surface charge can cause instability.1. Adjust pH: Before adding the modifying agent, adjust the pH of the SbOCl nanoparticle suspension to a value far from the IEP to ensure strong electrostatic repulsion. 2. Slow Addition: Add the modifying agent dropwise while vigorously stirring to allow for a gradual change in surface charge.[6]
Aggregation observed after the reaction and during purification (e.g., centrifugation). 1. Incomplete Surface Coverage: The reaction may not have gone to completion, leaving exposed nanoparticle surfaces that can aggregate.[6] 2. Weak Ligand Binding: The new ligand may not be strongly bound and can be removed during washing steps. 3. Inappropriate Resuspension Buffer: The buffer used for resuspension may not be suitable for the newly modified nanoparticles.1. Optimize Reaction Conditions: Increase the reaction time, temperature, or concentration of the modifying agent to drive the reaction to completion. 2. Use a Stronger Anchoring Group: Select a ligand with a functional group that has a higher affinity for the SbOCl surface. 3. Optimize Resuspension Buffer: Resuspend the purified nanoparticles in a buffer with a pH and ionic strength optimized for the stability of the modified nanoparticles.
Aggregation during storage. 1. Degradation of the Coating: The surface coating may degrade over time. 2. Leaching of the Ligand: The attached ligands may slowly detach from the nanoparticle surface. 3. Changes in Buffer Conditions: Evaporation or contamination of the storage buffer can alter pH and ionic strength.1. Assess Coating Stability: Use characterization techniques like TGA or FTIR to check for changes in the surface coating over time. 2. Improve Ligand Anchoring: Consider using covalent attachment methods for more stable functionalization. 3. Ensure Proper Storage: Store at 4°C in a tightly sealed container to prevent changes in the buffer.
Issue 2: Unsuccessful Functionalization
Symptom Potential Cause Troubleshooting Steps
No significant change in hydrodynamic size (DLS) or zeta potential after the reaction. 1. Inactive Reagents: The modifying agent may have degraded. 2. Insufficient Reaction Energy: The reaction may require a higher temperature or longer duration. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, hindering the interaction between the nanoparticles and the modifying agent.1. Use Fresh Reagents: Ensure that the modifying agents are of high quality and have not expired. 2. Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and reagent concentrations. 3. Solvent Screening: Test different solvents that are compatible with both the nanoparticles and the modifying agent.
FTIR spectrum shows no new peaks corresponding to the functional group. 1. Low Degree of Functionalization: The amount of attached ligand may be below the detection limit of the instrument. 2. Interference from Adsorbed Species: Water or other adsorbed molecules may mask the signals from the functional groups.1. Increase Reagent Concentration: Use a higher concentration of the modifying agent to increase the surface coverage. 2. Thoroughly Dry Samples: Ensure that the samples are properly dried before FTIR analysis to remove any interfering adsorbed molecules. 3. Use a More Sensitive Technique: Consider using X-ray Photoelectron Spectroscopy (XPS) for a more sensitive surface analysis.[16]

Experimental Protocols

Protocol 1: PEGylation of SbOCl Nanoparticles via Silanization

This protocol describes a two-step process: first, the introduction of amine groups onto the SbOCl nanoparticle surface using APTES, followed by the covalent attachment of NHS-activated PEG.

Materials:

  • This compound (SbOCl) nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Ethanol

  • Deionized (DI) water

  • N-Hydroxysuccinimide-activated PEG (NHS-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Step 1: Silanization with APTES

  • Disperse SbOCl nanoparticles in anhydrous toluene (e.g., 1 mg/mL) by sonication for 15 minutes.

  • Add APTES to the nanoparticle suspension (e.g., a 10-fold molar excess relative to the estimated surface hydroxyl groups).

  • Reflux the mixture at 80-100°C for 4-6 hours under a nitrogen atmosphere with constant stirring.

  • Allow the mixture to cool to room temperature.

  • Collect the APTES-functionalized nanoparticles (SbOCl-NH2) by centrifugation.

  • Wash the nanoparticles three times with ethanol and then three times with DI water to remove unreacted APTES.

  • Resuspend the SbOCl-NH2 nanoparticles in DI water.

Step 2: PEGylation

  • Disperse the SbOCl-NH2 nanoparticles in PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Add NHS-PEG to the suspension (e.g., a 20-fold molar excess relative to the estimated surface amine groups).

  • React for 2-4 hours at room temperature with gentle stirring.

  • Collect the PEGylated nanoparticles (SbOCl-PEG) by centrifugation.

  • Wash the nanoparticles three times with PBS to remove unreacted PEG.

  • Resuspend the final SbOCl-PEG nanoparticles in the desired buffer for storage or further use.

Characterization Data Summary (Hypothetical):

Parameter Bare SbOCl SbOCl-NH2 SbOCl-PEG
Hydrodynamic Diameter (nm) 150 ± 10165 ± 12200 ± 15
Zeta Potential (mV) -15 ± 3+25 ± 4-5 ± 2
FTIR Peaks (cm⁻¹) Sb-O, Sb-ClSb-O, Sb-Cl, N-H, Si-O-SbSb-O, Sb-Cl, N-H, Si-O-Sb, C-O-C

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification cluster_characterization Characterization synthesis Synthesize SbOCl Nanoparticles silanization Silanization with APTES synthesis->silanization Disperse in Toluene wash1 Wash to remove excess APTES silanization->wash1 pegylation PEGylation with NHS-PEG wash2 Wash to remove excess PEG pegylation->wash2 wash1->pegylation Disperse in PBS char1 DLS, Zeta, FTIR of SbOCl-NH2 wash1->char1 char2 DLS, Zeta, FTIR, TGA of SbOCl-PEG wash2->char2

Caption: Workflow for PEGylation of SbOCl nanoparticles.

troubleshooting_aggregation cluster_when When does it occur? cluster_solutions_reaction Potential Solutions cluster_solutions_purification Potential Solutions cluster_solutions_storage Potential Solutions start Observe Nanoparticle Aggregation during_reaction During Reaction start->during_reaction post_purification Post-Purification start->post_purification during_storage During Storage start->during_storage solution_ph Adjust pH away from IEP during_reaction->solution_ph solution_slow_addition Slow reagent addition during_reaction->solution_slow_addition solution_optimize_reaction Optimize reaction conditions post_purification->solution_optimize_reaction solution_stronger_ligand Use stronger anchoring ligand post_purification->solution_stronger_ligand solution_optimize_buffer Optimize resuspension buffer post_purification->solution_optimize_buffer solution_check_coating Assess coating stability during_storage->solution_check_coating solution_proper_storage Ensure proper storage conditions during_storage->solution_proper_storage

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Technical Support Center: Enhancing SbOCl Photocatalyst Performance by Reducing Charge Carrier Recombination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing charge carrier recombination in Antimony Oxychloride (SbOCl) photocatalysts. The following sections offer detailed experimental protocols, quantitative data, and visual guides to aid in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is charge carrier recombination in SbOCl photocatalysts and why is it detrimental?

A: In photocatalysis, upon light absorption, SbOCl generates electron-hole pairs (charge carriers). These charge carriers are responsible for the redox reactions that drive the desired chemical transformations. However, the photogenerated electrons and holes can recombine, releasing the absorbed energy as heat or light, without participating in the photocatalytic process. This recombination is a major limiting factor for the efficiency of SbOCl photocatalysts. Efficient separation of these charge carriers is crucial for high photocatalytic activity.[1]

Q2: What are the primary strategies to reduce charge carrier recombination in SbOCl?

A: The main strategies to enhance charge separation and reduce recombination in SbOCl photocatalysts include:

  • Heterojunction Formation: Creating a composite material by interfacing SbOCl with another semiconductor (e.g., TiO₂, g-C₃N₄) facilitates the transfer of electrons and holes across the interface, physically separating them.[2]

  • Doping: Introducing foreign atoms (dopants) into the SbOCl crystal lattice can alter its electronic band structure, creating defects that can trap one type of charge carrier, thus preventing recombination.

  • Morphology Control: Synthesizing SbOCl with specific morphologies, such as nanosheets or hierarchical structures, can shorten the distance charge carriers need to travel to the surface, reducing the probability of recombination.

  • Defect Engineering: Creating vacancies (e.g., oxygen or chlorine vacancies) in the SbOCl structure can act as trapping sites for charge carriers, promoting their separation.

Q3: How can I tell if charge carrier recombination is being effectively reduced in my modified SbOCl photocatalyst?

A: Several characterization techniques can provide evidence for reduced charge carrier recombination:

  • Photoluminescence (PL) Spectroscopy: A lower PL intensity in the modified SbOCl compared to the pristine material suggests a lower recombination rate, as fewer electron-hole pairs are recombining to emit light.[1]

  • Transient Photocurrent Response: A higher and more stable photocurrent response for the modified SbOCl under illumination indicates more efficient separation and transport of charge carriers.

  • Electrochemical Impedance Spectroscopy (EIS): A smaller arc radius in the Nyquist plot for the modified SbOCl suggests lower charge transfer resistance, which is indicative of more efficient charge separation.

  • Time-Resolved Photoluminescence (TRPL) Spectroscopy: A longer charge carrier lifetime measured by TRPL for the modified SbOCl directly indicates a slower recombination rate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and characterization of SbOCl photocatalysts aimed at reducing charge carrier recombination.

Problem Possible Causes Troubleshooting Steps
Low photocatalytic activity despite modification. 1. Inefficient heterojunction formation. 2. Inappropriate dopant concentration (too high or too low). 3. Unfavorable morphology. 4. Contamination of the catalyst.1. Optimize synthesis parameters (e.g., precursor ratio, temperature, time) for heterojunction formation. Confirm interface quality with TEM. 2. Systematically vary the dopant concentration to find the optimal level. 3. Adjust synthesis conditions (e.g., pH, solvent, temperature) to control morphology.[1] 4. Ensure high-purity precursors and thorough washing of the final product.
Difficulty in achieving desired SbOCl morphology. 1. Incorrect pH of the reaction solution. 2. Inappropriate solvent system. 3. Non-optimal reaction temperature or time.1. Carefully control and monitor the pH during synthesis, as it significantly influences the final morphology.[1] 2. Experiment with different solvents or solvent ratios (e.g., water/ethanol, ethylene glycol). 3. Systematically vary the hydrothermal/solvothermal reaction temperature and duration.
Inconsistent results between batches. 1. Variations in precursor quality. 2. Fluctuations in synthesis conditions (temperature, pressure, stirring rate). 3. Inconsistent cooling process after hydrothermal/solvothermal synthesis.1. Use precursors from the same batch and store them properly. 2. Precisely control all synthesis parameters for each batch. 3. Implement a controlled cooling protocol to ensure consistent crystal growth.[3]
Agglomeration of SbOCl nanoparticles. 1. High reaction temperature or prolonged reaction time. 2. Inadequate stirring or sonication during synthesis. 3. Inappropriate pH leading to particle instability.1. Optimize the reaction temperature and time to control particle growth. 2. Ensure vigorous and consistent stirring throughout the synthesis. Use ultrasonication to disperse precursors if necessary. 3. Adjust the pH to a range that promotes the formation of stable, well-dispersed nanoparticles.

Experimental Protocols & Data

Heterojunction Formation: SbOCl/TiO₂ Nanotubes

This protocol details the synthesis of an SbOCl and Titanium Oxide Nanotube (TiONT) heterojunction, which has been shown to enhance photocatalytic activity by promoting charge separation.[2]

Methodology:

  • Synthesis of Titanate Nanotubes (TiONT):

    • Prepare a 10 M aqueous NaOH solution.

    • Add TiO₂ powder (anatase) to the NaOH solution and stir for 1 hour.

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at 130-150°C for 24-48 hours.

    • After cooling, wash the product with deionized water and a dilute HCl solution until the pH is neutral.

    • Dry the resulting TiONT powder at 60-80°C.

  • Synthesis of SbOCl/TiONT Composite:

    • Disperse the prepared TiONTs in a 50/50 (v/v) mixture of ethylene glycol and deionized water.

    • Add SbCl₃ to the suspension while stirring vigorously.

    • Adjust the pH of the mixture using a NaOH solution. A pH of 1 has been shown to be effective.[2]

    • Stir the suspension for 1 hour, then transfer it to a Teflon-lined autoclave and heat at 120°C for 12 hours.

    • Wash the resulting pale-yellowish product with deionized water to remove chloride ions and dry at 60°C for 24 hours.

Quantitative Data:

The following table summarizes the photocatalytic degradation of Methyl Orange (MO) using the SbOCl/TiONT composite synthesized at different pH values.

PhotocatalystSynthesis pHPollutantDegradation Efficiency (%)Reaction Time (min)
SbOCl/TiONT1Methyl Orange~80180
SbOCl/TiONT4Methyl Orange~60180
SbOCl/TiONT8Methyl Orange~40180

Data adapted from a study on SbₓOᵧCl₂/TiONT composites, demonstrating the principle of enhanced activity in heterojunctions.[2]

Doping of this compound

While specific protocols for doping SbOCl are less common in the literature, the principles can be adapted from studies on similar materials like BiOCl. Doping with metal ions can introduce defect states that trap charge carriers and inhibit recombination.

General Methodology (adapted from BiOCl doping):

  • Dissolve a bismuth salt (e.g., Bi(NO₃)₃·5H₂O) and a chloride source (e.g., NH₄Cl) in a suitable solvent (e.g., ethylene glycol or water).

  • Add a solution of the dopant metal salt (e.g., a samarium salt for Sm³⁺ doping) to the mixture.

  • Stir the solution to ensure homogeneity.

  • Induce precipitation of the doped BiOCl, often by adjusting the pH or through a hydrothermal/solvothermal process.

  • Wash the resulting doped powder thoroughly with deionized water and ethanol and dry.

Expected Quantitative Improvements:

Doping has been shown to significantly enhance the photocatalytic activity of oxyhalides. For instance, Sm³⁺-doped BiOCl has demonstrated improved degradation of tetracycline compared to its undoped counterpart.

PhotocatalystDopantPollutantDegradation Rate Constant (k, min⁻¹)
Pristine BiOCl-Tetracycline-
0.5 mol% Sm³⁺-doped BiOClSm³⁺TetracyclineHigher than pristine BiOCl

This data for BiOCl illustrates the potential for performance enhancement through doping, a strategy applicable to SbOCl.

Visualizing Pathways and Workflows

Logical Flow for Troubleshooting Low Photocatalytic Activity

Troubleshooting_Low_Activity start Low Photocatalytic Activity Observed check_synthesis Verify Synthesis Protocol start->check_synthesis check_morphology Analyze Morphology (SEM/TEM) check_synthesis->check_morphology check_heterojunction Confirm Heterojunction Formation (TEM/XPS) check_synthesis->check_heterojunction check_doping Verify Dopant Incorporation (XPS/EDX) check_synthesis->check_doping optimize_synthesis Optimize Synthesis Parameters (pH, Temp, Time) check_morphology->optimize_synthesis Unfavorable improve_interface Improve Interfacial Contact check_heterojunction->improve_interface Poor Interface optimize_dopant Vary Dopant Concentration check_doping->optimize_dopant Incorrect Concentration check_recombination Assess Charge Recombination (PL/Photocurrent) check_recombination->start Recombination Still High end Improved Photocatalytic Activity check_recombination->end Recombination Reduced optimize_synthesis->check_recombination optimize_dopant->check_recombination improve_interface->check_recombination

Caption: A troubleshooting workflow for diagnosing and resolving low photocatalytic activity in modified SbOCl.

Mechanism of Reduced Recombination in a Type-II Heterojunction

Heterojunction_Mechanism vb_SbOCl Valence Band cb_SbOCl Conduction Band vb_SbOCl->cb_SbOCl Excitation hole h+ cb_S2 Conduction Band cb_SbOCl->cb_S2 Electron Transfer vb_S2 Valence Band vb_S2->vb_SbOCl Hole Transfer vb_S2->cb_S2 Excitation electron2 e- photon Photon (hν) electron e- hole2 h+ caption Spatial separation of electron and hole in a type-II heterojunction, reducing recombination.

Caption: Charge carrier separation in a type-II SbOCl-based heterojunction.

References

minimizing chloride and oxide impurities in antimony oxychloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity antimony oxychloride (SbOCl). Our focus is on minimizing chloride and oxide impurities to ensure the quality and consistency of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is a mixture of different antimony oxychlorides (e.g., SbOCl, Sb₄O₅Cl₂, Sb₈O₁₁Cl₂) Incorrect pH of the reaction mixture: The phase of the this compound is highly dependent on the pH. Higher pH values tend to favor the formation of more oxygen-rich species like Sb₄O₅Cl₂ and Sb₈O₁₁Cl₂.[1][2]Control and maintain the pH in the acidic range. For the preferential formation of SbOCl, a lower pH is generally required. Theoretical studies suggest SbOCl is stable in a pH range of -2 to 0.[3] It is crucial to monitor and adjust the pH of the hydrolysis solution.
Incomplete hydrolysis of SbCl₃: Insufficient water or a non-homogenous reaction mixture can lead to the presence of unreacted SbCl₃ and the formation of various oxychloride intermediates.Ensure a controlled and stoichiometric addition of water to the SbCl₃ solution. Vigorous stirring is essential to ensure a uniform reaction environment.
High residual chloride impurity in the final product Inadequate washing of the precipitate: Soluble chlorides, such as unreacted SbCl₃ or hydrochloric acid, can be trapped within the product crystals.Thoroughly wash the SbOCl precipitate with deionized water. Multiple washing steps are recommended. To confirm the removal of chloride ions, the filtrate can be tested with a silver nitrate solution; the absence of a white precipitate (AgCl) indicates the successful removal of free chloride ions.[4]
Entrapment of mother liquor: If the crystals are not properly separated from the reaction solution, impurities from the mother liquor will contaminate the final product.Use vacuum filtration for efficient separation of the precipitate. Ensure the filter cake is as dry as possible before proceeding with washing.
Presence of antimony oxide (e.g., Sb₂O₃) impurity Hydrolysis at too high a pH: At pH values above 4.5, the hydrolysis of antimony(III) can lead to the formation of antimony trioxide (Sb₂O₃).[4]Maintain the pH of the reaction mixture below 4.5. Precise control of the pH is critical to prevent the formation of oxide impurities.
Excessive heating during drying: High temperatures can cause the decomposition of this compound to antimony trioxide.Dry the final product under vacuum at a moderate temperature (e.g., below 100°C). This will remove residual water without causing thermal decomposition.
Product has a yellowish tint instead of being a white powder Presence of impurities: Trace metal impurities or the formation of undesired antimony compounds can lead to discoloration.Use high-purity starting materials (SbCl₃). Ensure all glassware is thoroughly cleaned. If the starting material is impure, consider a purification step like recrystallization of SbCl₃ before synthesis.
Low yield of SbOCl Sub-optimal reaction conditions: Incorrect temperature, reaction time, or reactant concentrations can lead to incomplete reaction or the formation of soluble antimony species.Optimize reaction parameters. Based on literature, a controlled hydrolysis of SbCl₃ is the most common method. The reaction is typically performed at room temperature or with gentle heating.
Loss of product during washing: Fine particles of SbOCl may be lost during the washing and filtration steps.Use a fine-pore filter paper or a membrane filter for filtration. Allow the precipitate to settle before decanting the supernatant during washing to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during SbOCl synthesis to ensure high purity?

A1: The most critical parameter is the pH of the reaction medium. The hydrolysis of antimony trichloride (SbCl₃) leads to different products depending on the acidity. To obtain phase-pure SbOCl, it is essential to maintain a highly acidic environment. As the pH increases, other antimony oxychlorides like Sb₄O₅Cl₂ and Sb₈O₁₁Cl₂, and eventually antimony trioxide (Sb₂O₃), will precipitate.[1][2][4]

Q2: How can I quantitatively determine the amount of chloride and oxide impurities in my SbOCl sample?

A2:

  • Chloride Impurity: Free chloride ions can be determined by potentiometric titration with a standard solution of silver nitrate (AgNO₃)[1][5]. Another sensitive technique is ion chromatography , which can separate and quantify chloride ions with high accuracy.[6][7]

  • Oxide Impurity: The presence of different antimony oxide or oxychloride phases can be identified and quantified using Powder X-ray Diffraction (PXRD) . By comparing the diffraction pattern of your sample to standard patterns of SbOCl and potential impurities like Sb₂O₃, you can determine the phase composition.[2][8] For quantifying a basic impurity like Sb₂O₃ in the SbOCl matrix, an acid-base back-titration could be employed.[9]

Q3: What is the recommended washing procedure to remove soluble impurities?

A3: A thorough washing of the filtered SbOCl precipitate is crucial. The recommended procedure is as follows:

  • After filtration, wash the filter cake with several portions of deionized water .

  • Resuspend the filter cake in fresh deionized water and stir for a period (e.g., 15-30 minutes) to ensure efficient removal of trapped impurities.

  • Filter the suspension again.

  • Repeat the washing and filtration steps until a sample of the filtrate shows no precipitate upon addition of a few drops of a silver nitrate solution, indicating the absence of free chloride ions.[4]

  • Finally, wash the precipitate with a volatile organic solvent like ethanol or acetone to facilitate drying.

Q4: Can I use a different precursor other than antimony trichloride (SbCl₃)?

A4: While the hydrolysis of SbCl₃ is the most common and direct method for SbOCl synthesis[1], other precursors can be used. For instance, SbOCl can be synthesized from antimony trioxide (Sb₂O₃) by reacting it with a controlled amount of hydrochloric acid.[10] However, this method may require more stringent control of stoichiometry to avoid the presence of unreacted Sb₂O₃.

Q5: How does temperature affect the synthesis of SbOCl?

A5: Temperature can influence the kinetics of the hydrolysis reaction and the crystallinity of the product. While the hydrolysis of SbCl₃ can occur at room temperature, some protocols employ gentle heating to ensure complete reaction and obtain a more crystalline product. However, excessive heating should be avoided as it can promote the formation of more stable oxide phases.

Experimental Protocols

Protocol 1: Synthesis of High-Purity SbOCl via Controlled Hydrolysis of SbCl₃

This protocol is a generalized procedure based on the principles of controlled hydrolysis.

Materials:

  • Antimony trichloride (SbCl₃, high purity)

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • Silver nitrate (AgNO₃) solution (for testing chloride removal)

Procedure:

  • In a fume hood, prepare a solution of antimony trichloride in concentrated hydrochloric acid to prevent premature hydrolysis.

  • Slowly and with vigorous stirring, add the SbCl₃ solution to a larger volume of cold deionized water. The ratio of the SbCl₃ solution to water should be carefully controlled to achieve the desired hydrolysis.

  • A white precipitate of this compound will form immediately. Continue stirring for a sufficient time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Separate the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with deionized water as described in the FAQ section until the filtrate is free of chloride ions.

  • Perform a final wash with ethanol to aid in drying.

  • Dry the purified SbOCl product in a vacuum oven at a temperature below 100°C to a constant weight.

Quantitative Data Summary

The following table summarizes the effect of pH on the composition of the antimony-containing precipitate formed during hydrolysis.

pH RangePredominant Antimony SpeciesReference(s)
< 0SbOCl[3]
1 - 2Sb₄O₅Cl₂[1][2]
4 - 5Sb₈O₁₁Cl₂[2]
> 8Sb₂O₃ (valentinite or senarmontite)[1][2]

Visualizations

Experimental Workflow for SbOCl Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start with High-Purity SbCl₃ dissolve Dissolve SbCl₃ in conc. HCl start->dissolve hydrolysis Controlled Hydrolysis (add to H₂O with stirring) dissolve->hydrolysis precipitation SbOCl Precipitation hydrolysis->precipitation filtration1 Vacuum Filtration precipitation->filtration1 washing Wash with Deionized H₂O filtration1->washing cl_test Test Filtrate with AgNO₃ washing->cl_test Repeat until Cl⁻ free cl_test->washing Cl⁻ present filtration2 Final Filtration cl_test->filtration2 Cl⁻ free drying Vacuum Drying (<100°C) filtration2->drying product High-Purity SbOCl drying->product analysis Purity & Phase Analysis (Titration, IC, XRD) product->analysis

Caption: Experimental workflow for high-purity SbOCl synthesis.

Relationship between pH and Antimony Species in Hydrolysis

ph_dependence cluster_species Resulting Antimony Species pH_scale Increasing pH SbOCl SbOCl Sb4O5Cl2 Sb₄O₅Cl₂ SbOCl->Sb4O5Cl2 pH ≈ 1-2 Sb8O11Cl2 Sb₈O₁₁Cl₂ Sb4O5Cl2->Sb8O11Cl2 pH ≈ 4-5 Sb2O3 Sb₂O₃ Sb8O11Cl2->Sb2O3 pH > 8

Caption: Influence of pH on the antimony species formed.

References

refining hydrothermal conditions to control Sb4O5Cl2 crystal growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of antimony(III) oxychloride (Sb₄O₅Cl₂). The following information is designed to help control crystal growth and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the hydrothermal synthesis of pure Sb₄O₅Cl₂?

A1: The optimal pH range for synthesizing Sb₄O₅Cl₂ is between 1 and 2.[1][2] Operating within this acidic window favors the formation of the desired Sb₄O₅Cl₂ phase.

Q2: What happens if the pH of the reaction mixture is outside the optimal range?

A2: If the pH is too high, other antimony compounds are likely to form. For instance, at a pH between 4 and 5, Sb₈O₁₁Cl₂ is typically identified.[2] At even higher, alkaline pH values (pH > 8), the formation of antimony trioxide (Sb₂O₃) is favored.[1]

Q3: What is a typical yield for the hydrothermal synthesis of Sb₄O₅Cl₂?

A3: Under optimized conditions, a high yield of Sb₄O₅Cl₂ can be achieved. For example, a hydrothermal reaction of SbCl₃ in a diluted aqueous HCl solution at 140 °C for approximately 30 hours has been reported to produce a yield as high as 99%.[3]

Q4: How does the precursor concentration affect the final product?

A4: The concentration of the antimony precursor, typically antimony trichloride (SbCl₃), can influence the morphology and crystallinity of the final product. While specific quantitative data is limited in the provided search results, generally, precursor concentration affects nucleation and growth kinetics in hydrothermal synthesis.[4]

Q5: What are the common morphologies of hydrothermally synthesized Sb₄O₅Cl₂?

A5: Sb₄O₅Cl₂ can be synthesized with various morphologies, including nanoparticles, nanorods, nanosheets, and nanowires.[2] The final morphology is influenced by factors such as pH and the presence of surfactants or other additives.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Final product is not Sb₄O₅Cl₂ (e.g., Sb₈O₁₁Cl₂ or Sb₂O₃) The pH of the reaction mixture was likely outside the optimal 1-2 range.Carefully monitor and adjust the initial pH of the precursor solution to be within the 1-2 range using an appropriate acid (e.g., HCl).
Low yield of Sb₄O₅Cl₂ Suboptimal reaction temperature or time. The hydrolysis ratio may also be a factor.Optimize the reaction temperature and duration. A temperature of 140°C for 30 hours has been shown to produce a high yield.[3] Ensure the appropriate ratio of precursors and solvent.
Amorphous precipitate instead of crystalline product The temperature may be too low, or the reaction time too short for crystallization to occur.Increase the hydrothermal reaction temperature and/or extend the reaction time to promote crystal growth.
Undesired crystal morphology (e.g., irregular particles instead of nanorods) The pH may not be finely tuned, or a suitable morphology-directing agent is absent.Fine-tune the pH within the 1-2 range. Consider the addition of surfactants or other additives that can influence crystal growth habits.
Presence of impurities in the final product Incomplete reaction or contamination from starting materials.Ensure high-purity precursors are used. After synthesis, wash the product thoroughly with deionized water and a suitable solvent (e.g., ethanol) to remove any unreacted species or byproducts.

Quantitative Data

Table 1: Effect of pH on Antimony Oxychloride Phase Formation
pH RangePredominant Crystalline PhaseReference
1 - 2Sb₄O₅Cl₂[1][2]
4 - 5Sb₈O₁₁Cl₂[2]
> 8Sb₂O₃[1]

Note: This table illustrates the critical role of pH in determining the final product phase.

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of Sb₄O₅Cl₂

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired crystal morphology.

1. Precursor Solution Preparation:

  • Dissolve a measured amount of antimony trichloride (SbCl₃) in a suitable solvent (e.g., ethanol or a diluted aqueous HCl solution).
  • Stir the solution until the SbCl₃ is completely dissolved.
  • Carefully adjust the pH of the solution to the desired value (typically between 1 and 2) using hydrochloric acid (HCl) or another suitable acid.

2. Hydrothermal Reaction:

  • Transfer the precursor solution into a Teflon-lined stainless steel autoclave.
  • Seal the autoclave and place it in a temperature-controlled oven or furnace.
  • Heat the autoclave to the desired reaction temperature (e.g., 140-180°C).
  • Maintain the temperature for the specified reaction time (e.g., 24-48 hours).

3. Product Recovery and Cleaning:

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
  • Open the autoclave carefully in a well-ventilated area.
  • Collect the resulting precipitate by centrifugation or filtration.
  • Wash the collected product several times with deionized water and then with ethanol to remove any residual reactants and byproducts.
  • Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

4. Characterization:

  • The crystalline phase of the product can be identified using X-ray diffraction (XRD).
  • The morphology and size of the crystals can be examined using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

Visualizations

Experimental_Workflow A Precursor Solution Preparation (SbCl₃) B pH Adjustment (pH 1-2) A->B C Hydrothermal Reaction (e.g., 140-180°C, 24-48h) B->C D Cooling to Room Temperature C->D E Product Recovery (Centrifugation/Filtration) D->E F Washing (DI Water & Ethanol) E->F G Drying (Vacuum Oven) F->G H Characterization (XRD, SEM, TEM) G->H I Pure Sb₄O₅Cl₂ Crystals H->I

Caption: Experimental workflow for the hydrothermal synthesis of Sb₄O₅Cl₂.

Parameter_Relationships cluster_params Synthesis Parameters cluster_props Crystal Properties pH pH Phase Crystalline Phase (e.g., Sb₄O₅Cl₂, Sb₈O₁₁Cl₂, Sb₂O₃) pH->Phase  Crucial for phase selection Morph Morphology (nanorods, nanosheets) pH->Morph Temp Temperature Size Crystal Size Temp->Size  Affects growth rate Yield Yield Temp->Yield Time Reaction Time Time->Size  Longer time, larger crystals Time->Yield Precursor Precursor Conc. Precursor->Morph  Influences nucleation Precursor->Yield

References

Validation & Comparative

A Comparative Guide to Antimony-Based Flame Retardants: SbOCl vs. Sb2O3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For decades, antimony compounds have been cornerstone synergistic additives in the flame retardant industry, significantly enhancing the performance of halogenated flame retardants in a wide range of polymeric materials. Among these, antimony trioxide (Sb2O3) is the most well-known and widely used. However, another compound, antimony oxychloride (SbOCl), has been noted for its high efficiency. This guide provides a detailed comparison of the flame retardant performance of SbOCl and Sb2O3, drawing upon available experimental data, outlining their mechanisms of action, and providing standardized testing protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development and material science who are engaged in the formulation and assessment of flame-retardant materials.

Comparative Performance Data

Direct, side-by-side quantitative comparisons of SbOCl and Sb2O3 in the same polymer systems are not extensively available in publicly accessible literature. However, some studies suggest that the synergistic flame-retardant effect of SbOCl with halogenated compounds is superior to that of ultra-fine Sb2O3. The following tables present representative data for the performance of Sb2O3 in various polymer systems to provide a baseline for its efficacy. For SbOCl, while specific comparative values are not provided, it is qualitatively noted to have superior performance in some contexts.

Table 1: Limiting Oxygen Index (LOI) Data for Sb2O3 in Various Polymers

Polymer MatrixFlame Retardant SystemLOI (%)
Polypropylene (PP)APP/PER/Sb2O3 (2 wt%)36.6
Flexible PVCNeat~25
Flexible PVC+ Sb2O3/ZB37.5
Polybutylene Terephthalate (PBT)Neat22.0
Polybutylene Terephthalate (PBT)+ BEO/nano-Sb2O3 (2.0 wt%)27.8
Polyamide 12 (PA12)Neat23.0
Polyamide 12 (PA12)+ Sb2O3 (10 phr)28.0

Note: The performance of SbOCl is reported to be superior to Sb2O3 in synergistic systems, which would imply potentially higher LOI values under similar conditions.

Table 2: UL-94 Vertical Burn Test Results for Sb2O3 in Various Polymers

Polymer MatrixFlame Retardant SystemUL-94 Rating
Polypropylene (PP)APP/PER/Sb2O3 (2 wt%)V-0
Flexible PVC+ Sb2O3/ZBV-0
Polybutylene Terephthalate (PBT)+ BEO/nano-Sb2O3 (2.0 wt%)V-0
Polyvinyl Chloride (PVC)+ nano-Sb2O3 (1.85 wt%)V-1

Note: A superior performance by SbOCl would be reflected in achieving a V-0 rating at lower concentrations or in more challenging formulations.

Table 3: Cone Calorimeter Data for Sb2O3 in Polyvinyl Chloride (PVC)

ParameterPVC (Neat)PVC + Sb2O3/Phosphomolybdate
Peak Heat Release Rate (pHRR) (kW/m²)Not specifiedReduced by 13.3%
Total Smoke Production (TSP) (m²)Not specifiedReduced by 37.3%
Peak Smoke Production Rate (PSPR) (m²/s)Not specifiedReduced by 28.9%

Note: Enhanced efficiency from SbOCl would likely result in greater reductions in heat and smoke release under cone calorimetry testing.

Flame Retardant Mechanisms: A Comparative Overview

The flame retardant action of both SbOCl and Sb2O3 is primarily based on a synergistic interaction with halogenated compounds, functioning in both the gas and condensed phases to interrupt the combustion cycle.

Antimony Trioxide (Sb2O3) Mechanism:

Antimony trioxide itself is not a flame retardant but acts as a potent synergist.[1][2] When a polymer containing a halogenated flame retardant and Sb2O3 is exposed to the heat of a fire, the halogenated compound decomposes to release hydrogen halides (HX, where X is a halogen). Sb2O3 then reacts with HX to form volatile antimony halides (SbX3) and antimony oxyhalides (SbOX).[3]

  • Gas Phase Inhibition: The volatile antimony species, including SbCl3 and SbOCl, are transported into the flame.[4] Here, they act as radical scavengers, interrupting the chain reactions of combustion by quenching high-energy radicals (H•, O•, •OH). This process cools the flame and reduces its propagation.[4]

  • Condensed Phase Charring: In the solid polymer, Sb2O3 promotes the formation of a protective char layer. This char acts as an insulating barrier, shielding the underlying material from heat and oxygen, and reducing the release of flammable volatiles.[4]

This compound (SbOCl) Mechanism:

This compound is a key active species in the antimony-halogen flame retardant system. When Sb2O3 is used, SbOCl is formed in-situ.[4] Using SbOCl directly can be seen as introducing a more readily active form of the flame retardant. The mechanism is similar to that of the Sb2O3/halogen system but may be more efficient as it bypasses the initial reaction step between Sb2O3 and HX. The primary action is in the gas phase, where the volatile SbOCl decomposes and releases radical-trapping species.

Flame_Retardant_Mechanisms cluster_Sb2O3 Sb2O3 Mechanism cluster_SbOCl SbOCl Mechanism Polymer_Sb2O3 Polymer + Halogen FR + Sb2O3 Heat_Sb2O3 Heat Decomposition_Sb2O3 Decomposition Heat_Sb2O3->Decomposition_Sb2O3 Decomposition_Sb2O3->Polymer_Sb2O3 releases HX_Sb2O3 HX (gas) Decomposition_Sb2O3->HX_Sb2O3 Sb2O3_s Sb2O3 (solid) Decomposition_Sb2O3->Sb2O3_s Reaction_Sb2O3 Reaction HX_Sb2O3->Reaction_Sb2O3 Sb2O3_s->Reaction_Sb2O3 Condensed_Phase Condensed Phase (Char Formation) Sb2O3_s->Condensed_Phase promotes SbX3_SbOCl_gas SbX3, SbOCl (gas) Reaction_Sb2O3->SbX3_SbOCl_gas Gas_Phase Gas Phase Inhibition (Radical Trapping) SbX3_SbOCl_gas->Gas_Phase Polymer_SbOCl Polymer + Halogen FR + SbOCl Heat_SbOCl Heat Decomposition_SbOCl Decomposition & Volatilization Heat_SbOCl->Decomposition_SbOCl Decomposition_SbOCl->Polymer_SbOCl releases SbOCl_gas SbOCl (gas) Decomposition_SbOCl->SbOCl_gas Gas_Phase_SbOCl Gas Phase Inhibition (Radical Trapping) SbOCl_gas->Gas_Phase_SbOCl

Caption: Flame retardant mechanisms of Sb2O3 and SbOCl.

Experimental Protocols

The following are standardized methods for evaluating the performance of flame retardants like SbOCl and Sb2O3.

1. Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney, a specimen holder, gas flow meters for oxygen and nitrogen, and an ignition source.

  • Procedure:

    • A small, vertically oriented test specimen is placed inside the glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney at a specified rate.

    • The top of the specimen is ignited with a flame.

    • The concentration of oxygen is systematically varied between tests.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified extent.

  • Interpretation: A higher LOI value indicates better flame retardancy, as a higher concentration of oxygen is required for combustion.

2. UL-94 Vertical Burning Test

  • Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.

  • Apparatus: A test chamber, a specimen holder to clamp the specimen vertically, a Bunsen burner with a specified flame, a timer, and a cotton patch.

  • Procedure:

    • A rectangular test specimen is clamped in a vertical position.

    • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • As soon as the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

    • It is noted whether any flaming drips from the specimen ignite a cotton patch placed below.

  • Classification:

    • V-0: Afterflame time < 10 seconds for each flame application; total afterflame time for 5 specimens < 50 seconds; no flaming drips ignite the cotton.

    • V-1: Afterflame time < 30 seconds for each flame application; total afterflame time for 5 specimens < 250 seconds; no flaming drips ignite the cotton.

    • V-2: Afterflame time < 30 seconds for each flame application; total afterflame time for 5 specimens < 250 seconds; flaming drips may ignite the cotton.

3. Cone Calorimetry - ASTM E1354 / ISO 5660

  • Objective: To measure the heat release rate and other flammability characteristics of materials under a specified radiant heat flux.

  • Apparatus: A conical radiant heater, a specimen holder on a load cell, an ignition source (spark igniter), and an exhaust system with gas analysis.

  • Procedure:

    • A 100 mm x 100 mm specimen is placed horizontally under the conical heater and exposed to a pre-determined level of radiant heat.

    • A spark igniter is positioned above the specimen to ignite the flammable gases that are evolved.

    • The combustion products are collected by an exhaust hood. The oxygen concentration in the exhaust is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.

    • The load cell continuously measures the mass loss of the specimen.

  • Key Parameters Measured:

    • Time to ignition (TTI)

    • Heat release rate (HRR), particularly the peak heat release rate (pHRR)

    • Total heat released (THR)

    • Mass loss rate (MLR)

    • Smoke production rate (SPR) and total smoke production (TSP)

Experimental_Workflow start Start: Define Polymer & FR Loading compound Material Compounding (e.g., Twin-Screw Extrusion) start->compound specimen_prep Specimen Preparation (Injection/Compression Molding) compound->specimen_prep loi_test LOI Test (ASTM D2863) specimen_prep->loi_test ul94_test UL-94 Test specimen_prep->ul94_test cone_test Cone Calorimeter Test (ASTM E1354) specimen_prep->cone_test data_analysis Data Analysis & Comparison loi_test->data_analysis ul94_test->data_analysis cone_test->data_analysis conclusion Conclusion & Report data_analysis->conclusion

Caption: A typical experimental workflow for evaluating flame retardants.

References

A Comparative Guide to Analytical Techniques for Validating the Purity of Synthesized Antimony Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized antimony oxychloride (SbOCl), a compound with applications in catalysis, flame retardants, and potentially in pharmaceuticals, is paramount to ensure its efficacy, safety, and reproducibility in research and development. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of SbOCl, offering insights into their principles, performance, and practical application.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed to assess the purity of synthesized this compound. These methods can be broadly categorized into those that provide information on the crystalline phase and structure, elemental composition, and thermal stability. The choice of technique depends on the specific purity attribute being investigated.

Analytical TechniquePrincipleInformation ProvidedSample TypeLimit of Detection (LOD) / Limit of Quantification (LOQ)Accuracy & PrecisionKey AdvantagesKey Limitations
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by the crystalline lattice of the material.Crystalline phase identification, phase purity, crystallite size, and lattice parameters.[1]Solid (powder)LOD: ~0.1-1 wt% for crystalline impurities.[2] LOQ: ~0.1 wt% with good precision, but accuracy can be poor at this level.[3]Accuracy: Within ±3 wt% at the 95% confidence level for quantitative phase analysis.[4] Precision: High precision is achievable with proper sample preparation.[4][5]Excellent for identifying crystalline phases and polymorphs. Non-destructive.Limited to crystalline materials; amorphous impurities are not detected. Preferred orientation can affect quantification.[4]
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) Imaging of the sample surface with a focused electron beam, and analysis of characteristic X-rays emitted from the sample.Particle morphology, size, and elemental composition of the sample surface.[6][7]Solid (powder, bulk)LOD: 1000 – 3000 ppm (0.1 - 0.3 wt%) for most elements.[6]Accuracy: Semi-quantitative without standards. Precision: Good for mapping elemental distribution.Provides morphological and elemental information simultaneously. High spatial resolution.Surface-sensitive technique (~1-5 µm interaction volume). Light elements (B, C, N, O) are difficult to quantify accurately.[7]
Raman Spectroscopy Inelastic scattering of monochromatic light, which provides information about vibrational modes of molecules.Molecular structure, phase identification, and presence of impurities with distinct vibrational signatures.Solid, LiquidLOD: Can be in the mg/L (ppm) range for some inorganic salts in solution.[8] For solid mixtures, detection of minor phases is possible.Accuracy: Can be quantitative with proper calibration. Precision: Good reproducibility.Non-destructive, requires minimal sample preparation, and can be used for in-situ analysis.Fluorescence interference can be a major issue. Weak Raman scatterers can be difficult to detect.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in a high-temperature plasma and separation of ions based on their mass-to-charge ratio.Ultra-trace elemental composition and isotopic analysis.Liquid (after acid digestion of solid)LOD: ng/L (ppt) to µg/L (ppb) range for antimony.[9][10][11] LOQ: Typically 3-5 times the LOD.[10]Accuracy: High accuracy with the use of internal standards.[12][13] Precision: Excellent, with relative standard deviations (RSDs) typically below 5%.[9]Extremely high sensitivity for trace and ultra-trace element analysis.Destructive technique requiring sample digestion. Susceptible to isobaric and polyatomic interferences.
Thermal Analysis (TGA/DSC) Measurement of the change in mass (TGA) or heat flow (DSC) as a function of temperature.Thermal stability, decomposition profile, and presence of volatile or thermally labile impurities.SolidDependent on the mass change of the impurity.Accuracy: Good for quantitative analysis of components with distinct thermal events. Precision: High.Provides information on thermal stability and composition.Not specific; cannot identify the chemical nature of the evolved gases without a coupled technique (e.g., TGA-MS).

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase(s) of the synthesized this compound and to detect any crystalline impurities.

Methodology:

  • Sample Preparation: A small amount of the synthesized this compound powder (typically 10-20 mg) is gently ground using an agate mortar and pestle to ensure a fine and homogeneous powder. The powder is then mounted onto a sample holder, ensuring a flat and level surface to minimize preferred orientation effects.

  • Instrument Setup:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

    • Goniometer: A Bragg-Brentano geometry is typical for powder diffraction.

    • Scan Range (2θ): A wide angular range, for example, 10-80°, is scanned to cover the characteristic diffraction peaks of this compound and potential impurities.

    • Step Size and Scan Speed: A small step size (e.g., 0.02°) and a slow scan speed are used to obtain high-resolution data.

  • Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD). The presence of peaks that do not correspond to the expected this compound phase indicates the presence of crystalline impurities. Rietveld refinement can be used for quantitative phase analysis.[14]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Objective: To examine the morphology and determine the elemental composition of the synthesized this compound particles.

Methodology:

  • Sample Preparation: A small amount of the powder is mounted on an aluminum stub using double-sided carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam.

  • SEM Imaging:

    • The sample is introduced into the SEM chamber, and a high vacuum is applied.

    • A focused electron beam (e.g., 10-20 kV) is scanned across the sample surface.

    • Secondary electrons or backscattered electrons are detected to generate images of the sample's morphology.

  • EDX Analysis:

    • The electron beam is focused on a specific area of interest or scanned over a larger area.

    • The emitted characteristic X-rays are collected by the EDX detector.

    • The resulting EDX spectrum shows peaks corresponding to the elements present in the sample. Quantitative analysis can be performed using standardless methods or with appropriate standards.[15]

Raman Spectroscopy

Objective: To obtain a vibrational fingerprint of the synthesized this compound for phase identification and detection of molecular impurities.

Methodology:

  • Sample Preparation: A small amount of the powder is placed on a microscope slide. No further preparation is usually required.

  • Instrument Setup:

    • Laser Source: A monochromatic laser, such as a 532 nm or 785 nm laser, is used for excitation.

    • Microscope: The laser is focused onto the sample through a microscope objective.

    • Spectrometer: The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light.

    • Detector: A sensitive detector, such as a charge-coupled device (CCD), is used to record the Raman spectrum.

  • Data Analysis: The positions and relative intensities of the Raman bands are characteristic of the molecular vibrations of the compound. The obtained spectrum is compared with reference spectra of known this compound phases and potential impurities.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Objective: To determine the concentration of trace elemental impurities in the synthesized this compound.

Methodology:

  • Sample Digestion: A precisely weighed amount of the this compound sample (e.g., 50-100 mg) is digested in a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system. This process dissolves the sample and brings the elements into solution.[12]

  • Instrument Setup:

    • Sample Introduction: The digested sample solution is introduced into the ICP-MS instrument via a nebulizer, which converts the liquid into a fine aerosol.

    • Plasma Source: The aerosol is transported to the argon plasma, which ionizes the atoms of the elements present.

    • Mass Spectrometer: The ions are extracted from the plasma and guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.

    • Detector: An electron multiplier or Faraday cup detector is used to count the ions of each mass.

  • Data Analysis: The concentration of each element is determined by comparing the signal intensity from the sample to that of calibration standards containing known concentrations of the elements of interest. An internal standard is often used to correct for matrix effects and instrumental drift.[12][13]

Visualizing the Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_data Data Processing cluster_result Results start Synthesized SbOCl Powder grind Grind to Fine Powder start->grind mount Mount on Sample Holder grind->mount instrument Place in Diffractometer mount->instrument scan Perform 2θ Scan instrument->scan pattern Obtain Diffraction Pattern scan->pattern compare Compare to Reference Database (e.g., ICDD) pattern->compare quantify Quantitative Analysis (Rietveld Refinement) pattern->quantify impurities Identification of Crystalline Impurities compare->impurities purity Phase Purity Assessment quantify->purity

SEM_EDX_Workflow cluster_prep Sample Preparation cluster_analysis SEM-EDX Analysis cluster_data Data Processing cluster_result Results start Synthesized SbOCl Powder mount Mount on SEM Stub start->mount coat Sputter Coat (if needed) mount->coat instrument Load into SEM coat->instrument image Acquire SEM Images (Morphology) instrument->image edx Perform EDX Analysis (Elemental Composition) instrument->edx morphology Analyze Particle Size & Shape image->morphology spectrum Process EDX Spectrum edx->spectrum mapping Generate Elemental Maps edx->mapping morph_purity Morphological Homogeneity morphology->morph_purity elemental_purity Elemental Purity & Stoichiometry spectrum->elemental_purity mapping->elemental_purity

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_data Data Processing cluster_result Results start Synthesized SbOCl Powder mount Place on Microscope Slide start->mount instrument Position under Raman Microscope mount->instrument excite Excite with Laser instrument->excite collect Collect Scattered Light excite->collect spectrum Obtain Raman Spectrum collect->spectrum compare Compare to Reference Spectra spectrum->compare phase_id Phase Identification compare->phase_id impurity_id Detection of Molecular Impurities compare->impurity_id

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing cluster_result Results start Synthesized SbOCl Powder weigh Weigh Sample Accurately start->weigh digest Microwave Acid Digestion weigh->digest dilute Dilute to Final Volume digest->dilute instrument Introduce Sample into ICP-MS dilute->instrument analyze Measure Ion Counts instrument->analyze quantify Quantify Elemental Concentrations analyze->quantify calibrate Generate Calibration Curve calibrate->quantify trace_impurities Trace Elemental Impurity Profile quantify->trace_impurities

Conclusion

The validation of synthesized this compound purity requires a multi-faceted analytical approach. Powder X-ray diffraction is indispensable for confirming the desired crystalline phase and identifying crystalline impurities. Scanning electron microscopy with energy-dispersive X-ray spectroscopy provides crucial information on particle morphology and elemental composition at the micro-scale. Raman spectroscopy offers a complementary method for phase identification and detection of molecular impurities. For the assessment of trace elemental contaminants, the high sensitivity of inductively coupled plasma-mass spectrometry is unmatched. Finally, thermal analysis techniques such as TGA and DSC can provide valuable insights into the thermal stability and the presence of volatile impurities. By judiciously selecting and combining these techniques, researchers, scientists, and drug development professionals can confidently ascertain the purity of their synthesized this compound, ensuring the reliability and validity of their subsequent studies and applications.

References

A Comparative Guide to the Electrochemical Performance of SbOCl and Sb4O5Cl2 in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of two promising antimony oxychloride anode materials, SbOCl and Sb₄O₅Cl₂, for next-generation batteries. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to inform materials selection for energy storage research and development.

Electrochemical Performance: A Quantitative Comparison

The following table summarizes the key electrochemical performance metrics for SbOCl and Sb₄O₅Cl₂ based on available research. It is important to note that performance can vary significantly based on the synthesis method, electrode composition, and testing conditions.

Performance MetricSbOClSb₄O₅Cl₂Notes
Initial Discharge Capacity ~1355.6 mAh g⁻¹ (in Li-ion)[1]~830 mAh g⁻¹ (in Na-ion)[2]SbOCl shows a remarkably high initial capacity, although this is often associated with irreversible reactions.
Reversible Capacity ~402 mAh g⁻¹ after 100 cycles (at 50 mA g⁻¹) (in Li-ion)[1]~600 mAh g⁻¹ over 50 cycles (at 50 mA g⁻¹) (in Li-ion, as a graphene composite)[3]Sb₄O₅Cl₂, especially when composited with graphene, demonstrates high reversible capacity.
Cycling Stability Capacity retention of ~29.7% after 100 cycles (in Li-ion)[1]Maintained a capacity of 34.6 mAh g⁻¹ after 50 cycles (at 600 mA g⁻¹) (in aqueous Cl-ion)[4][5][6]Sb₄O₅Cl₂ has shown good stability in aqueous systems. Compositing with conductive materials like graphene is a key strategy to improve the cycling stability of both materials[3][7].
Rate Capability Discharge capacity of 485 mAh g⁻¹ at 5000 mA g⁻¹ (in Li-ion)[1]Specific capacity of up to 530 mAh/g at 50 mA/g (in K-ion)[7]Both materials exhibit good rate capabilities, though direct comparison is challenging due to different testing environments.
Coulombic Efficiency Not explicitly reported in the reviewed sources.~99.0% after 10,000 cycles (for a related biocarbon material)[8]High coulombic efficiency is a critical indicator of a stable electrode material. While not always reported for these specific compounds, it is a target for optimization.

Experimental Protocols

The synthesis and electrochemical characterization of SbOCl and Sb₄O₅Cl₂ are crucial for evaluating their performance. The following are generalized experimental protocols based on methodologies reported in the literature.

Material Synthesis

Hydrothermal/Solvothermal Synthesis: A common method for preparing antimony oxychlorides involves a hydrothermal or solvothermal reaction.

  • Precursor Preparation: Antimony trichloride (SbCl₃) is often used as the antimony source.[9][10]

  • Reaction: The precursor is dissolved in a suitable solvent, which can be an alcohol-water mixture.[9][10] The solution is then sealed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is heated to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours). The morphology and phase of the final product (SbOCl vs. Sb₄O₅Cl₂) can be controlled by adjusting parameters such as pH, temperature, and reaction time.[11]

  • Product Recovery: After cooling, the resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol to remove any unreacted precursors or byproducts, and finally dried in a vacuum oven.

Galvanic Replacement Reaction: This method has been used to prepare Sb/Sb₄O₅Cl₂ nanosheet composites.[3]

Electrochemical Characterization
  • Electrode Preparation: The active material (SbOCl or Sb₄O₅Cl₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then uniformly coated onto a current collector (e.g., copper foil), and the solvent is evaporated by heating in a vacuum oven.

  • Cell Assembly: The prepared electrodes are assembled into coin cells (e.g., CR2032) in an argon-filled glovebox. The counter and reference electrodes are typically lithium or sodium metal, and a separator (e.g., glass fiber) is soaked with a suitable electrolyte.

  • Electrochemical Measurements: The assembled cells are tested using a battery cycler.

    • Galvanostatic Cycling: The cells are charged and discharged at various current densities to determine specific capacity, cycling stability, and rate capability.

    • Cyclic Voltammetry (CV): CV is performed to study the redox reactions and electrochemical behavior of the materials at different scan rates.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.

Visualizing the Comparison

The following diagram illustrates the key performance indicators and the comparative logic between SbOCl and Sb₄O₅Cl₂ as battery anode materials.

G Electrochemical Performance Comparison: SbOCl vs. Sb4O5Cl2 cluster_metrics Key Performance Indicators cluster_comparison Comparison Factors SbOCl SbOCl Specific_Capacity Specific Capacity (mAh g⁻¹) SbOCl->Specific_Capacity Cycling_Stability Cycling Stability (% retention) SbOCl->Cycling_Stability Rate_Capability Rate Capability (High Current Performance) SbOCl->Rate_Capability Coulombic_Efficiency Coulombic Efficiency (%) SbOCl->Coulombic_Efficiency Initial_Capacity Higher Initial Capacity SbOCl->Initial_Capacity Advantage Composite_Strategy Enhanced by Compositing SbOCl->Composite_Strategy Sb4O5Cl2 Sb4O5Cl2 Sb4O5Cl2->Specific_Capacity Sb4O5Cl2->Cycling_Stability Sb4O5Cl2->Rate_Capability Sb4O5Cl2->Coulombic_Efficiency Reversible_Capacity Better Reversible Capacity Sb4O5Cl2->Reversible_Capacity Advantage Structural_Stability Improved Structural Stability Sb4O5Cl2->Structural_Stability Advantage Sb4O5Cl2->Composite_Strategy Specific_Capacity->Initial_Capacity Specific_Capacity->Reversible_Capacity Cycling_Stability->Structural_Stability Rate_Capability->Composite_Strategy

Figure 1: A diagram illustrating the key electrochemical performance indicators used to compare SbOCl and Sb₄O₅Cl₂.

Summary of Findings

Both SbOCl and Sb₄O₅Cl₂ demonstrate potential as high-capacity anode materials for next-generation batteries. SbOCl exhibits a very high initial discharge capacity, which could be attractive for applications where initial energy density is paramount. However, its cycling stability appears to be a significant challenge.

On the other hand, Sb₄O₅Cl₂ shows a more stable cycling performance and a high reversible capacity, particularly when integrated into a composite structure with conductive materials like graphene. This suggests that Sb₄O₅Cl₂ may be a more promising candidate for long-cycle life applications.

A critical factor for unlocking the full potential of both materials is overcoming their inherent low electronic conductivity and mitigating the large volume changes that occur during the alloying/de-alloying reactions with lithium or sodium ions.[7][12] The formation of composites with carbonaceous materials is a widely adopted and effective strategy to address these issues.[3][7] Further research focusing on nanostructuring and surface coatings could also lead to significant improvements in the electrochemical performance of these this compound-based anodes.

References

Synergistic Flame Retardant Effects of Antimony Oxychloride with Halogenated Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic flame retardant effects of antimony oxychloride when combined with various halogenated polymers. The following sections detail the performance of these systems, supported by experimental data, and outline the methodologies used in their evaluation.

Introduction to Synergistic Flame Retardancy

Antimony compounds, particularly antimony trioxide (which is a precursor to this compound in situ), are not inherently flame retardant on their own. However, when combined with halogenated polymers, a strong synergistic effect is observed, leading to significantly enhanced fire resistance. This synergy is a cornerstone of flame retardant chemistry for many polymeric materials.

The primary mechanism involves a gas-phase reaction where the antimony compound reacts with hydrogen halides (HX), released from the decomposing halogenated polymer, to form volatile antimony halides (SbX₃) and antimony oxyhalides (SbOX). These species act as potent radical scavengers in the flame, interrupting the exothermic processes of combustion. Additionally, a condensed-phase mechanism contributes to char formation, which acts as a physical barrier, insulating the underlying polymer from heat and oxygen.

Comparative Performance Data

The following tables summarize the quantitative flame retardant performance of various halogenated polymer systems with and without the addition of antimony compounds.

Polyvinyl Chloride (PVC)

Table 1: Flame Retardant Properties of PVC Formulations

FormulationLOI (%)UL-94 RatingPeak Heat Release Rate (PHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Total Smoke Production (TSP) (m²/m²)
Flexible PVC (plasticized)< 20Fails---
Flexible PVC + 4 phr Sb₂O₃29.4V-0---
Flexible PVC + 2 wt% nano-Sb₂O₃29.8V-0215.9625.3-
Flexible PVC + 5.5 phr Sb₂O₃ + 1.5 phr Gangue35.0-Reduced vs. PVC+Sb₂O₃Reduced vs. PVC+Sb₂O₃Increased vs. PVC+Sb₂O₃

Note: Data is compiled from multiple sources with varying formulations. Direct comparison should be made with caution.

Chlorinated Polyethylene (CPE)

Table 2: Flame Retardant Properties of Recycled PVC/ABS/CPE Blends

FormulationLOI (%)UL-94 Rating
R-PVC/ABS/CPEImproved vs. base polymerFlame Retardant Level
R-PVC/ABS/CPE + 6 wt% Sb₂O₃31.3V-0

Data from a study on recycled polymer blends, indicating the synergistic effect in a complex system.

Brominated Polystyrene (HIPS)

Table 3: Flame Retardant Properties of High Impact Polystyrene (HIPS) with Decabromodiphenyl Ether (DBDPO)

FormulationDBDPO (wt%)Sb₂O₃ (wt%)UL-94 RatingPeak Heat Release Rate (PHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
HIPS00FailsHighHigh
HIPS + DBDPO + Sb₂O₃147V-0Significantly ReducedReduced by ~55%
HIPS + DBDPO + Sb₂O₃115.6V-0--

Note: Formulations with DBDPO and Sb₂O₃ consistently achieve high flame retardancy ratings in HIPS.

Synergistic Flame Retardant Mechanism

The interaction between this compound and halogenated polymers during combustion is a multi-step process occurring in both the gas and condensed phases.

Synergistic_Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Halogenated Polymer (e.g., PVC, CPE, Brominated PS) HX Hydrogen Halide (HX) Polymer->HX Heat Heat Heat->Polymer Decomposition Sb2O3 Antimony Trioxide (Sb₂O₃) SbOCl This compound (SbOCl) Sb2O3->SbOCl Reaction with HX Char Char Layer SbOCl->Char Promotes SbX3 Antimony Trihalide (SbX₃) SbOCl->SbX3 Further reaction with HX SbOCl_gas SbOCl (volatile) SbOCl->SbOCl_gas Vaporization Radicals H•, OH•, O• (High Energy Radicals) SbX3->Radicals Scavenges Inert Inert Products (H₂O, HX) Radicals->Inert Flame Flame Propagation Radicals->Flame Drives Inert->Flame Inhibits

Caption: Synergistic flame retardant mechanism of antimony compounds with halogenated polymers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Limiting Oxygen Index (LOI)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

  • Standard: ASTM D2863 / ISO 4589-2

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented specimen holder. Gas control meters for oxygen and nitrogen.

  • Specimen: Typically a rectangular bar of specified dimensions (e.g., 80-150 mm long, 10 mm wide, 4 or 10 mm thick).

  • Procedure:

    • The specimen is mounted vertically in the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at a controlled flow rate from the bottom of the chimney.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration is adjusted in successive runs until the minimum concentration that sustains burning for a specified time or length is determined.

    • The LOI is expressed as the volume percentage of oxygen in the mixture.

UL-94 Vertical Burn Test

This test evaluates the flammability of plastic materials in response to a small open flame.

  • Standard: UL-94

  • Apparatus: A test chamber, a Bunsen burner with a specified barrel diameter, a wing tip for the burner, a specimen clamp, and a timer. A piece of cotton is placed below the specimen.

  • Specimen: A rectangular bar of specified dimensions (e.g., 125 mm x 13 mm).

  • Procedure:

    • The specimen is clamped vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t₁) is recorded.

    • As soon as the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame (t₂) and afterglow (t₃) times are recorded.

    • Observations are made as to whether flaming drips ignite the cotton below.

  • Classification:

    • V-0: Afterflame time for each individual specimen t₁ or t₂ ≤ 10 s; total afterflame time for any set of 5 specimens (t₁ + t₂) ≤ 50 s; no flaming drips that ignite the cotton.

    • V-1: Afterflame time for each individual specimen t₁ or t₂ ≤ 30 s; total afterflame time for any set of 5 specimens (t₁ + t₂) ≤ 250 s; no flaming drips that ignite the cotton.

    • V-2: Afterflame time for each individual specimen t₁ or t₂ ≤ 30 s; total afterflame time for any set of 5 specimens (t₁ + t₂) ≤ 250 s; flaming drips that ignite the cotton are allowed.

Cone Calorimetry

This test measures the heat release rate and other flammability properties of materials under controlled heat flux conditions.

  • Standard: ISO 5660-1 / ASTM E1354

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, an exhaust system with gas analysis (O₂, CO, CO₂), and a smoke measuring system.

  • Specimen: A flat, square specimen, typically 100 mm x 100 mm and up to 50 mm thick.

  • Procedure:

    • The specimen is placed horizontally on the load cell beneath the conical heater.

    • The specimen is exposed to a pre-set radiant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

    • The test continues until flaming ceases or for a predetermined period.

  • Key Parameters Measured:

    • Time to Ignition (TTI): The time at which sustained flaming begins.

    • Heat Release Rate (HRR): The rate at which heat is evolved from the burning specimen, with the Peak Heat Release Rate (PHRR) being a critical parameter.

    • Total Heat Release (THR): The total amount of heat released during the test.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass.

    • Smoke Production Rate (SPR) and Total Smoke Production (TSP): Measures of the amount of smoke generated.

Conclusion

The synergistic combination of this compound with halogenated polymers provides a highly effective means of imparting flame retardancy. The data presented demonstrates significant improvements in key flammability metrics such as Limiting Oxygen Index, UL-94 classification, and heat release rate in cone calorimetry tests. The primary mechanism of flame inhibition occurs in the gas phase through radical scavenging by antimony halides and oxyhalides, complemented by the formation of a protective char layer in the condensed phase. The choice of specific antimony compound and its loading level, in conjunction with the type of halogenated polymer, allows for the tailoring of flame retardant properties to meet the stringent safety standards required in various applications.

A Comparative Guide to the Flame Retardant Performance of Antimony Oxychloride and Zinc Hydroxystannate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant properties of antimony oxychloride (SbOCl) and zinc hydroxystannate (ZHS). The selection of an appropriate flame retardant is critical in polymer formulation to meet stringent safety standards. This document summarizes key performance data from experimental studies, outlines the methodologies used for evaluation, and visually represents the underlying mechanisms and workflows.

While direct comparative data for this compound (SbOCl) is limited in the readily available scientific literature, a robust comparison can be drawn using data for antimony trioxide (Sb₂O₃). SbOCl and Sb₂O₃ are closely related antimony compounds that function via a similar halogen synergy mechanism, making Sb₂O₃ a relevant and informative benchmark for assessing the performance of antimony-based flame retardants against ZHS.

Executive Summary

Zinc hydroxystannate (ZHS) emerges as a viable, non-toxic alternative to traditional antimony-based flame retardants.[1] Experimental evidence, primarily from studies on halogen-containing polymers, indicates that while antimony compounds can exhibit higher flame retardancy in specific formulations, ZHS offers a more balanced profile with significant advantages in smoke suppression.[2][3] The choice between SbOCl (represented by Sb₂O₃) and ZHS will ultimately depend on the specific polymer matrix, the required level of flame retardancy, and the importance of smoke and toxicity reduction.

Mechanism of Action

Both SbOCl and ZHS typically require the presence of a halogen source (e.g., from a halogenated polymer like PVC or a halogenated additive) to be effective flame retardants. However, their primary modes of action differ.

This compound (SbOCl): The flame retardant action of antimony compounds like SbOCl predominantly occurs in the gas phase .[4] In the presence of a halogen source and at elevated temperatures, volatile antimony halides (e.g., antimony trichloride, SbCl₃) are formed.[4][5] These species act as radical scavengers in the flame, interrupting the exothermic processes of combustion.[5]

Zinc Hydroxystannate (ZHS): ZHS exhibits a dual-phase mechanism. In the condensed phase , it promotes the formation of a stable, insulating char layer.[6] This is achieved through a few key processes:

  • Endothermic Dehydration: ZHS releases water upon heating, which cools the polymer surface and dilutes flammable gases.[6][7]

  • Char Promotion: The tin component catalyzes the cross-linking of the polymer, leading to a more robust char that acts as a barrier to heat and mass transfer.[7]

  • Lewis Acid Catalysis: In polymers like PVC, ZHS acts as a Lewis acid, promoting dehydrochlorination and early cross-linking to enhance charring.[8]

In the gas phase , in the presence of halogens, ZHS can also contribute to flame inhibition.[6]

Quantitative Performance Data

The following tables summarize key quantitative data from comparative studies.

Table 1: Limiting Oxygen Index (LOI) Comparison

The Limiting Oxygen Index (LOI) test measures the minimum oxygen concentration required to support flaming combustion. Higher LOI values indicate better flame retardancy.

Polymer SystemFlame RetardantLoading (phr)LOI (%)Source
Flexible PVCNone025.0[3]
Antimony Trioxide (ATO)1030.5[3]
Zinc Hydroxystannate (ZHS)1028.5[3]
Zinc Stannate (ZS)1029.0[3]
Poly(acrylonitrile-co-vinylidene chloride) (PANVDC)None026.4[4]
Antimony Trioxide (ATO)1529.0[4]
Zinc Hydroxystannate (ZHS)1533.5[4]
ATO/ZHS Mixture1531.0[4]
Flexible PVCAntimony Trioxide (Sb₂O₃)429.4[9]

Table 2: Cone Calorimetry Data Comparison

Cone calorimetry is a powerful tool for assessing the fire behavior of materials under simulated real-world fire conditions. Key parameters include the Peak Heat Release Rate (PHRR) and Total Heat Release (THR). Lower values are desirable.

Polymer SystemFlame RetardantLoading (phr)Peak Heat Release Rate (PHRR) Reduction (%)Source
Chlorinated Polyester ResinZinc Hydroxystannate (ZHS)238[2]
Brominated Polyester ResinZinc Hydroxystannate (ZHS)239[2]
Poly(acrylonitrile-co-vinylidene chloride) (PANVDC)Antimony Trioxide (ATO)15Lower than ZHS[4]
Zinc Hydroxystannate (ZHS)15Significantly lower than neat polymer and ATO[4]

Table 3: UL-94 Vertical Burn Test Ratings

The UL-94 test classifies the flammability of plastic materials. The ratings, from least to most flame retardant, are HB, V-2, V-1, and V-0.[10][11][12]

Polymer SystemFlame RetardantRatingSource
Polypropylene (PP) with Intumescent Flame Retardant (IFR)Antimony Trioxide (Sb₂O₃) at 2 wt%V-0[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of results.

1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented specimen holder. Gas control meters for oxygen and nitrogen. An igniter.

  • Procedure:

    • A test specimen of specified dimensions is placed in the holder.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

    • The top edge of the specimen is ignited.

    • The oxygen concentration is adjusted until the flame is self-sustaining for a specified period or burns a specific length of the specimen.

    • The LOI is the oxygen concentration at this critical point.

2. UL-94 Vertical Burning Test

This test assesses the burning characteristics of a vertically oriented specimen after the application of a small flame.

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen holder, and a surgical cotton indicator.

  • Procedure:

    • A rectangular test specimen is clamped vertically.

    • A flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • The flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

    • Observations are made regarding flaming drips that ignite the cotton below.

    • The material is classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the presence of flaming drips.[10][11][12]

3. Cone Calorimetry (ASTM E1354)

This test measures the heat release rate and other combustion properties of a material exposed to a controlled level of radiant heat.

  • Apparatus: A conical radiant heater, a specimen holder on a load cell, an ignition source, and an exhaust system with gas analysis and smoke measurement capabilities.

  • Procedure:

    • A square specimen is placed in the holder under the conical heater.

    • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter initiates combustion.

    • During combustion, the mass of the specimen, the oxygen concentration in the exhaust gas, and smoke production are continuously measured.

    • From these measurements, parameters like the rate of heat release, total heat released, and smoke production rate are calculated.

Visualizations

Flame Retardant Evaluation Workflow

Flame_Retardant_Evaluation_Workflow start Start: Polymer and Flame Retardant Selection compounding Compounding (e.g., Melt Blending) start->compounding specimen_prep Specimen Preparation (e.g., Injection Molding, Compression Molding) compounding->specimen_prep loi Limiting Oxygen Index (LOI) ASTM D2863 specimen_prep->loi ul94 UL-94 Vertical Burn Test specimen_prep->ul94 cone Cone Calorimetry ASTM E1354 specimen_prep->cone data_analysis Data Analysis and Comparison loi->data_analysis ul94->data_analysis cone->data_analysis conclusion Conclusion: Performance Assessment data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the performance of flame retardants in polymers.

Flame Retardant Mechanism Comparison

Flame_Retardant_Mechanisms cluster_SbOCl This compound (SbOCl) Mechanism cluster_ZHS Zinc Hydroxystannate (ZHS) Mechanism cluster_condensed_actions cluster_gas_actions sb_heat Heat + SbOCl + Halogen Source sb_gas Volatile Antimony Halides (e.g., SbCl₃) sb_heat->sb_gas Decomposition sb_inhibit Gas Phase Radical Scavenging (Flame Inhibition) sb_gas->sb_inhibit Interferes with combustion zhs_heat Heat + ZHS zhs_condensed Condensed Phase Action zhs_heat->zhs_condensed zhs_gas Gas Phase Action zhs_heat->zhs_gas dehydration Endothermic Dehydration (Cooling, Dilution) char Char Promotion (Barrier Formation) gas_inhibit Flame Inhibition (with Halogens)

Caption: A simplified comparison of the primary flame retardant mechanisms of SbOCl and ZHS.

References

A Structural Showdown: Unraveling the Crystalline Architectures of SbOCl and Sb4O5Cl2 via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the antimony oxychlorides, SbOCl and Sb₄O₅Cl₂, reveals distinct structural arrangements despite both crystallizing in the same monoclinic P2₁/c space group. This guide delves into their crystallographic parameters, bonding environments, and the experimental protocols used for their characterization, providing valuable insights for researchers in materials science and drug development.

Antimony oxychlorides have garnered significant interest due to their diverse applications, including as flame retardants, photocatalysts, and in batteries. Understanding their precise crystal structures is paramount for tailoring their properties for specific applications. This report leverages X-ray diffraction (XRD) data to provide a side-by-side structural comparison of two key members of this family: antimony(III) oxychloride (SbOCl) and a more complex oxychloride, Sb₄O₅Cl₂.

Crystallographic Data at a Glance

A summary of the key crystallographic data obtained from single-crystal X-ray diffraction studies is presented in the table below, highlighting the fundamental differences in their unit cell dimensions and atomic arrangements.

ParameterSbOClSb₄O₅Cl₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.908(9)6.229
b (Å) 10.732(14)5.107
c (Å) 9.527(10)13.5
β (º) 103.6597.27
Volume (ų) 785.5425.9
Z 122

Delving into the Structural Details

While both compounds share the same space group, the arrangement of atoms within their respective unit cells leads to distinct structural motifs.

SbOCl: The structure of SbOCl is characterized by a three-dimensional network. It features three crystallographically independent antimony (Sb³⁺) sites, each with a unique coordination environment. These environments range from a distorted trigonal bipyramidal to a seesaw-like geometry, with Sb atoms bonded to both oxygen and chlorine atoms. The Sb-O bond lengths in SbOCl typically range from approximately 1.97 to 2.25 Å, while Sb-Cl bond distances can vary more significantly, with some shorter (around 2.41 Å) and some longer (up to 3.15 Å) interactions observed.

Sb₄O₅Cl₂: In contrast, Sb₄O₅Cl₂ exhibits a layered structure. The fundamental building block consists of [Sb₄O₅]²⁺ layers, with chloride ions (Cl⁻) situated between these layers. Within the layers, antimony atoms are coordinated by oxygen atoms, forming a more complex network. The Sb-O bond lengths within these layers are not explicitly detailed in the readily available literature but are expected to be within a similar range to those in SbOCl. The interlayer Cl⁻ ions play a crucial role in balancing the charge and holding the layers together.

A key distinction lies in the role of the chlorine atoms. In SbOCl, chlorine is directly and covalently bonded to antimony, forming part of the primary coordination sphere. In Sb₄O₅Cl₂, the chloride ions are more ionically bonded and are located in the interlayer spaces, interacting with the antimony atoms of the surrounding layers.

Experimental Protocols: Synthesizing and Analyzing the Crystals

The synthesis of high-quality single crystals is a prerequisite for accurate structural determination by X-ray diffraction. Hydrothermal and solvothermal methods are commonly employed for both SbOCl and Sb₄O₅Cl₂.

Synthesis of SbOCl and Sb₄O₅Cl₂ Single Crystals

A general hydrothermal/solvothermal synthesis protocol involves the following steps:

  • Precursor Preparation: Antimony trichloride (SbCl₃) is typically used as the antimony source.

  • Solvent System: A mixture of deionized water and an organic solvent (e.g., ethanol) is often used. The ratio of these solvents can influence the final product.

  • pH Adjustment: The pH of the precursor solution is a critical parameter. Acidic conditions, often achieved by adding hydrochloric acid (HCl), are typically required to control the hydrolysis of SbCl₃ and promote the formation of the desired oxychloride phase.

  • Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).

  • Product Recovery: After the autoclave has cooled to room temperature, the resulting crystalline product is collected by filtration, washed with deionized water and ethanol to remove any unreacted precursors or byproducts, and finally dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is carried out using a single-crystal X-ray diffractometer. A suitable single crystal is carefully selected and mounted on the diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector. The positions and intensities of the diffracted beams are then used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This data is processed and refined using specialized software to generate the final crystal structure model.

Visualizing the Structural Relationship

The following diagram illustrates the fundamental difference in the structural motifs of SbOCl and Sb₄O₅Cl₂.

G cluster_sbocl SbOCl Structure cluster_sb4o5cl2 Sb₄O₅Cl₂ Structure SbOCl_structure 3D Network Sb_coordination Distorted Polyhedra (Sb³⁺ coordinated by O²⁻ and Cl⁻) SbOCl_structure->Sb_coordination Sb4O5Cl2_structure Layered Structure Cl_role_sbocl Covalently Bonded to Sb Sb_coordination->Cl_role_sbocl SbO_layers [Sb₄O₅]²⁺ Layers Sb4O5Cl2_structure->SbO_layers Cl_role_sb4o5cl2 Interlayer Cl⁻ Ions SbO_layers->Cl_role_sb4o5cl2

Caption: A simplified representation of the structural differences between SbOCl and Sb₄O₅Cl₂.

A Comparative Guide to SbOCl vs. TiO₂ Heterojunctions for Enhanced Photocatalytic Degradation of Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating issue of water pollution by organic contaminants necessitates the development of efficient and sustainable remediation technologies. Advanced oxidation processes, particularly heterogeneous photocatalysis, have emerged as a promising solution. Titanium dioxide (TiO₂) has long been the benchmark photocatalyst due to its stability, low cost, and high reactivity. However, its wide bandgap and the rapid recombination of photogenerated electron-hole pairs limit its efficiency under visible light. This has spurred research into novel photocatalytic materials, with antimony oxychloride (SbOCl) and its heterojunctions with TiO₂ showing significant potential. This guide provides an objective comparison of the photocatalytic performance of SbOCl, TiO₂, and SbOCl-TiO₂ heterojunctions, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison: SbOCl, TiO₂, and SbOCl-TiO₂ Heterojunctions

The construction of a heterojunction between SbOCl and TiO₂ aims to enhance photocatalytic activity by promoting charge separation and improving light absorption. While direct, comprehensive comparative studies under identical conditions are limited, analysis of individual and composite material performance provides valuable insights.

Data Presentation

PhotocatalystPollutantIrradiation SourceDegradation Efficiency (%)Apparent Rate Constant (k)Reference Pollutant & Conditions
TiO₂ Methylene BlueUV-LED (395 nm)Not explicitly stated, but kinetics studiedDecreases with increasing initial dye concentration15 ppm MB, 20 mg catalyst, 10 mL solution
TiO₂ Methylene BlueUV Irradiation~19.6% (thin film)7 x 10⁻⁴ min⁻¹Not specified
Sb₂O₃ Rhodamine BUV light (254 nm)81% (after 7 hours)Follows zero-order kinetics5 mg/L RhB
BiOCl-TiO₂ Methylene BlueSimulated Sunlight~98%73.5 times > BiOCl, 8.5 times > TiO₂Not specified
BiOCl-TiO₂ Nitrogen OxidesNot specified75%2.34 times > BiOClNot specified

Note: Data for SbOCl was not directly available in comparative studies. Data for Sb₂O₃ and BiOCl-TiO₂ are presented as closely related material systems to infer potential performance enhancements.

The available data, primarily from studies on the closely related BiOCl-TiO₂ heterojunctions, strongly suggests that the formation of a heterostructure significantly enhances photocatalytic efficiency compared to the individual components. For instance, a BiOCl-TiO₂ heterostructure exhibited a degradation efficiency for methylene blue that was 73.5 times higher than BiOCl and 8.5 times higher than TiO₂ alone.[1] Similarly, for the removal of nitrogen oxides, a TiO₂/BiOCl composite showed a 75% removal rate, which was 2.34 times higher than that of pure BiOCl.[2] These improvements are attributed to the effective separation of photogenerated electron-hole pairs at the interface of the two semiconductors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of photocatalytic studies. Below are generalized yet detailed protocols for the synthesis of SbOCl-TiO₂ heterojunctions and the evaluation of their photocatalytic performance.

Synthesis of SbOCl-TiO₂ Heterojunctions (Solvothermal Method)

This protocol is adapted from a facile one-pot solvothermal process for BiOCl-TiO₂ heterostructures.[1]

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Titanium(IV) isopropoxide (TTIP)

  • Ethanol (C₂H₅OH)

  • Deionized water

Procedure:

  • Dissolve a specific molar ratio of SbCl₃ and TTIP in ethanol with vigorous stirring.

  • Slowly add a controlled amount of deionized water to the solution to initiate hydrolysis.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specified temperature (e.g., 160-180 °C) for a designated period (e.g., 12-24 hours).

  • After cooling to room temperature, collect the precipitate by centrifugation or filtration.

  • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final SbOCl-TiO₂ heterojunction powder in an oven at a low temperature (e.g., 60-80 °C).

Photocatalytic Degradation Experiment

This is a general protocol for assessing the photocatalytic activity of the synthesized materials in the degradation of an organic pollutant, such as Rhodamine B or Methylene Blue.

Materials and Equipment:

  • Synthesized photocatalyst powder (SbOCl, TiO₂, or SbOCl-TiO₂)

  • Model organic pollutant (e.g., Rhodamine B, Methylene Blue)

  • Deionized water

  • Photoreactor equipped with a light source (e.g., Xenon lamp with a UV cut-off filter for visible light, or a UV lamp)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Centrifuge or syringe filters

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 50 mg) in a known volume (e.g., 100 mL) of the pollutant solution with a specific initial concentration (e.g., 10 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium is reached between the photocatalyst surface and the pollutant molecules.

  • Photocatalytic Reaction: Initiate the photocatalytic reaction by turning on the light source. Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Sample Analysis: Immediately centrifuge or filter the withdrawn sample to remove the photocatalyst particles. Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its maximum absorption wavelength.

  • Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t. The apparent reaction rate constant (k) can be determined by fitting the data to a pseudo-first-order kinetic model: ln(C₀/Cₜ) = kt.

Mechanistic Insights and Visualizations

The enhanced photocatalytic activity of SbOCl-TiO₂ heterojunctions can be attributed to the formation of a Type-II heterojunction, which facilitates efficient charge separation.

Photocatalytic Degradation Mechanism

Upon irradiation with light of sufficient energy, both SbOCl and TiO₂ generate electron-hole pairs. Due to the staggered band alignment in a Type-II heterojunction, the photogenerated electrons in the conduction band of SbOCl tend to transfer to the conduction band of TiO₂, while the holes in the valence band of TiO₂ migrate to the valence band of SbOCl.[3][4] This spatial separation of charge carriers significantly reduces their recombination rate, making more electrons and holes available to participate in redox reactions that generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). These highly reactive species are responsible for the degradation of organic pollutants into smaller, less harmful molecules, and ultimately to CO₂ and H₂O.

Photocatalytic Degradation Mechanism cluster_0 SbOCl cluster_1 TiO₂ cluster_2 Pollutant Degradation vb_SbOCl Valence Band (VB) vb_SbOCl->vb_SbOCl h⁺ cb_SbOCl Conduction Band (CB) vb_SbOCl->cb_SbOCl ros Reactive Oxygen Species (•OH, O₂⁻•) vb_SbOCl->ros Oxidation (H₂O → •OH) cb_TiO2 Conduction Band (CB) cb_SbOCl->cb_TiO2 e⁻ transfer vb_TiO2 Valence Band (VB) vb_TiO2->vb_SbOCl h⁺ transfer vb_TiO2->vb_TiO2 h⁺ vb_TiO2->cb_TiO2 cb_TiO2->ros Reduction (O₂ → O₂⁻•) light Light (hν) light->vb_SbOCl e⁻ light->vb_TiO2 e⁻ pollutant Organic Pollutants degraded Degradation Products (CO₂, H₂O) pollutant->degraded ros->pollutant Experimental Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_evaluation Photocatalytic Performance Evaluation cluster_comparison Comparative Analysis s1 Synthesize TiO₂ c1 XRD (Crystal Structure) s1->c1 c2 SEM/TEM (Morphology) s1->c2 c3 UV-Vis DRS (Optical Properties) s1->c3 c4 XPS (Chemical State) s1->c4 s2 Synthesize SbOCl s2->c1 s2->c2 s2->c3 s2->c4 s3 Synthesize SbOCl-TiO₂ Heterojunction s3->c1 s3->c2 s3->c3 s3->c4 e1 Select Model Pollutant (e.g., Rhodamine B) c1->e1 c2->e1 c3->e1 c4->e1 e2 Conduct Photocatalytic Degradation Experiments e1->e2 e3 Monitor Pollutant Concentration (UV-Vis Spectroscopy) e2->e3 e4 Calculate Degradation Efficiency and Rate Constants e3->e4 comp Compare Performance of SbOCl, TiO₂, and SbOCl-TiO₂ e4->comp

References

A Comparative Guide to the Environmental Toxicity of Antimony Oxychloride for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in catalyst development, selecting materials that offer high efficacy with minimal environmental impact is paramount. Antimony oxychloride (SbOCl), a compound recognized for its photocatalytic capabilities, presents a complex profile when evaluating its environmental toxicity. This guide provides an objective comparison of SbOCl's performance and toxicity against common alternatives, supported by experimental data and standardized protocols.

Environmental Toxicity Profile of this compound (SbOCl)

Antimony and its compounds are known to pose environmental and health risks. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established exposure limits due to these concerns. Acute exposure to antimony compounds can cause irritation to the skin and eyes, while chronic inhalation may lead to respiratory effects.

The primary environmental concern for catalytic applications, especially in aqueous media, is aquatic toxicity. Safety Data Sheets (SDS) for this compound consistently indicate that it is "Toxic to aquatic life with long lasting effects." This necessitates careful handling and disposal to prevent environmental contamination.

Table 1: Summary of Toxicological Data for Antimony and its Compounds

Parameter Value Reference Compound(s) Source
Human Exposure
OSHA Exposure Limit (TWA) 0.5 mg/m³ Antimony & compounds (as Sb) OSHA
Acute Toxicity
Oral LD50 (Rat) >2000 mg/kg Antimony Trioxide ECHA
Inhalation Hazard Harmful if inhaled This compound SDS
Skin/Eye Contact Causes severe skin burns and eye damage This compound SDS
Environmental Hazard

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | this compound | SDS |

Catalytic Performance of this compound

This compound has emerged as a promising material in the field of photocatalysis.[1] Its unique layered crystal structure is believed to facilitate the separation of photogenerated electron-hole pairs, a critical factor for high photocatalytic activity.[1] It is primarily investigated for the degradation of organic pollutants in water under light irradiation.

However, the efficiency of SbOCl can be limited by factors such as its band gap and low electrical conductivity.[2] Current research often focuses on creating composites, for example with titanium dioxide (TiO₂) or graphene, to enhance its stability and catalytic performance.[3]

Comparison with Alternative Photocatalysts

Given the toxicity concerns associated with antimony, it is crucial to compare SbOCl with more established and environmentally benign photocatalysts like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO).

Table 2: Comparison of Environmental Toxicity and Safety

Catalyst Aquatic Toxicity General Human Toxicity Regulatory Status
This compound (SbOCl) Toxic with long-lasting effects Harmful if inhaled/swallowed; causes severe skin/eye damage OSHA PEL: 0.5 mg/m³ (as Sb)
Titanium Dioxide (TiO₂) Generally considered non-toxic Low toxicity; LD50 >10 g/kg.[4] Approved as a food additive (FDA).[4] Generally Recognized as Safe (GRAS)

| Zinc Oxide (ZnO) | Toxic to aquatic organisms at high concentrations | Generally low toxicity to humans, but nanoparticle form requires handling precautions.[5][6] | Generally Recognized as Safe (GRAS) |

Table 3: Comparison of General Catalytic Performance

Catalyst Common Application(s) Key Advantages Key Limitations
This compound (SbOCl) Photocatalytic degradation of organic pollutants Potentially high photocatalytic activity.[1] Environmental and health toxicity; potential for chemical instability.[2]
Titanium Dioxide (TiO₂) Water/air purification, self-cleaning surfaces High stability, non-toxic, low cost, widely available.[7][8] Wide band gap (~3.2 eV for anatase) requires UV light, limiting solar spectrum use.[7][9]

| Zinc Oxide (ZnO) | Photocatalysis, antibacterial agents | Similar band gap to TiO₂, high quantum efficiency, abundant.[10] | Photocorrosion in aqueous solutions can reduce stability and release Zn²⁺ ions.[11] |

Experimental Protocols & Methodologies

To ensure objective comparison, standardized testing protocols are essential. Below are detailed methodologies for assessing aquatic toxicity and photocatalytic performance.

4.1. Protocol: Acute Aquatic Toxicity Assessment (Fish)

This protocol is based on the OECD Test Guideline 203 for determining the acute toxicity of substances to fish.[12][13] The goal is to determine the concentration that is lethal to 50% of the test organisms (LC50) over a 96-hour period.

Methodology Steps:

  • Test Organism: Select a standard fish species (e.g., Zebrafish, Danio rerio).

  • Test Substance Preparation: Prepare a stock solution of the catalyst. A geometric series of at least five concentrations is prepared by diluting the stock. A control group (no test substance) is also required.[14]

  • Exposure: Place a minimum of seven fish in each test concentration and control tank.[12] The exposure period is 96 hours under controlled temperature and light conditions (12-16 hour photoperiod).[13]

  • Observation: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.[13]

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the 96-hour LC50 value and its 95% confidence limits.[15]

G cluster_prep Preparation cluster_exp Exposure (96 hours) cluster_obs Observation & Analysis A Select Test Organism (e.g., Danio rerio) B Prepare Stock Solution of Catalyst C Create Geometric Series of ≥5 Test Concentrations + Control D Introduce Fish to Tanks (≥7 fish per concentration) C->D E Maintain Controlled Temp & Photoperiod F Record Mortalities at 24, 48, 72, 96 hours E->F G Statistically Calculate 96-h LC50 Value F->G G cluster_setup Setup cluster_reaction Photoreaction cluster_analysis Analysis A Prepare Catalyst Suspension in Methylene Blue Solution B Stir in Darkness to Reach Adsorption Equilibrium A->B C Irradiate with Light Source (e.g., UV Lamp) B->C D Withdraw Aliquots at Regular Time Intervals C->D E Centrifuge to Remove Catalyst D->E F Measure Absorbance of Supernatant via UV-Vis E->F G Calculate Concentration & Degradation Efficiency F->G G A SbOCl Exposure & Cellular Uptake B Mitochondrial Disruption A->B C Increased ROS Production (Oxidative Stress) B->C Leads to D Cellular Antioxidant Defenses Overwhelmed C->D E Damage to Lipids, Proteins, and DNA D->E F Cell Death (Apoptosis/Necrosis) E->F

References

A Comparative Analysis of Hydrothermal and Solvothermal Synthesis for SbOCl Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over the morphology and properties of nanomaterials is paramount. Antimony oxychloride (SbOCl) nanostructures, with their promising applications in photocatalysis, flame retardants, and energy storage, are no exception. The synthesis method employed plays a pivotal role in determining the final characteristics of these materials. This guide provides a detailed comparative analysis of two widely used techniques: hydrothermal and solvothermal synthesis of SbOCl nanostructures, supported by experimental data and protocols.

The primary distinction between hydrothermal and solvothermal synthesis lies in the solvent used. Hydrothermal methods utilize water as the reaction medium, whereas solvothermal methods employ non-aqueous organic solvents.[1] This fundamental difference significantly influences the reaction environment, such as pressure and temperature, thereby affecting the nucleation and growth of SbOCl nanocrystals. The choice of solvent, along with other parameters like temperature, reaction time, and pH, allows for the tailored synthesis of various SbOCl nanostructures, including SbOCl, Sb4O5Cl2, and Sb8O11Cl2.[2][3]

Comparative Overview of Synthesis Parameters and Resulting Nanostructures

The selection of the synthesis route has a profound impact on the resulting morphology, crystallinity, and phase purity of the this compound nanostructures. Hydrothermal and solvothermal methods are particularly effective for producing highly crystalline Sb4O5Cl2 nanostructures with well-defined morphologies.[2]

ParameterHydrothermal SynthesisSolvothermal SynthesisKey Influence on SbOCl Nanostructures
Solvent WaterOrganic solvents (e.g., ethanol, ethylene glycol)[2]Affects precursor solubility, reaction kinetics, and can influence morphology.[4]
Temperature Typically 140-200 °C[5]Typically 180-230 °C[2][6]Influences crystallinity, phase formation, and particle size.[3]
Pressure Autogenous, dependent on temperatureAutogenous, dependent on solvent and temperatureAffects reaction kinetics and crystal growth.
pH Crucial for phase and morphology control (e.g., pH 1-2 for Sb4O5Cl2 nanosheets/nanorods)[2][5]Also important, can influence the final product composition.[3]Determines the crystalline phase and morphology of the product.[2][3]
Precursors Commonly SbCl3[2][5]Commonly SbCl3[2][6]The antimony source for the reaction.
Resulting Morphologies Nanosheets, nanorods, flower-like structures[2]Microrods, nanowire bundles, dendrites[2][7]Dependent on the interplay of all synthesis parameters.
Advantages Environmentally benign (uses water), simple, enables morphological control.[2]Can achieve different morphologies not accessible via hydrothermal routes, good for precursors sensitive to water.[8]
Limitations Limited to water-soluble precursors, higher pressure requirements.Use of potentially toxic/expensive organic solvents, may require higher temperatures.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative experimental protocols for both hydrothermal and solvothermal synthesis of this compound nanostructures, compiled from literature.

Hydrothermal Synthesis of Sb4O5Cl2 Nanostructures

This protocol is based on a facile, pH-regulated hydrothermal method.[5]

  • Precursor Preparation: An appropriate amount of antimony(III) chloride (SbCl3) is added to a Teflon-lined autoclave filled to approximately 85% of its volume with distilled water.

  • pH Adjustment: A small amount of diluted hydrochloric acid (HCl) is introduced to adjust the pH of the mixture to a value between 1 and 2.

  • Hydrothermal Reaction: The autoclave is sealed and heated to 140 °C for a specified duration.

  • Product Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting white precipitate is collected, washed several times with deionized water and ethanol to remove any unreacted precursors or byproducts.

  • Drying: The final product is dried in a vacuum oven at 70 °C for 12 hours.[2]

Solvothermal Synthesis of Sb8O11Cl2 Microrods

This protocol describes a simple solvothermal method for the synthesis of Sb8O11Cl2 microrods.[2]

  • Precursor Solution: 0.001 mol of SbCl3 and 0.001 mol of 2,6-pyridinedicarboxylic acid are dissolved in a mixture of 25 mL of deionized water and 5 mL of ethanol.

  • Stirring: The solution is stirred for 30 minutes to ensure homogeneity.

  • Solvothermal Reaction: The prepared solution is transferred into a 50 mL Teflon-lined stainless steel autoclave and heated at 180 °C for 24 hours.

  • Product Collection: After the reaction, the autoclave is cooled to room temperature. The product is collected and washed thoroughly with ethanol.

  • Drying: The final product is dried under vacuum at 70 °C for 12 hours.

Synthesis Pathways and Influencing Factors

The following diagrams illustrate the general workflows for hydrothermal and solvothermal synthesis and the key factors influencing the final product characteristics.

G General Synthesis Workflow cluster_0 Hydrothermal Synthesis cluster_1 Solvothermal Synthesis H_Precursors Precursors (e.g., SbCl3) + Water H_pH pH Adjustment H_Precursors->H_pH H_Reaction Autoclave Reaction (e.g., 140°C) H_pH->H_Reaction H_Collection Washing & Drying H_Reaction->H_Collection H_Product SbOCl Nanostructures (e.g., Nanosheets) H_Collection->H_Product S_Precursors Precursors (e.g., SbCl3) + Organic Solvent S_Mixing Mixing/Stirring S_Precursors->S_Mixing S_Reaction Autoclave Reaction (e.g., 180°C) S_Mixing->S_Reaction S_Collection Washing & Drying S_Reaction->S_Collection S_Product SbOCl Nanostructures (e.g., Microrods) S_Collection->S_Product

Caption: A flowchart illustrating the typical experimental workflows for hydrothermal and solvothermal synthesis of SbOCl nanostructures.

G Influencing Factors and Resulting Properties Synthesis Synthesis Method (Hydrothermal vs. Solvothermal) Solvent Solvent Type (Water vs. Organic) Synthesis->Solvent Temperature Temperature Synthesis->Temperature pH pH Synthesis->pH Time Reaction Time Synthesis->Time Morphology Morphology (Nanosheets, Rods, etc.) Solvent->Morphology Temperature->Morphology Crystallinity Crystallinity Temperature->Crystallinity pH->Morphology Phase Crystal Phase (e.g., Sb4O5Cl2) pH->Phase Time->Morphology Size Particle Size Time->Size

Caption: A diagram showing the key experimental parameters influencing the final properties of SbOCl nanostructures.

References

Unraveling the Electrochemical Mechanism of SbOCl in Chloride Ion Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electrochemical behavior of Antimony Oxychloride (SbOCl) in chloride ion batteries (CIBs) reveals a promising cathode material, though comprehensive performance data remains emergent. This guide provides a comparative assessment of SbOCl against other metal oxychlorides, details the experimental validation of its electrochemical mechanism, and outlines the protocols for key analytical techniques.

The quest for next-generation energy storage has spurred research into alternative battery chemistries beyond lithium-ion, with chloride ion batteries (CIBs) emerging as a compelling candidate due to the natural abundance and low cost of chlorine. Within this field, metal oxychlorides are being explored as robust cathode materials. Among these, this compound (SbOCl) has garnered attention, although its electrochemical properties are less documented than its close relative, Sb₄O₅Cl₂. This guide synthesizes the available data to validate the proposed electrochemical mechanism of SbOCl and compares its performance with other notable metal oxychlorides.

Electrochemical Performance: A Comparative Overview

Quantitative analysis of SbOCl's electrochemical performance in CIBs is still in its early stages, with much of the existing literature focusing on Sb₄O₅Cl₂. However, by drawing comparisons with other well-studied metal oxychlorides like Bismuth Oxychloride (BiOCl), Iron Oxychloride (FeOCl), and Vanadium Oxychloride (VOCl), we can contextualize the potential of SbOCl.

Electrode MaterialInitial Discharge Capacity (mAh g⁻¹)Cycling StabilityRate Capability
SbOCl Data not readily availableData not readily availableData not readily available
Sb₄O₅Cl₂ ~100 (in non-aqueous)~65 mAh g⁻¹ after 100 cyclesModerate
BiOCl ~180 (in aqueous AlCl₃)51.8 mAh g⁻¹ after 1000 cycles (aqueous)Good
FeOCl 235 (nanoconfined)140 mAh g⁻¹ after 100 cycles (nanoconfined)Good
VOCl 189113 mAh g⁻¹ after 100 cyclesHigh

Table 1: Comparative Electrochemical Performance of Metal Oxychloride Cathodes in Chloride Ion Batteries. The data for SbOCl is not yet widely published, highlighting a key area for future research. Performance metrics for other materials are drawn from various studies and may vary with experimental conditions.

Validating the Electrochemical Mechanism of SbOCl

The proposed electrochemical mechanism for SbOCl in a chloride ion battery is a reversible conversion reaction. During discharge, chloride ions are extracted from the electrolyte and react with this compound to form antimony metal and antimony oxide, while electrons are consumed from the external circuit. The process is reversed during the charge cycle.

Discharge: SbOCl + 3e⁻ → Sb + O²⁻ + Cl⁻ Charge: Sb + O²⁻ + Cl⁻ → SbOCl + 3e⁻

This mechanism is validated through a combination of electrochemical characterization and advanced analytical techniques, primarily ex-situ X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS).

Experimental Protocols

1. Electrochemical Characterization (Galvanostatic Cycling):

  • Cell Assembly: Pouch cells or coin cells are assembled in an argon-filled glovebox to prevent contamination from air and moisture. The cathode consists of a mixture of the active material (SbOCl), a conductive agent (e.g., Super P carbon), and a binder (e.g., PVDF) coated on a current collector (e.g., aluminum foil). A suitable anode (e.g., lithium or sodium) and a chloride-ion conducting electrolyte are used.

  • Cycling Parameters: The cells are cycled at various current densities (C-rates) within a defined voltage window. The specific capacity, coulombic efficiency, and cycling stability are recorded and analyzed.

2. Ex-situ X-ray Diffraction (XRD) Analysis:

  • Sample Preparation: To observe the structural changes of the SbOCl electrode at different states of charge, cells are disassembled inside an argon-filled glovebox. The electrodes are carefully washed with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dried under vacuum. To prevent air exposure during the XRD measurement, the electrode material is sealed in an air-tight sample holder.

  • Data Acquisition: XRD patterns are collected using a diffractometer with a Cu Kα radiation source. The 2θ scan range is typically set to cover the expected diffraction peaks of SbOCl, Sb, and any potential side products.

  • Analysis: By comparing the XRD patterns of the pristine, discharged, and charged electrodes, the disappearance and reappearance of SbOCl peaks and the emergence of Sb peaks can be tracked, providing direct evidence for the conversion reaction.

3. Ex-situ X-ray Photoelectron Spectroscopy (XPS) Analysis:

  • Sample Preparation: Similar to XRD, the electrodes are carefully harvested from the cells in an inert atmosphere. Due to the high surface sensitivity of XPS and the reactivity of the electrode materials, samples are transferred to the XPS chamber using a vacuum transfer module to avoid any contact with air.

  • Data Acquisition: XPS spectra are acquired using a monochromatic Al Kα X-ray source. High-resolution spectra for the Sb 3d, O 1s, and Cl 2p core levels are collected.

  • Analysis: Analysis of the binding energies and peak shapes of the core level spectra allows for the determination of the elemental composition and oxidation states of the elements at the electrode surface. Changes in the Sb oxidation state from Sb³⁺ in SbOCl to Sb⁰ in the discharged state, and back upon charging, can be monitored to confirm the conversion mechanism.

Visualizing the Electrochemical Process

To illustrate the proposed mechanism and the analytical workflow, the following diagrams are provided.

Electrochemical_Mechanism cluster_discharge Discharge cluster_charge Charge SbOCl_cathode SbOCl (Cathode) Sb_metal Sb Metal SbOCl_cathode->Sb_metal + 3e⁻ Sb_metal_c Sb Metal Cl_ion_electrolyte_d Cl⁻ (from Electrolyte) Cl_ion_electrolyte_d->Sb_metal SbOCl_cathode_c SbOCl (Cathode) Sb_metal_c->SbOCl_cathode_c - 3e⁻ Cl_ion_electrolyte_c Cl⁻ (to Electrolyte) SbOCl_cathode_c->Cl_ion_electrolyte_c

Caption: Proposed reversible conversion reaction of SbOCl during discharge and charge cycles.

Experimental_Workflow cluster_cell Electrochemical Testing cluster_analysis Mechanism Validation Cell_Assembly Cell Assembly (Ar Glovebox) Galvanostatic_Cycling Galvanostatic Cycling Cell_Assembly->Galvanostatic_Cycling Performance_Data Performance Data (Capacity, Stability) Galvanostatic_Cycling->Performance_Data Electrode_Harvesting Electrode Harvesting (Ar Glovebox) Galvanostatic_Cycling->Electrode_Harvesting Disassemble at different SOC ExSitu_XRD Ex-situ XRD Electrode_Harvesting->ExSitu_XRD ExSitu_XPS Ex-situ XPS Electrode_Harvesting->ExSitu_XPS Structural_Info Structural Information ExSitu_XRD->Structural_Info Compositional_Info Compositional & Chemical State Info ExSitu_XPS->Compositional_Info

Caption: Workflow for validating the electrochemical mechanism of SbOCl.

Conclusion and Future Outlook

Safety Operating Guide

Proper Disposal of Antimony Oxychloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of hazardous materials such as antimony oxychloride. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste. Adherence to these protocols is critical to minimize risks and maintain a safe working environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles, and a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[2] For larger spills or direct handling of waste, chemical-resistant clothing is recommended.[1]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a suitable respiratory-protection-equipment.[1]

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An eyewash station and emergency shower must be readily accessible.[1]

Step-by-Step Disposal Procedure

This compound is classified as a hazardous waste and, in some regions, is specifically categorized as a "heavy metal" waste.[4] It must not be disposed of in the regular trash or discharged into the sewer system.[5] The primary disposal method involves treatment at a licensed chemical waste facility.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place dry this compound waste, including contaminated weighing paper, gloves, and paper towels, into a designated, clearly labeled, sealable plastic bag or container.[2]

    • For larger quantities or dried crystallization plates containing the compound, use a zip-lock bag and then double-bag it.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, screw-cap container.[2]

    • Do not mix with other heavy metal wastes, such as lead or mercury, unless specifically instructed by your institution's environmental health and safety (EHS) office.[2]

  • Sharps Waste:

    • Contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container suitable for hazardous chemical waste.[6]

2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.

  • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[7]

3. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[8]

  • The approved disposal methods typically include:

    • Licensed Chemical Destruction Plant: The waste is sent to a specialized facility for treatment and disposal.[5]

    • Controlled Incineration: The material is burned in a chemical incinerator equipped with an afterburner and scrubber to manage flue gases.[5][9]

Quantitative Data for Disposal Considerations

Specific quantitative limits for the disposal of antimony compounds can vary significantly based on local, state, and national regulations. Laboratories must consult their institutional EHS guidelines and local regulatory bodies for precise disposal thresholds.

ParameterGuideline/LimitRegulatory Context
Leaching Limit Values for Landfills Varies by jurisdiction.The EU Decision 2003/33/EC establishes criteria for the acceptance of waste at landfills, including leaching limit values for antimony.
Air Emission Limit Values from Incineration Varies by jurisdiction.EU Directive 2000/76/EC and 2010/75/EU on Industrial Emissions set maximum air emission limit values for antimony from waste incineration.[4]
Reportable Quantity (RQ) for Transport 1000 lbs (for Antimony Trichloride)This value from the U.S. Department of Transportation (DOT) for a related compound indicates that significant quantities require special reporting for transport.[9]

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and waste management guidelines found in Safety Data Sheets (SDS) and environmental regulations. No specific experimental protocols for the chemical treatment or neutralization of this compound at the laboratory scale are broadly recommended due to the hazards involved. The standard and safest protocol is segregation and professional disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

AntimonyOxychlorideDisposal cluster_0 1. Waste Generation & Segregation cluster_1 2. Containment & Labeling cluster_2 3. Storage & Pickup cluster_3 4. Final Disposal A This compound Waste Generated B Solid Waste (e.g., contaminated gloves, paper) A->B C Liquid Waste (e.g., solutions) A->C D Sharps Waste (e.g., contaminated glass) A->D E Sealable Plastic Bag/ Container for Solids B->E F Screw-Cap Container for Liquids C->F G Sharps Container D->G H Label all containers: 'Hazardous Waste - this compound' E->H F->H G->H I Store in Designated Secondary Containment Area H->I J Contact EHS or Licensed Waste Disposal Service I->J K Transport to Approved Waste Facility J->K L Controlled Incineration with Flue Gas Scrubbing K->L Method 1 M Treatment at Chemical Destruction Plant K->M Method 2

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Antimony Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Antimony oxychloride, a compound requiring careful management. Following these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and productive research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is harmful if swallowed or inhaled.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tight-sealing safety goggles and a face shield.[3]To protect against splashes and dust particles that can cause severe eye damage.[1]
Skin Protection Wear appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[4][5] Wear a chemical-resistant apron or lab coat.[3][5]To prevent skin contact which can lead to severe burns.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6][7] If ventilation is insufficient, a NIOSH-approved respirator is required.[7]To avoid inhalation of dust which is harmful.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][6]

  • Store away from incompatible materials.[1] The container should be stored locked up.[1][4]

2. Handling and Use:

  • All handling of this compound should be conducted within a chemical fume hood.[6]

  • Avoid generating dust.[7][8] Minimize dust accumulation on surfaces.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6]

  • Wash hands thoroughly after handling.[1][6]

3. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[5]

  • Contact a licensed professional waste disposal service.[4][8] The material may be sent to a licensed chemical destruction plant.[8]

  • Do not discharge into drains or the environment.[1][8]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse.[8]

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

Table 2: Emergency Response Protocol for this compound

Emergency Scenario Immediate Actions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing.[1] Wash skin with plenty of soap and water.[4][6] If skin irritation occurs, get medical advice/attention.[6]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][6] If breathing is difficult, provide oxygen.[1] Call a poison center or doctor if you feel unwell.[1][4]
Ingestion Do NOT induce vomiting.[1][6] Rinse mouth with water.[8] Seek immediate medical attention.[6]
Spill Evacuate personnel from the area.[8] Wear appropriate PPE during clean-up.[1] For small spills, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[1] For large spills, wet down with water and dike for later disposal.[1] Prevent entry into waterways and sewers.[1][4]
Fire Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[4][8] Firefighters should wear full protective clothing, including a self-contained breathing apparatus (SCBA).[4]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Preparedness receipt Receive & Inspect Container storage Store in Cool, Dry, Ventilated Area (Locked) receipt->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Prepare for Use fume_hood Work in Chemical Fume Hood ppe->fume_hood avoid_dust Avoid Dust Generation fume_hood->avoid_dust waste Collect Waste in Labeled Container avoid_dust->waste After Use disposal_service Arrange for Licensed Disposal waste->disposal_service spill Spill Kit Accessible eyewash Eyewash & Safety Shower Ready

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.